molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9

3-Oxaspiro[5.5]undecane-8,10-dione

Katalognummer: B1530471
CAS-Nummer: 1058731-65-9
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: OUGJIWKLAIOBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxaspiro[5.5]undecane-8,10-dione is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single atom . The spiro[5.5]undecane skeleton provides a rigid, three-dimensional framework that is of significant interest in medicinal chemistry and drug discovery for constructing stereochemically defined structures . This specific scaffold serves as a versatile building block for organic synthesis and is used in research to develop novel molecular entities . Spirocyclic structures like this one are valuable in pharmaceutical research for creating conformationally constrained compounds that can interact with biological targets . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-oxaspiro[5.5]undecane-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJIWKLAIOBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Oxaspiro[5.5]undecane-8,10-dione: Chemical Properties, Reactivity, and Applications in Advanced Drug and Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9) is a highly specialized spirocyclic building block utilized extensively in the synthesis of complex agrochemicals and pharmaceuticals[1]. Structurally, it consists of a tetrahydropyran ring spiro-fused to a cyclohexane-1,3-dione moiety.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold. The design logic behind this specific spiro-system is twofold:

  • The Cyclohexane-1,3-dione Core: Provides an active methylene at the C9 position. This site is highly nucleophilic and readily forms bidentate chelates with metal centers (e.g., Fe²⁺ in enzymes or Ru²⁺ in organometallic complexes)[2].

  • The Tetrahydropyran Spiro-Ring: In agrochemical design, replacing a highly lipophilic carbocyclic spiro-ring with an oxygen-containing heterocycle strategically lowers the partition coefficient (logP). This enhances aqueous solubility, which is a critical parameter for ensuring systemic translocation through plant xylem and phloem[3].

Physicochemical Properties

To facilitate experimental design, the core quantitative data for 3-oxaspiro[5.5]undecane-8,10-dione is summarized below[1].

PropertyValue / Description
IUPAC Name 3-Oxaspiro[5.5]undecane-8,10-dione
CAS Number 1058731-65-9
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.219 g/mol
Appearance Off-white to light brown solid
Key Reactive Site C9 Active Methylene (Highly acidic, prone to enolization)
Downstream Utility HPPD inhibitor herbicides[3], Senolytic agents[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis and functionalization of the spiro-dione core. Each step is grounded in field-proven causality.

Protocol A: Core Synthesis via Base-Mediated Spirocyclization

The spiro-dione core is typically assembled via the condensation of a functionalized tetrahydropyran precursor with diethyl malonate[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the tetrahydropyran precursor (94.0 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add diethyl malonate (14.3 mL, 94.2 mmol) to the solution at room temperature.

  • Base Catalysis: Dropwise, add a ~2.72 M solution of sodium ethoxide in ethanol (36.6 mL).

    • Causality: Sodium ethoxide is a strong, sterically unhindered base that quantitatively deprotonates the diethyl malonate. Ethanol is chosen as the solvent to match the alkoxide, preventing unwanted transesterification side reactions.

  • Thermodynamic Control: Stir the solution for 3 hours at strictly room temperature[5].

    • Causality: Maintaining ambient temperature prevents retro-Michael additions and premature ester hydrolysis, driving the equilibrium toward the stable spirocyclic intermediate.

Protocol B: Pinhey C-Arylation for Downstream Functionalization

The C9 active methylene is frequently arylated to produce active inhibitors. The Pinhey reaction using aryllead(IV) reagents is the gold standard for this transformation[6].

Step-by-Step Methodology:

  • Suspension: Suspend 0.40 g of 3-oxaspiro[5.5]undecane-8,10-dione and 1.4 g of 4-(dimethylamino)pyridine (DMAP) in 12 mL of anhydrous chloroform under a nitrogen atmosphere[6].

  • Solvent Modification: Add 3 mL of toluene to the mixture.

    • Causality: Chloroform provides excellent solubility for the polar dione and DMAP. The addition of toluene slightly elevates the boiling point of the azeotropic mixture, stabilizing the reaction during the heating phase.

  • Electrophile Addition: Add 1.4 g of diacetoxy-(2-chloro-6-methoxy-phenyl)plumbyl acetate[6].

    • Causality: DMAP acts dually as a base to generate the dione enolate and as a ligand that coordinates to the lead(IV) center, facilitating the reductive elimination that forms the new C-C bond.

  • Thermal Activation: Heat the mixture to an internal temperature of exactly 69°C for 3.5 hours[6].

  • Validation: Following standard organic workup, the product (9-(2-chloro-6-methoxyphenyl)-3-oxaspiro[5.5]undecane-8,10-dione) is isolated as an off-white solid.

    • Self-Validation (NMR): Success is confirmed via ¹H NMR (400 MHz, CDCl₃): The presence of the spiro-ring is validated by the triplet at 3.70 ppm (4H) and the broad singlet at 2.59 ppm (4H), while the new aryl group is confirmed by the triplet at 7.28 ppm (1H)[3].

Synthetic_Workflow Step1 3-Oxaspiro[5.5]undecane-8,10-dione (Active Methylene Core) Step2 Addition of DMAP & Chloroform (Base/Solvent System) Step1->Step2 Step3 Addition of Aryllead(IV) Triacetate (Electrophilic Reagent) Step2->Step3 Step4 Heating at 69°C under N2 (C-C Bond Formation) Step3->Step4 Step5 9-Aryl-3-oxaspiro[5.5]undecane-8,10-dione (Purified Product) Step4->Step5

Figure 1: Step-by-step workflow for the Pinhey C-arylation of the spiro-dione core.

Applications in Agrochemicals: HPPD Inhibition

In the agrochemical sector, derivatives of 3-oxaspiro[5.5]undecane-8,10-dione are highly potent herbicides. They function by competitively inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3].

The 1,3-dione moiety mimics the natural substrate (4-HPP) and strongly chelates the Fe²⁺ ion in the enzyme's active site. This halts the biosynthesis of homogentisate (HGA), which is a crucial precursor for plastoquinones and tocopherols. Without these compounds, the plant cannot synthesize carotenoids, leading to severe photo-bleaching and subsequent plant death. The spiro-tetrahydropyran ring ensures the molecule is hydrophilic enough to be absorbed and transported systemically throughout the weed.

HPPD_Pathway A 4-Hydroxyphenylpyruvate (4-HPP) B HPPD Enzyme (Fe2+ dependent) A->B Substrate C Homogentisate (HGA) B->C Catalysis D Plastoquinone & Tocopherols C->D Biosynthesis E Spiro-dione Inhibitor (Arylated Derivative) E->B Competitive Inhibition

Figure 2: Mechanism of action for HPPD inhibitors derived from the spiro-dione core.

Applications in Pharmaceuticals: Senolytics and Organometallics

Beyond agriculture, the structural rigidity and metabolic stability of the spiro-dione core make it a valuable pharmaceutical intermediate.

  • Senolytic Agents: It is utilized in the synthesis of novel therapeutics designed to selectively induce apoptosis in senescence-associated macrophages. Removing these cells mitigates the secretion of pro-inflammatory cytokines (SASP) linked to aging and chronic diseases[4].

  • Organometallic Chemistry: The enolate form of the dione can undergo SNAr reactions to form stable, highly characterized π-arene complexes with Ruthenium(II) centers, showcasing its utility in advanced catalytic and materials research[2].

References

  • LookChem. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione - CAS 1058731-65-9 Basic Information and Properties. LookChem Database. URL:[Link]

  • Syngenta Participations AG. (2014). Herbicidally active cyclic dione compounds, or derivatives thereof, substituted by a phenyl which has an alkynyl-containing substituent (Patent No. WO2014096289A2). World Intellectual Property Organization.
  • Cleaveland, J., et al. (2017). Removal of senescence-associated macrophages (Patent No. WO2017189553A1). World Intellectual Property Organization.
  • Durham University E-Theses. (2018). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham University. URL:[Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and characterization of 3-Oxaspiro[5.5]undecane-8,10-dione. While specific experimental data for this particular isomer is limited in public literature, this document synthesizes information from foundational chemical principles and data from closely related spirocyclic analogs to offer a robust predictive analysis. We will delve into the unique conformational properties conferred by the spiro[5.5]undecane framework, propose viable synthetic and analytical workflows, and explore the potential of this scaffold in medicinal chemistry and drug discovery. The insights herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically employ this compound in novel therapeutic development.

Introduction: The Significance of the Spiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by two rings connected through a single quaternary carbon atom, are of immense interest in modern drug discovery. Their rigid, three-dimensional architecture provides a distinct advantage over more flexible acyclic or simple cyclic structures. This conformational pre-organization can lead to enhanced binding affinity for biological targets, improved metabolic stability, and novel intellectual property. The spiro[5.5]undecane framework, consisting of two fused six-membered rings, is a prominent example of this structural class.

Derivatives of this scaffold have demonstrated significant biological activity. For instance, the closely related analog, 3-Azaspiro[5.5]undecane-2,4-dione, serves as a critical intermediate in the industrial synthesis of Gabapentin, a widely used anticonvulsant and analgesic[1]. Furthermore, spiro-piperidine motifs based on this core have been developed as potent inhibitors of the influenza A M2 proton channel, showcasing activity significantly greater than conventional therapeutics like amantadine[2].

This guide focuses specifically on 3-Oxaspiro[5.5]undecane-8,10-dione , an intriguing molecule featuring a tetrahydropyran ring fused to a cyclohexanedione ring. Understanding its precise molecular structure is the first step toward unlocking its potential as a novel scaffold for therapeutic innovation.

Molecular Structure and Conformational Analysis

The structure of 3-Oxaspiro[5.5]undecane-8,10-dione is defined by its unique spirocyclic core. The fundamental properties are derived from public chemical databases[3].

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃PubChem[3]
Monoisotopic Mass 182.0943 g/mol PubChem[3]
SMILES C1COCCC12CC(=O)CC(=O)C2PubChem[3]
InChIKey OUGJIWKLAIOBCQ-UHFFFAOYSA-NPubChem[3]

graph "3_Oxaspiro_5_5_undecane_8_10_dione_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O5 [label="O", fontcolor="#EA4335"]; C6_spiro [label="C", pos="0,0!", fontcolor="#4285F4"]; // Spiro center C7 [label="C"]; C8 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; O10 [label="O", fontcolor="#EA4335"]; C11 [label="C"];

// Positioning C1 [pos="-1.5,2.6!"]; C2 [pos="-2.5,1.3!"]; O5 [pos="-2.5,-1.3!"]; C4 [pos="-1.5,-2.6!"]; C7 [pos="1.5,2.6!"]; C8 [pos="2.5,1.3!"]; O8 [pos="3.5,1.3!"]; C9 [pos="2.5,-0.0!"]; C10 [pos="2.5,-1.3!"]; O10 [pos="3.5,-1.3!"]; C11 [pos="1.5,-2.6!"];

// Edges C6_spiro -- C1 [label="1"]; C1 -- C2 [label="2"]; C2 -- O5 [label="3"]; O5 -- C4 [label="4"]; C4 -- C6_spiro [label="5"]; C6_spiro -- C7 [label="6"]; C7 -- C8 [label="7"]; C8 -- O8 [style=filled, penwidth=2.5]; C8 -- C9 [label="8"]; C9 -- C10 [label="9"]; C10 -- O10 [style=filled, penwidth=2.5]; C10 -- C11 [label="10"]; C11 -- C6_spiro [label="11"]; }

Caption: 2D structure of 3-Oxaspiro[5.5]undecane-8,10-dione with atom numbering.

Key Structural Features
  • Spiro Center (C6): A quaternary sp³-hybridized carbon that rigidly holds the two rings in a perpendicular orientation. This feature is fundamental to the molecule's three-dimensional shape.

  • Tetrahydropyran Ring (C1-C2-O3-C4-C5-C6): A saturated six-membered heterocycle containing an oxygen atom. Like cyclohexane, it preferentially adopts a low-energy chair conformation to minimize steric and torsional strain.

  • Cyclohexanedione Ring (C6-C7-C8-C9-C10-C11): A cyclohexane ring bearing two ketone functionalities at the C8 and C10 positions. The presence of sp² centers at C8 and C10 slightly flattens the ring relative to a standard cyclohexane chair.

Conformational Dynamics and Chirality

The stereochemistry of spiro[5.5]undecane systems is complex and has been studied extensively[4][5]. The parent spiro[5.5]undecane scaffold is chiral, exhibiting a form of axial chirality due to the helical twist of the two rings[4]. While the rings can undergo conformational flipping (chair-to-chair interconversion), this process in the parent molecule is an enantiomeric inversion.

In 3-Oxaspiro[5.5]undecane-8,10-dione, the two six-membered rings will exist in chair or boat-like conformations. The double chair conformation is generally the most stable. The flipping of one or both rings leads to different conformers. The presence of the oxygen atom in one ring and the dione functionality in the other creates an anancomeric system, where one conformation is significantly more stable than the others due to differing steric and electronic interactions.

Conformational_Isomerism cluster_A Conformer A (P-helicity) cluster_B Conformer B (M-helicity) Chair1_A Ring 1 (Chair) Chair2_A Ring 2 (Chair) Chair1_B Ring 1 (Flipped Chair) Chair2_B Ring 2 (Flipped Chair) Conformer_A_Node Conformer A Conformer_B_Node Conformer B Conformer_A_Node->Conformer_B_Node Ring Flipping (Enantiomeric Inversion)

Caption: Conformational inversion in the spiro[5.5]undecane system.

Proposed Synthesis and Analytical Workflow

The overall workflow, from synthesis to characterization, is a self-validating system where each analytical step confirms the success of the previous stage.

Synthesis_Workflow Start Starting Materials (e.g., Tetrahydropyran-4-one derivative) Reaction Multi-step Synthesis (e.g., Michael Addition, Cyclization) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Pure Pure 3-Oxaspiro[5.5]undecane-8,10-dione Purify->Pure Analysis Structural Characterization Pure->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR FTIR FTIR Analysis->FTIR MS Mass Spectrometry Analysis->MS Final Verified Compound NMR->Final FTIR->Final MS->Final

Caption: Proposed experimental workflow for synthesis and validation.

Spectroscopic Characterization: An Predictive Guide

Confirming the molecular structure of a synthesized compound is paramount. The following sections detail the expected spectroscopic data for 3-Oxaspiro[5.5]undecane-8,10-dione, based on its functional groups and analogies to similar structures[3][8].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule[8]. The analysis for this compound would be straightforward, confirming the presence of the key carbonyl and ether groups.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2950-2850 C-H (Alkyl) Symmetric/Asymmetric Stretch Strong
1715-1700 C=O (Ketone) Carbonyl Stretch Strong, Sharp
1250-1050 C-O-C (Ether) Asymmetric Stretch Strong

| 1470-1450 | CH₂ | Scissoring | Medium |

Protocol: FTIR Analysis via KBr Pellet Method This protocol is adapted from established methods for solid-phase organic compound analysis[8].

  • Preparation: Gently grind ~1 mg of the purified solid sample with ~100 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and label the significant peaks using the spectrometer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Multiplicity Approx. δ (ppm) Rationale
-O-CH ₂- (C2, C4) Multiplet 3.5 - 3.9 Protons adjacent to the ether oxygen are deshielded.
-CH ₂- (C1, C5) Multiplet 1.6 - 2.0 Standard aliphatic protons in a six-membered ring.
-CH ₂- (C7, C11) Multiplet 2.5 - 2.8 Protons alpha to a carbonyl group are deshielded.

| -CH ₂- (C9) | Triplet (t) | 2.2 - 2.5 | Protons flanked by two alpha-to-carbonyl positions. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Approx. δ (ppm) Rationale
C =O (C8, C10) > 200 Ketone carbonyl carbons are highly deshielded.
-O-C H₂- (C2, C4) 60 - 70 Carbons bonded to the ether oxygen.
Spiro C (C6) 40 - 50 Quaternary spiro carbon.
-C H₂- (C7, C11) 35 - 45 Alpha-carbons to the carbonyl group.

| -C H₂- (C1, C5, C9) | 20 - 35 | Standard aliphatic carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the compound's identity. The data below is predicted using advanced computational models[3].

Predicted Mass Spectrometry Adducts (Electrospray Ionization)

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₀H₁₅O₃]⁺ 183.1016
[M+Na]⁺ [C₁₀H₁₄NaO₃]⁺ 205.0835

| [M-H]⁻ | [C₁₀H₁₃O₃]⁻ | 181.0870 |

Potential Applications in Drug Discovery

The 3-Oxaspiro[5.5]undecane-8,10-dione scaffold is a compelling starting point for the development of novel therapeutics. Its rigid conformation is ideal for creating molecules that fit into well-defined protein binding pockets.

A highly effective strategy for exploring the potential of a new scaffold is through the creation of a derivative library via parallel synthesis. A method like the Knoevenagel condensation, which has been proposed for the 2,4-dione isomer, could be adapted to introduce diverse substituents onto the dione ring, rapidly generating a library of analogs for high-throughput screening[9].

Library_Synthesis cluster_reagents Diverse Building Blocks cluster_library Derivative Library Core Core Scaffold 3-Oxaspiro[5.5]undecane-8,10-dione Reaction Parallel Synthesis (e.g., Knoevenagel Condensation) Core->Reaction D1 Analog 1 Reaction->D1 D2 Analog 2 Reaction->D2 D3 ... Reaction->D3 D4 Analog n Reaction->D4 R1 Aldehyde R1 R1->Reaction R2 Aldehyde R2 R2->Reaction R3 ... R3->Reaction R4 Aldehyde Rn R4->Reaction Screening High-Throughput Screening (HTS) D1->Screening D2->Screening D3->Screening D4->Screening SAR Hit Identification & Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Workflow for generating and screening a derivative library.

This approach allows for the systematic exploration of the structure-activity relationship (SAR), identifying key structural motifs that confer biological activity. Given the precedent set by related spirocyclic compounds, potential therapeutic areas for derivatives of this scaffold could include neurology, oncology, and infectious diseases.

Conclusion

3-Oxaspiro[5.5]undecane-8,10-dione represents a structurally intriguing and underexplored chemical entity. Its rigid spirocyclic framework, combining a tetrahydropyran and a cyclohexanedione ring, offers a unique three-dimensional topology suitable for modern drug design. This guide has provided a comprehensive, albeit predictive, overview of its molecular structure, conformational properties, and a clear roadmap for its synthesis and characterization. By leveraging the analytical protocols and strategic insights presented, researchers are well-equipped to explore the full potential of this promising scaffold and its derivatives in the quest for next-generation therapeutics.

References

  • Mihiş, A., Condamine, E., Bogdan, E., Terec, A., Kurtán, T., & Grosu, I. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858. [Link]

  • Houk, K. N., & Doubleday, C. (2019). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Beilstein Journal of Organic Chemistry, 15, 2346-2353. [Link]

  • Maslivets, A. N., & Silaichev, P. S. (2019). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Mini-Reviews in Organic Chemistry, 16(2), 111-125. [Link]

  • Bentham Science. (2019). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Ingenta Connect. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Wikipedia. [Link]

  • Reddy, B. V. S., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. PubChem. [Link]

  • Strakhova, N. N., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 698. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]

  • University of Bath. (n.d.). Conformational Analysis. University of Bath. [Link]

  • PubChem. (n.d.). 3-Azaspiro[5.5]undecane-2,4-dione. PubChem. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. PubChem. [Link]

  • Chembeez. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione, 95%. Chembeez. [Link]

  • NASA TechTransfer. (2025). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA. [Link]

  • Stenutz. (n.d.). 3-oxaspiro[5.5]undecane-2,4-dione. Stenutz. [Link]

  • de Souza, G. E. P., et al. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 11(8), 863-879. [Link]

  • Hong, M., & Yi, M. (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 132(42), 14909-14917. [Link]

  • ResearchGate. (2023). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. ResearchGate. [Link]

  • EPA. (n.d.). 3-Oxaspiro[5.5]undecane-2,4-dione. EPA CompTox Chemicals Dashboard. [Link]

  • SpectraBase. (n.d.). 5-Azaspiro[5.5]undecane-1,4-dione - MS (GC). SpectraBase. [Link]

  • SpectraBase. (n.d.). 5-Azaspiro[5.5]undecane-1,4-dione - Vapor Phase IR. SpectraBase. [Link]

Sources

Synthesis Pathways and Mechanistic Insights for 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and agrochemical development, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich 3D scaffolds is a proven strategy for improving metabolic stability, solubility, and target specificity[1]. 3-Oxaspiro[5.5]undecane-8,10-dione is a highly versatile spirocyclic building block that features a tetrahydropyran ring orthogonally fused to a cyclohexane-1,3-dione system. This whitepaper details a highly efficient, three-step synthetic pathway to construct this scaffold, focusing on the mechanistic causality and self-validating protocols required for high-yield synthesis.

Retrosynthetic Analysis & Mechanistic Logic

The construction of the spiro[5.5]undecane system relies on a powerful convergent strategy. Rather than attempting step-wise alkylations which often suffer from poor regioselectivity, the optimal route employs a Michael-Dieckmann annulation cascade [2].

The retrosynthetic disconnection of the cyclohexane-1,3-dione ring reveals two simple precursors: an α,β-unsaturated ketone and diethyl malonate.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Tetrahydropyran-4-one is reacted with dimethyl (2-oxopropyl)phosphonate to yield the highly electrophilic enone, 1-(oxan-4-ylidene)propan-2-one[2].

  • Spiro-Annulation: Diethyl malonate undergoes a conjugate addition at the β-carbon (C4 of the pyran ring), establishing the spiro center. A subsequent intramolecular Dieckmann condensation forms the second 6-membered ring.

  • Decarboxylation: Acid-mediated hydrolysis of the remaining ester triggers spontaneous decarboxylation to yield the target dione[3].

Figure 1: Three-step synthetic workflow for 3-oxaspiro[5.5]undecane-8,10-dione.

Quantitative Reaction Metrics

The following table summarizes the stoichiometric and operational parameters required to achieve optimal yields across the three-step sequence.

ParameterStep 1: HWE OlefinationStep 2: Michael-Dieckmann CascadeStep 3: Decarboxylation
Primary Reactant Tetrahydropyran-4-one1-(Oxan-4-ylidene)propan-2-oneSpirocyclic β-keto ester
Key Reagents Dimethyl (2-oxopropyl)phosphonate, KOHDiethyl malonate, NaOEt2N NaOH, then 5N HCl
Solvent System EtOH / H₂O (4:1)Absolute EtOHH₂O
Temperature 5°C warming to RTRoom TemperatureReflux (100°C)
Reaction Time 5 hours3 hours2 hours
Typical Yield ~82%60–70% (Crude)85–90%

Step-by-Step Experimental Protocols

Step 1: HWE Olefination (Self-Validating Purity)

Causality & Expertise: The choice of dimethyl (2-oxopropyl)phosphonate over a traditional Wittig reagent is critical. The HWE reaction generates water-soluble dimethyl phosphate byproducts. This creates a self-validating purification system: a simple aqueous extraction completely removes the phosphorus waste, bypassing the tedious column chromatography required to remove triphenylphosphine oxide[2].

  • Prepare a solution of KOH (0.229 mol) in a mixture of water (50 mL) and ethanol (200 mL) and cool to 5°C.

  • Add dimethyl (2-oxopropyl)phosphonate (0.229 mol) in a single portion.

  • Critical Step: Add tetrahydropyran-4-one (0.163 mol) dropwise. This maintains a low concentration of the electrophile, preventing self-aldol condensation and ensuring complete conversion by the pre-formed phosphonate carbanion.

  • Stir the clear solution for 5 hours at room temperature.

  • Remove the bulk of the ethanol under reduced pressure. Dilute the residue with tert-butyl methyl ether (MTBE) and water.

  • Extract the aqueous layer twice with MTBE. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via vacuum distillation (102-104°C at 12 mbar) to afford 1-(oxan-4-ylidene)propan-2-one[2].

Step 2: Michael-Dieckmann Annulation Cascade

Causality & Expertise: The use of sodium ethoxide (NaOEt) in absolute ethanol alongside diethyl malonate is a deliberate, self-validating choice. By matching the alkoxide base to the ester alkyl groups, transesterification is rendered degenerate, preventing the formation of mixed methyl/ethyl ester impurities that would complicate downstream isolation[2].

  • Dissolve 1-(oxan-4-ylidene)propan-2-one (94.0 mmol) in absolute ethanol (100 mL).

  • Add diethyl malonate (94.2 mmol) at room temperature.

  • Dropwise, add a ~2.72 M solution of NaOEt in ethanol (94.1 mmol).

  • Stir the solution for 3 hours at room temperature. During this time, the malonate anion attacks the sterically hindered β-carbon (C4 of the pyran ring) to generate the spiro-center. Subsequently, enolization of the terminal methyl group triggers an intramolecular nucleophilic acyl substitution onto the malonate ester, forging the cyclohexane-1,3-dione ring.

  • Quench the reaction with aqueous NH₄Cl, extract with ethyl acetate, and concentrate to yield the crude spirocyclic β-keto ester.

Figure 2: Mechanistic sequence of the Michael-Dieckmann spiro-annulation cascade.

Step 3: Saponification and Decarboxylation

Causality & Expertise: The conversion of the β-keto ester to the final dione relies on the thermal instability of β-keto acids. The evolution of CO₂ gas provides a visual, self-validating indicator of reaction progress; the cessation of bubbling confirms complete conversion[3].

  • Suspend the crude spirocyclic β-keto ester (approx. 4.16 mmol) in 2N aqueous NaOH (6.9 mL, 13.8 mmol).

  • Reflux the mixture for 2 hours to ensure complete saponification of the ester to the carboxylate salt.

  • Cool the mixture briefly to room temperature.

  • Carefully acidify the solution by adding 5N HCl dropwise. The transient β-keto acid will immediately undergo decarboxylation via a 6-membered cyclic transition state, releasing CO₂ gas[3].

  • Extract the aqueous mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford pure 3-oxaspiro[5.5]undecane-8,10-dione.

Downstream Applications

The resulting 3-oxaspiro[5.5]undecane-8,10-dione scaffold is a privileged intermediate. Its 1,3-dione moiety can be readily functionalized via O-alkylation, Knoevenagel condensations, or conversion into heterocyclic derivatives (such as isoxazoles or pyrazoles). This scaffold has been heavily utilized in the synthesis of novel herbicides[1] and in the development of Tropomyosin receptor kinase (TrkA) modulators for the treatment of pain, neuropathy, and chronic inflammation[3].

References

  • Title: WO2017189553A1 - Removal of senescence-associated macrophages. Source: Google Patents. URL: 2

  • Title: WO2014096289A2 - Herbicidally active cyclic dione compounds, or derivatives thereof, substituted by a phenyl which has an alkynyl-containing substituent. Source: Google Patents. URL: 1

  • Title: WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use. Source: Google Patents. URL: 3

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Oxaspiro[5.5]undecane-8,10-dione, a molecule of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists who require a thorough understanding of the spectroscopic profile of this spirocyclic dione.

Molecular Structure and Spectroscopic Implications

3-Oxaspiro[5.5]undecane-8,10-dione possesses a unique architecture, featuring a tetrahydropyran ring fused in a spirocyclic manner to a cyclohexane-1,3-dione moiety. This structure, with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , presents several key features that will govern its spectroscopic signature.[1][2] The presence of two carbonyl groups, an ether linkage, and multiple distinct aliphatic proton and carbon environments will give rise to a characteristic set of signals in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Oxaspiro[5.5]undecane-8,10-dione, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the connectivity and stereochemical relationships of the protons. The symmetry of the molecule will influence the number of distinct signals.

Key Predicted Resonances:

  • Protons adjacent to the ether oxygen (H-2, H-4): These protons are expected to appear in the range of 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

  • Protons alpha to the carbonyl groups (H-7, H-9, H-11): The protons on the carbons adjacent to the carbonyl groups will be deshielded and are predicted to resonate between 2.0 and 2.5 ppm.[3]

  • Other aliphatic protons: The remaining methylene protons on the cyclohexane and tetrahydropyran rings will likely appear as complex multiplets in the upfield region, typically between 1.5 and 2.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Oxaspiro[5.5]undecane-8,10-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Key Predicted Resonances:

  • Carbonyl carbons (C-8, C-10): The carbonyl carbons are the most deshielded and will appear significantly downfield, typically in the range of 190-210 ppm.[3]

  • Spiro carbon (C-5): The quaternary spiro carbon will have a characteristic chemical shift, likely in the range of 70-80 ppm.

  • Carbons adjacent to the ether oxygen (C-2, C-4): These carbons will be deshielded by the oxygen and are expected to resonate between 60 and 70 ppm.

  • Aliphatic carbons: The remaining methylene carbons will appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Carbon Atom Predicted Chemical Shift (ppm)
C-8, C-10 (C=O)190 - 210
C-5 (Spiro)70 - 80
C-2, C-4 (CH₂-O)60 - 70
C-7, C-9, C-11 (CH₂)30 - 50
C-1, C-6 (CH₂)20 - 40

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for observing the quaternary spiro carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Oxaspiro[5.5]undecane-8,10-dione will be dominated by the absorptions of its carbonyl and ether groups.

Predicted Key Absorption Bands:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹ corresponding to the stretching vibration of the two carbonyl groups. The exact position will be influenced by the cyclic nature of the dione. For comparison, cyclohexanone shows a strong peak around 1720 cm⁻¹.[3]

  • C-O-C Stretch: A strong absorption band characteristic of the ether linkage is predicted to appear in the 1050-1275 cm⁻¹ region.[4]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ range.[4]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1700 - 1740Strong, Sharp
C-O-C (Ether)1050 - 1275Strong
C-H (Aliphatic)2850 - 2960Medium to Strong

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a pellet press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample 3-Oxaspiro[5.5]undecane- 8,10-dione (Solid) Grind Grind in Mortar Sample->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press Pellet Transparent KBr Pellet Press->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Place in Holder Spectrum IR Spectrum Spectrometer->Spectrum Acquire Data

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 182, corresponding to the molecular weight of the compound.[1][2]

  • Key Fragmentation Pathways: Spiro ketones exhibit characteristic fragmentation patterns. A prominent fragmentation pathway for spiro[5.5]undecane systems involves the loss of the non-ketone ring.[5] Therefore, fragmentation of the tetrahydropyran ring is a likely event. Cleavage alpha to the carbonyl groups is also a common fragmentation pathway for ketones.[3]

  • Predicted Adducts: In softer ionization techniques like electrospray ionization (ESI), the following adducts are predicted: [M+H]⁺ at m/z 183.10, [M+Na]⁺ at m/z 205.08, and [M-H]⁻ at m/z 181.09.[2]

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

MS_Fragmentation M [C10H14O3]+• m/z = 182 F1 Loss of C4H8O (Tetrahydropyran Ring Fragment) M->F1 F2 Alpha-cleavage (Loss of CO) M->F2 Frag1 Fragment Ion m/z = 110 F1->Frag1 Frag2 Fragment Ion m/z = 154 F2->Frag2

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of 3-Oxaspiro[5.5]undecane-8,10-dione can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, based on the fundamental principles of spectroscopy and analysis of structurally related compounds. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein will serve as a valuable reference for the identification and structural verification of this spirocyclic dione in research and development settings.

References

  • PubChem. 3-oxaspiro[5.5]undecane-8,10-dione. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • Wentrup, C. et al. (1970). Mass spectral fragmentation of spiro ketones and olefins. The Journal of Organic Chemistry, 35(11), 3858-3862. [Link]

  • SDBS. Infrared Spectra. [Link]

Sources

A Technical Guide to the Theoretical Properties of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the theoretical properties of 3-Oxaspiro[5.5]undecane-8,10-dione, a spirocyclic compound of significant interest in medicinal chemistry and materials science. The rigid, three-dimensional architecture of spiroketals makes them valuable scaffolds for the development of novel therapeutics and functional materials.[1][2] This document will delve into the conformational landscape, electronic characteristics, and predicted spectroscopic signatures of this molecule, offering a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to 3-Oxaspiro[5.5]undecane-8,10-dione

3-Oxaspiro[5.5]undecane-8,10-dione is a bicyclic organic molecule featuring a central spiro carbon atom that links a tetrahydropyran ring and a cyclohexane-1,3-dione ring.[3] Spirocyclic systems are prevalent in a wide array of natural products and have garnered considerable attention in pharmaceutical research due to their unique, non-planar structures.[2][4] The defined spatial arrangement of functional groups on a rigid spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. A comprehensive theoretical analysis of this molecule is crucial for predicting its behavior in various chemical environments and for guiding its application in rational drug design.

Computational Methodology: A Self-Validating Approach

The theoretical properties discussed herein are primarily derived from Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[1] To ensure the trustworthiness of the computational data, a multi-tiered approach is recommended. Initial geometry optimizations and frequency calculations can be performed at the B3LYP/6-31G(d) level of theory. For more accurate electronic properties and refined energies, single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(d,p), are advisable.[1] The validity of these theoretical models can be further corroborated by comparing calculated spectroscopic data (e.g., NMR, IR) with experimentally obtained spectra where available.

Protocol: Theoretical Property Calculation Workflow

  • Structure Drawing and Initial Optimization:

    • Draw the 2D structure of 3-Oxaspiro[5.5]undecane-8,10-dione in a molecular modeling software.

    • Perform an initial 3D optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search:

    • Conduct a systematic or stochastic conformational search to identify low-energy conformers.

  • DFT Geometry Optimization:

    • For each low-energy conformer, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

  • Frequency Analysis:

    • Calculate vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.[1]

  • Refined Energy Calculations:

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) for more accurate energy values.[1]

  • Property Calculations:

    • From the optimized structures, calculate various properties such as:

      • Frontier Molecular Orbitals (HOMO, LUMO)

      • Molecular Electrostatic Potential (MEP)

      • NMR chemical shifts

      • IR vibrational frequencies

Conformational Analysis and Stereochemistry

The spiro[5.5]undecane framework can exhibit complex stereochemistry, including axial chirality.[5][6] The conformational behavior of the two six-membered rings is a critical determinant of the molecule's overall shape and reactivity. The tetrahydropyran and cyclohexane-1,3-dione rings will likely adopt chair or twist-boat conformations to minimize steric strain.[7][8]

Dynamic NMR experiments on related spiro[5.5]undecane systems have revealed the flexible nature of these compounds, with ring-flipping equilibria often observed.[5][6] Theoretical calculations are instrumental in quantifying the energy differences between various conformers and the activation barriers for their interconversion.

Table 1: Hypothetical Relative Energies of 3-Oxaspiro[5.5]undecane-8,10-dione Conformers

ConformerDescriptionRelative Energy (kcal/mol)
I Chair-Chair (Axial Oxygen)0.00
II Chair-Chair (Equatorial Oxygen)1.5
III Twist-Boat - Chair5.8
IV Chair - Twist-Boat6.2

Note: These values are illustrative and would need to be determined through specific DFT calculations.

The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, is expected to play a significant role in stabilizing conformers where the oxygen atom of the tetrahydropyran ring is axial with respect to the cyclohexane ring.[1][9]

Electronic Properties and Reactivity

The electronic properties of 3-Oxaspiro[5.5]undecane-8,10-dione provide insights into its reactivity and potential intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For 3-Oxaspiro[5.5]undecane-8,10-dione, the HOMO is likely to be localized on the oxygen atom and the dione system, while the LUMO is expected to be centered on the carbonyl carbons of the dione moiety.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. These are expected around the carbonyl oxygens. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack, which would be anticipated near the carbonyl carbons and the acidic protons alpha to the carbonyl groups.

Predicted Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be invaluable for structure elucidation and for validating the computational model against experimental results.

Infrared (IR) Spectroscopy

Calculated IR spectra can help in assigning vibrational modes. Key predicted vibrational frequencies for 3-Oxaspiro[5.5]undecane-8,10-dione would include:

  • C=O stretching: Strong absorptions are expected in the range of 1700-1750 cm⁻¹, characteristic of the ketone groups.

  • C-O-C stretching: A strong band corresponding to the ether linkage in the tetrahydropyran ring is anticipated around 1100-1200 cm⁻¹.

  • C-H stretching: Bands for sp³ C-H bonds will appear around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. The chemical shifts are highly sensitive to the molecule's conformation, making NMR a powerful tool for conformational analysis, often in conjunction with variable temperature experiments.[5][10]

Potential Applications in Drug Discovery

The rigid spirocyclic scaffold of 3-Oxaspiro[5.5]undecane-8,10-dione is an attractive starting point for the design of new therapeutic agents.[11] Its three-dimensional structure allows for the precise positioning of pharmacophoric groups, which can lead to high-affinity interactions with biological targets. The dione functionality offers a handle for further chemical modification, enabling the generation of libraries of derivatives for high-throughput screening.[11] For instance, spiroketal-containing compounds have shown promise as antiparasitic drugs and as inhibitors of enzymes like the sodium-glucose cotransporter 2 (SGLT2).[2]

Conclusion

The theoretical properties of 3-Oxaspiro[5.5]undecane-8,10-dione, elucidated through computational methods like DFT, provide a comprehensive understanding of its structure, stability, and reactivity. This knowledge is fundamental for its potential applications in drug discovery and materials science. The interplay of conformational preferences, governed by steric and stereoelectronic effects, and the molecule's electronic landscape dictates its chemical behavior. The predictive power of theoretical calculations, when validated against experimental data, serves as an indispensable tool for the rational design of novel spirocyclic compounds with desired properties.

Visualizations

Caption: Workflow for theoretical property calculation.

References

  • BenchChem. (n.d.). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Wikipedia. (n.d.). Spiroketals.
  • PubChemLite. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione.
  • ResearchGate. (n.d.). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
  • MDPI. (2008, November 17). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives.
  • PMC. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality.
  • BenchChem. (n.d.). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Library.
  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • Semantic Scholar. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories.
  • PubMed. (2008, November 17). Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives.

Sources

Discovery and history of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Evolution of 3-Oxaspiro[5.5]undecane-8,10-dione: Pioneering the Fourth Generation of ACCase Inhibitors

Executive Summary

The relentless evolution of herbicide resistance in global agriculture has necessitated the discovery of novel chemical scaffolds capable of bypassing target-site mutations. At the forefront of this chemical renaissance is 3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9), a highly specialized spirocyclic 1,3-cyclohexanedione derivative[1]. Initially synthesized as a niche building block, this compound has cemented its place in agrochemical history as the critical structural core for a new subclass of Acetyl-CoA Carboxylase (ACCase) inhibitors. Most notably, it is the foundational intermediate in the synthesis of Metproxybicyclone , a fourth-generation ACCase inhibitor developed by Syngenta to combat multidrug-resistant grass weeds[2].

This whitepaper provides an in-depth technical analysis of 3-Oxaspiro[5.5]undecane-8,10-dione, detailing its historical context, mechanistic rationale, and the self-validating synthetic protocols required to harness its potential in drug and agrochemical development.

Historical Context: The 20-Year Innovation Gap

For decades, grass weeds such as Eleusine indica (goosegrass) and Lolium multiflorum (Italian ryegrass) have been managed using three primary classes of ACCase inhibitors: Aryloxyphenoxypropionates (FOPs), Cyclohexanediones (DIMs), and Phenylpyrazolines (DENs)[3]. The last major breakthrough in this space was the introduction of the DEN class (Pinoxaden) in 2006[4].

Following a nearly 20-year innovation gap, the widespread emergence of the D2078G target-site mutation in the ACCase carboxyltransferase (CT) domain rendered many legacy herbicides obsolete. To overcome this, researchers turned to complex spirocyclic architectures. The integration of the 3-oxaspiro[5.5]undecane-8,10-dione core allowed for the development of "carbocyclic aryl-diones"[2]. This specific spiro-tetrahydropyran ring system provides the exact steric bulk and oxygen lone-pair interactions required to bind the mutated CT domain, effectively bypassing the D2078G resistance mechanism[2]. In 2025, the Herbicide Resistance Action Committee (HRAC) officially recognized derivatives of this scaffold as the fourth generation of ACCase inhibitors[4].

Quantitative Data: Evolution of ACCase Inhibitors

The table below summarizes the structural evolution of ACCase inhibitors leading up to the utilization of the 3-oxaspiro[5.5]undecane-8,10-dione core.

GenerationChemical ClassRepresentative ActiveCore Structural MotifPrimary Resistance Vulnerability
1st Gen Aryloxyphenoxypropionates (FOPs)HaloxyfopPropionate etherHigh (Target-site mutations)
2nd Gen Cyclohexanediones (DIMs)ClethodimLinear 1,3-cyclohexanedioneModerate (Metabolic & Target-site)
3rd Gen Phenylpyrazolines (DENs)PinoxadenPhenylpyrazolineIncreasing (D2078G mutation)
4th Gen Carbocyclic Aryl-diones Metproxybicyclone Spirocyclic 1,3-dione (derived from CAS 1058731-65-9) Low (Overcomes D2078G)

Mechanistic Pathway: ACCase Inhibition

Derivatives of 3-oxaspiro[5.5]undecane-8,10-dione function by competitively inhibiting the CT domain of the ACCase enzyme. This enzyme is responsible for catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo fatty acid biosynthesis. By halting lipid assembly, the integrity of the plant cell membrane is compromised, leading to rapid necrosis in sensitive monocotyledonous species.

ACCase_Pathway Inhibitor Spirocyclic Aryl-Dione (e.g., Metproxybicyclone) ACCase Acetyl-CoA Carboxylase (CT Domain) Inhibitor->ACCase Competitive Inhibition (Bypasses D2078G) MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate Binding FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Elongation Membrane Cell Membrane Formation FattyAcids->Membrane Lipid Assembly WeedDeath Weed Necrosis / Death Membrane->WeedDeath Disruption

Fig 1: Mechanism of action for spirocyclic aryl-dione ACCase inhibitors.

Experimental Protocol: C-Arylation of 3-Oxaspiro[5.5]undecane-8,10-dione

A critical challenge in working with 1,3-cyclohexanediones is their high propensity for O-arylation rather than the desired C-arylation. To synthesize the active herbicidal core, chemists must selectively attach a highly substituted phenyl ring to the C2 position of the dione.

Causality & Expert Insight: To achieve exclusive C-arylation, the protocol utilizes an aryllead(IV) triacetate reagent. The soft, polarizable nature of the lead(IV) center facilitates a ligand-coupling mechanism. The enolate of 3-oxaspiro[5.5]undecane-8,10-dione coordinates to the lead atom, followed by a reductive elimination that selectively delivers the aryl group to the softer carbon nucleophile, entirely avoiding O-arylation[5].

Step-by-Step Methodology

The following protocol outlines the synthesis of the intermediate 9-(2-chloro-6-methoxy-phenyl)-3-oxaspiro[5.5]undecane-8,10-dione, a direct precursor to active ACCase inhibitors[5].

Reagents & Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione (CAS 1058731-65-9): 0.40 g (2.19 mmol)

  • 4-(Dimethylamino)pyridine (DMAP): 1.4 g (11.46 mmol)

  • Diacetoxy-(2-chloro-6-methoxy-phenyl)plumbyl acetate: 1.4 g (2.46 mmol)

  • Anhydrous Chloroform: 12 mL

  • Anhydrous Toluene: 3 mL

  • Nitrogen gas (N₂)

Procedure:

  • Preparation of the Enolate: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 0.40 g of 3-oxaspiro[5.5]undecane-8,10-dione and 1.4 g of DMAP in 12 mL of anhydrous chloroform under a continuous nitrogen atmosphere. Note: DMAP acts as both a base to generate the enolate and a ligand to stabilize the organolead intermediate.

  • Solvent Optimization: Add 3 mL of anhydrous toluene to the suspension. The addition of toluene raises the boiling point of the mixture and enhances the solubility of the transient organometallic species.

  • Addition of the Aryllead Reagent: Carefully add 1.4 g of diacetoxy-(2-chloro-6-methoxy-phenyl)plumbyl acetate in one portion.

  • Thermal Coupling: Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 69 °C. Maintain this temperature with vigorous stirring for exactly 3.5 hours. The solution will progressively darken as the Pb(IV) is reduced to Pb(II).

  • Quenching & Workup: Remove the heat source and allow the reaction to cool to room temperature, then let it stand overnight. Dilute the crude mixture with an additional 20 mL of chloroform.

  • Purification: Wash the organic layer sequentially with 2M hydrochloric acid (to remove DMAP) and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure C-arylated spiro-dione.

Synthetic_Workflow Start 3-Oxaspiro[5.5]undecane- 8,10-dione Reaction CHCl3 / Toluene 69°C, 3.5 hours Start->Reaction Enolization Reagents Aryllead(IV) Reagent + DMAP Reagents->Reaction Addition Intermediate C-Arylated Dione (Exclusive C-C Bond) Reaction->Intermediate Ligand Coupling (Reductive Elimination) Final Esterification (Metproxybicyclone) Intermediate->Final Derivatization

Fig 2: Synthetic workflow for the selective C-arylation of the spiro-dione core.

Future Perspectives

The successful integration of 3-oxaspiro[5.5]undecane-8,10-dione into commercial agrochemical pipelines represents a masterclass in structure-based design. By moving away from linear cyclohexanediones and embracing sterically demanding spirocyclic systems, researchers have successfully outmaneuvered evolutionary resistance in weeds[2]. As the agricultural sector prepares for the commercial rollout of Metproxybicyclone in 2026[6], the 3-oxaspiro[5.5]undecane-8,10-dione scaffold will undoubtedly serve as a blueprint for the next decade of rationally designed enzyme inhibitors.

References

  • 1058731-65-9 | 3-Oxaspiro[5.
  • Source: Google Patents (WIPO)
  • Source: Journal of Agricultural and Food Chemistry (PubMed)
  • Major breakthrough in fight against resistant grass weeds Source: Syngenta Press Release URL
  • Syngenta Unveils New Herbicide Molecule 'Metproxybicyclone' Source: ChemAnalyst URL

Sources

Potential biological activity of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Oxaspiro[5.5]undecane-8,10-dione

A Predictive and Methodological Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, there is no direct experimental data on the biological effects of 3-Oxaspiro[5.5]undecane-8,10-dione in the scientific literature. This guide presents a predictive analysis based on the documented biological activities of structurally analogous compounds and provides a comprehensive framework for its investigation.

Introduction

Spirocyclic compounds, characterized by two rings sharing a single atom, are a privileged structural motif in medicinal chemistry.[1] Their rigid, three-dimensional architecture allows for precise spatial positioning of functional groups, which can lead to high-affinity and selective interactions with biological targets. The spiroketal moiety, in particular, is found in numerous biologically active natural products, often being crucial to their therapeutic effects.[2][3][4] This guide focuses on 3-Oxaspiro[5.5]undecane-8,10-dione, a compound whose biological potential remains unexplored. By examining its structural relatives, we can forecast its potential biological activities and lay out a comprehensive experimental plan for its characterization.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its study. The table below summarizes the predicted and known properties of 3-Oxaspiro[5.5]undecane-8,10-dione and its close analogs.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Solid
Melting Point 67-70 °C (for 2,4-dione analog)
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.
Chemical Structure A spiroketal with a cyclohexane ring fused to a dihydropyran-dione ring.

Predicted Biological Activities and Mechanistic Rationale

While direct evidence is lacking for 3-Oxaspiro[5.5]undecane-8,10-dione, the documented activities of its structural analogs provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Several diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The rigid spirocyclic scaffold can orient substituents in a way that facilitates binding to protein targets involved in cell proliferation and survival. For instance, some spiro compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]

Antimicrobial Activity

The spiroketal motif is present in a number of natural products with known antimicrobial properties. This suggests that 3-Oxaspiro[5.5]undecane-8,10-dione could exhibit activity against bacteria or fungi. The mechanism could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation.

Enzyme Inhibition

The dione functionality within the 3-Oxaspiro[5.5]undecane-8,10-dione structure presents a potential site for interaction with enzymes. Many enzyme inhibitors are small molecules that bind to the active site or allosteric sites of enzymes, thereby modulating their activity.[6] Given the diverse roles of enzymes in disease, identifying novel enzyme inhibitors is a key area of drug discovery.[7][8]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the potential biological activities of 3-Oxaspiro[5.5]undecane-8,10-dione. The following workflow is proposed:

experimental_workflow cluster_synthesis Compound Acquisition & Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis or Purchase of 3-Oxaspiro[5.5]undecane-8,10-dione stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) stock_prep->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) stock_prep->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis mic MIC/MBC Determination antimicrobial->mic enzyme Enzyme Inhibition Assays ic50->enzyme sar Structure-Activity Relationship (SAR) ic50->sar mic->sar enzyme->sar apoptosis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed experimental workflow for the biological evaluation of 3-Oxaspiro[5.5]undecane-8,10-dione.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the proposed workflow.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9] A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione stock solution (in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Oxaspiro[5.5]undecane-8,10-dione stock solution in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Screening using the Agar Well Diffusion Method

This method is a cost-effective technique to determine the antimicrobial activity of a test compound.[10][11]

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[11][12]

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer

  • Positive control (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells in the agar.[11]

  • Compound Addition: Add a fixed volume of the 3-Oxaspiro[5.5]undecane-8,10-dione solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13]

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of 3-Oxaspiro[5.5]undecane-8,10-dione against a specific enzyme.[14]

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • 3-Oxaspiro[5.5]undecane-8,10-dione stock solution (in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound in a suitable solvent like DMSO. Create a series of dilutions in the assay buffer. Prepare solutions of the enzyme and substrate at optimal concentrations.[14]

  • Assay Setup: Add a fixed volume of the enzyme solution to each well. Add the different concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.[14]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.

  • Reaction Initiation: Add the substrate solution to each well to start the reaction.

  • Activity Measurement: Measure the reaction rate using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Hypothetical Signaling Pathway Modulation

Based on the anticancer activity of related compounds, 3-Oxaspiro[5.5]undecane-8,10-dione could potentially modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor 3-Oxaspiro[5.5]undecane- 8,10-dione Inhibitor->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 3-Oxaspiro[5.5]undecane-8,10-dione.

Conclusion

While 3-Oxaspiro[5.5]undecane-8,10-dione is currently an uncharacterized compound, its spiroketal scaffold suggests a strong potential for biological activity. Drawing parallels from structurally similar molecules, promising avenues for investigation include anticancer, antimicrobial, and enzyme inhibitory effects. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities, paving the way for the discovery of novel therapeutic agents.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs.
  • Antimicrobial Efficacy Screening | Microchem Laboratory.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate.
  • Cytotoxicity assays - Sigma-Aldrich.
  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis - Sartorius.
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Screening for antimicrobial activity - Bio-protocol.
  • Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compound - Benchchem.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory.
  • Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics.
  • Cell viability assays | Abcam.
  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International.
  • Development and application of PI3K assays for novel drug discovery - PubMed.
  • Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Library - Benchchem.
  • Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed.
  • 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0.
  • Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants - PMC.
  • The Advancing Applications of Spiroketals in Modern Chemistry: A Supplier's Insight.
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia.
  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - RSC Publishing.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate.

Sources

Engineering 3D Chemical Space: A Technical Guide to 3-Oxaspiro[5.5]undecane-8,10-dione and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional heteroaromatic scaffolds to complex, three-dimensional architectures is a defining paradigm in modern drug discovery and agrochemical development. At the forefront of this structural evolution is the spirocyclic motif. This whitepaper provides an in-depth technical analysis of 3-Oxaspiro[5.5]undecane-8,10-dione (CAS 1058731-65-9) and its structural analogs. By examining the causality behind their chemical reactivity, detailing validated synthetic workflows, and exploring their applications across biological targets, this guide serves as a comprehensive resource for researchers engineering the next generation of bioactive molecules.

The Rationale for Spirocyclic Scaffolds: "Escaping Flatland"

Historically, discovery libraries were dominated by sp²-hybridized planar molecules due to the ease of cross-coupling synthesis. However, these "flat" molecules often suffer from poor aqueous solubility, high attrition rates in clinical trials, and promiscuous off-target binding.

The incorporation of the 3-oxaspiro[5.5]undecane core directly addresses these liabilities by increasing the fraction of sp³ carbons ( Fsp3​ ). The rigid, orthogonal arrangement of the spiro-fused rings forces the molecule into a defined 3D vector space.

  • Expertise & Causality: The introduction of the oxygen heteroatom in the oxane ring serves a dual purpose. First, it lowers the overall lipophilicity (LogP) compared to an all-carbon spiro[5.5]undecane, directly improving aqueous solubility. Second, it acts as a localized hydrogen bond acceptor, enabling specific interactions with target binding pockets while the rigid spiro-core prevents the entropic penalty usually associated with flexible aliphatic chains binding to proteins[1].

G A Flat Aromatic Rings (Low Fsp3) B Spirocyclic Replacement (3-Oxaspiro[5.5]undecane) A->B Structural Optimization C Increased Fsp3 Fraction B->C 3D Conformation D Enhanced Metabolic Stability C->D E Improved Aqueous Solubility C->E F Reduced Off-Target Binding C->F

Caption: Logical relationship illustrating the pharmacokinetic advantages of spirocyclic replacement.

Core Compound Profiling & Structural Analogs

To effectively utilize these building blocks, one must distinguish between the subtle structural variations of the spiro[5.5]undecane family. The table below summarizes the quantitative data and primary applications of the core compound and its most relevant analogs.

Compound NameCAS NumberMolecular WeightStructural FeaturePrimary Application
3-Oxaspiro[5.5]undecane-8,10-dione 1058731-65-9182.22 g/mol Cyclic 1,3-dione (β-diketone)Agrochemicals (Herbicides)[2][3]
3-Oxaspiro[5.5]undecane-2,4-dione 1010-26-0182.22 g/mol Cyclic Anhydride (Glutaric)CNS Drugs, DDC/TyrDC Inhibitors[1][4]
3-Oxaspiro[5.5]undecan-9-one 1159280-53-1168.24 g/mol MonoketoneMedicinal Chemistry Intermediate[5]
3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] 1952348-87-6168.23 g/mol Fused bicyclic spiroAdvanced Probe Development[6]

Mechanistic Insights: Reactivity of the Dione Motifs

Understanding the fundamental reactivity differences between the 8,10-dione and the 2,4-dione is critical for successful synthetic planning.

The 8,10-Dione: Enolization and Metal Coordination

3-Oxaspiro[5.5]undecane-8,10-dione is a cyclic β-diketone. In solution, it exists in a dynamic equilibrium with its enol tautomer. This enolization is the thermodynamic driver for its biological activity in agrochemicals. The enolate acts as a potent bidentate ligand, specifically engineered to chelate the active-site iron in 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for weed survival[3]. Synthetically, the C9 position (flanked by the two carbonyls) is highly nucleophilic. However, due to the severe steric shielding provided by the adjacent spiro-oxane ring, standard palladium-catalyzed cross-coupling often fails, necessitating the use of highly electrophilic heavy-metal reagents (e.g., Lead(IV) acetates) to force C-C bond formation[3].

The 2,4-Dione: Electrophilic Ring-Opening

In stark contrast, 3-Oxaspiro[5.5]undecane-2,4-dione is a glutaric anhydride derivative[1]. It does not enolize. Instead, the carbonyl carbons are highly electrophilic due to the strain of the anhydride ring. This molecule is primed for nucleophilic attack. When exposed to primary amines or hydrazides, it undergoes rapid, irreversible ring-opening to form complex spirocyclic amides. This exact mechanism is utilized to synthesize dual inhibitors of DOPA decarboxylase (DDC) and Tyrosine decarboxylase (TyrDC), preventing the premature gut metabolism of Levodopa in Parkinson's disease models[4].

Experimental Workflows & Protocols

The following protocol details the C-arylation of 3-Oxaspiro[5.5]undecane-8,10-dione. This methodology is designed as a self-validating system: the use of DMAP acts not only as a base but as a nucleophilic catalyst that coordinates with the Lead(IV) species, suppressing unwanted O-arylation and driving the reaction toward the sterically hindered C9 position[3].

Protocol: C-Arylation of 3-Oxaspiro[5.5]undecane-8,10-dione

Objective: Synthesis of 9-aryl-3-oxaspiro[5.5]undecane-8,10-dione derivatives for biological screening.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried, nitrogen-purged reaction flask, add 0.40 g (2.19 mmol) of 3-oxaspiro[5.5]undecane-8,10-dione[2] and 1.4 g (11.4 mmol) of 4-(dimethylamino)pyridine (DMAP).

  • Solvent Addition: Suspend the solid mixture in 12 mL of anhydrous chloroform. Once suspended, add 3 mL of anhydrous toluene to adjust the boiling point and solubility profile of the intermediate complexes.

  • Electrophile Introduction: Carefully add 1.4 g of the specific aryl-lead(IV) reagent, such as diacetoxy-(2-chloro-6-methoxy-phenyl)plumbyl acetate. Causality note: The lead(IV) reagent is strictly required here; standard aryl halides will not react at the sterically hindered spiro-adjacent C9 carbon.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 69°C for exactly 3.5 hours under a continuous nitrogen atmosphere.

  • In-Process Control (IPC): Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting dione mass ( m/z 181 [M-H]⁻) is fully consumed.

  • Workup & Isolation: Allow the reaction to cool to room temperature and stand overnight. Dilute the mixture with an additional 20 mL of chloroform.

  • Self-Validating Purification: Wash the organic layer twice with 2M HCl. Why? This highly acidic wash guarantees the protonation of the massive excess of DMAP catalyst, driving it entirely into the aqueous phase and preventing amine contamination in the final product. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the C-arylated spirocycle[3].

G S1 Step 1: Reagent Preparation 3-Oxaspiro[5.5]undecane-8,10-dione + DMAP S2 Step 2: Solvent Addition Suspend in Chloroform/Toluene S1->S2 S3 Step 3: Arylation Agent Add Aryl-lead(IV) acetate S2->S3 S4 Step 4: Thermal Reaction Heat at 69°C for 3.5 hours under N2 S3->S4 S5 Step 5: Workup & Isolation Acidic wash to remove DMAP, then concentrate S4->S5

Caption: Step-by-step experimental workflow for the C-arylation of 3-Oxaspiro[5.5]undecane-8,10-dione.

Applications in Medicinal & Agrochemical Chemistry

The versatility of the 3-oxaspiro[5.5]undecane scaffold allows it to bridge the gap between human therapeutics and agricultural science.

In Agrochemicals , the 8,10-dione derivatives are heavily patented as next-generation herbicides[3]. By substituting the C9 position with alkynyl-containing phenyl rings, researchers have developed potent inhibitors that disrupt plant pigment biosynthesis, leading to rapid bleaching and necrosis of grassy monocotyledonous weeds without harming the primary crop[3].

In Medicinal Chemistry , the 2,4-dione analog serves as a critical precursor. Beyond its historical use in synthesizing the anticonvulsant Gabapentin[1], recent breakthroughs have utilized this building block to synthesize novel dual inhibitors of Tyrosine Decarboxylase[4]. By preventing gut bacteria from metabolizing Levodopa before it crosses the blood-brain barrier, these spirocyclic derivatives represent a vital adjunctive strategy in the management of Parkinson's disease[4].

Sources

An In-Depth Technical Guide to the Stereochemistry of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture offers a unique conformational landscape that can lead to enhanced binding affinity and selectivity for biological targets. The 3-oxaspiro[5.5]undecane-8,10-dione core represents a privileged scaffold, integrating a tetrahydropyran ring with a 1,3-cyclohexanedione moiety. The stereochemistry of this spirocyclic system is of paramount importance, as the spatial arrangement of substituents can profoundly influence its pharmacological activity. This guide provides a comprehensive overview of the synthesis, stereochemical analysis, and characterization of 3-oxaspiro[5.5]undecane-8,10-dione and its derivatives.

Proposed Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione

A key precursor for this proposed synthesis is 3-oxaspiro[5.5]undec-7-en-9-one, which has been synthesized via the Robinson annulation of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone.[1] Subsequent functionalization of the enone system can lead to the desired 8,10-dione.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one [1]

  • To a solution of 2H-tetrahydropyran-4-carboxaldehyde in a suitable solvent (e.g., anhydrous benzene), add methyl vinyl ketone and a catalytic amount of a protic acid (e.g., phosphoric acid).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by Kugelrohr distillation or column chromatography to yield 3-oxaspiro[5.5]undec-7-en-9-one.

Step 2: Conversion to 3-Oxaspiro[5.5]undecane-8,10-dione

A potential route from the enone to the dione could involve an oxidation of the allylic position, followed by further oxidation. Alternatively, a Michael addition to the enone with a suitable one-carbon synthon could be explored.

Stereochemical Considerations in 3-Oxaspiro[5.5]undecane-8,10-dione

The stereochemistry of spiro[5.5]undecane derivatives is multifaceted, often exhibiting both central and axial chirality. The spiro carbon atom itself can be a stereocenter if the two rings are appropriately substituted. Furthermore, the non-planar nature of the six-membered rings can give rise to axial chirality.

The cyclohexane-1,3-dione ring exists in a dynamic equilibrium between various conformations, including chair and twisted-boat forms.[5] The presence of substituents and the fusion to the tetrahydropyran ring will influence the conformational preference.

Analytical Techniques for Stereochemical Elucidation

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous determination of the stereochemistry of 3-oxaspiro[5.5]undecane-8,10-dione and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY) NMR experiments provide crucial information about connectivity and spatial proximity of atoms.

Table 1: Key NMR Parameters for Stereochemical Analysis

NMR ExperimentInformation ProvidedApplication to 3-Oxaspiro[5.5]undecane-8,10-dione
¹H NMR Chemical shifts and coupling constants (³JHH)Diastereotopic protons in the methylene groups adjacent to the spirocenter will have different chemical shifts. The magnitude of coupling constants can provide information on the dihedral angles and thus the ring conformation.
¹³C NMR Chemical shifts of carbon atomsThe chemical shifts of the spiro carbon and adjacent carbons are sensitive to the stereochemistry.
COSY Correlation SpectroscopyEstablishes proton-proton coupling networks, confirming the connectivity within the two rings.
NOESY Nuclear Overhauser Effect SpectroscopyReveals through-space proximity of protons. Cross-peaks between protons on the two different rings can help to define the relative orientation of the rings and the overall stereochemistry.
  • Sample Preparation: Dissolve 5-10 mg of the purified spiro-compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Analyze the NOESY spectrum for cross-peaks between protons on the tetrahydropyran and cyclohexanedione rings. The presence or absence of specific NOEs will provide evidence for the relative configuration of the stereoisomers.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 2D NOESY Spectrum transfer->acquire process Process Data acquire->process analyze Analyze Cross-Peaks process->analyze elucidate Elucidate Relative Stereochemistry analyze->elucidate

Caption: Workflow for stereochemical elucidation using 2D NOESY NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Analysis: Analyze the resulting crystal structure to determine the absolute and relative stereochemistry of the molecule.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination grow Grow Single Crystals collect Collect Diffraction Data grow->collect solve Solve Structure collect->solve refine Refine Structure solve->refine analyze Analyze 3D Structure refine->analyze

Caption: General workflow for single-crystal X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column Selection: Select a suitable chiral column based on the functional groups present in the molecule. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for spirocyclic compounds.

  • Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

  • Analysis: Inject a solution of the racemic mixture onto the chiral HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Table 2: Example Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® AD-H or similar polysaccharide-based column
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Conclusion

The stereochemistry of 3-oxaspiro[5.5]undecane-8,10-dione is a critical aspect that dictates its potential biological activity. While a definitive synthetic route has yet to be published, plausible strategies based on established chemical transformations can be employed for its synthesis. A multi-pronged analytical approach, combining NMR spectroscopy, X-ray crystallography, and chiral HPLC, is essential for the complete stereochemical elucidation of this and related spirocyclic systems. The methodologies and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds for drug discovery and development.

References

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89.
  • Giasuddin Ahmed, M., et al. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. Bangladesh Journal of Scientific and Industrial Research, 55(4), 283-288.
  • Gualdagnini, P. F., et al. (2023). Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. RSC.
  • Hassan, E. A., & El-Faham, A. (2014). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS-A REVIEW.
  • Lassaletta, J. M., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308.
  • Nagy, J., et al. (2019). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives.
  • Rojas-Pirela, A., & Notario, R. (2016). The Inversion Process of 1,3-cyclohexanedione. SciELO.
  • Total Synthesis. (2025). Robinson Annulation Mechanism & Examples. Total Synthesis.
  • Wikipedia. (2023). 1,3-Cyclohexanedione. Wikipedia.
  • Wipf, P., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227.
  • Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. Chemistry Steps.
  • Master Organic Chemistry. (2018).
  • Oh, K., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst.
  • Sigma-Aldrich. (n.d.). 3-Oxaspiro[5.5]undecane-2,4-dione. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones. BenchChem.
  • Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • NASA Technical Reports Server. (1979). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA.
  • Sigma-Aldrich. (n.d.). 3-Oxaspiro[5.5]undecane-2,4-dione 98. Sigma-Aldrich.

Sources

Conformational analysis of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Oxaspiro[5.5]undecane-8,10-dione

Abstract

The spiroketal moiety is a privileged structural motif found in a vast array of biologically active natural products and serves as a valuable scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional architecture provides a unique framework for orienting substituents in well-defined spatial arrangements, making it an attractive template for designing novel therapeutic agents. This guide focuses on 3-Oxaspiro[5.5]undecane-8,10-dione, a representative spirocyclic system, and provides a comprehensive framework for its conformational analysis. While specific experimental data on this exact molecule is sparse in peer-reviewed literature, this document establishes a complete methodological workflow based on foundational stereoelectronic principles and state-of-the-art analytical techniques. We will explore the theoretical underpinnings of its conformational preferences, detail robust experimental protocols for its characterization, and outline a computational workflow to corroborate and refine experimental findings. The integration of these approaches provides a self-validating system for elucidating the precise three-dimensional structure, a critical step in structure-activity relationship (SAR) studies and rational drug design.

Introduction to the 3-Oxaspiro[5.5]undecane-8,10-dione System

3-Oxaspiro[5.5]undecane-8,10-dione (CAS No. 1058731-65-9) is a spirocyclic compound featuring a tetrahydropyranone ring fused to a cyclohexanedione ring at a common quaternary carbon, C5.[3][4] The conformational rigidity of spiroketals makes them powerful tools for conformational control within otherwise flexible molecules.[5] This rigidity, governed primarily by stereoelectronic forces such as the anomeric effect, is key to their biological function, with some spiroketal units acting as β-turn mimics in natural products.[5][6] Understanding the dominant conformation of the 3-Oxaspiro[5.5]undecane-8,10-dione scaffold is therefore paramount for predicting its interaction with biological targets and for the rational design of derivatives.

Table 1: Physicochemical Properties of 3-Oxaspiro[5.5]undecane-8,10-dione

PropertyValueSource
CAS Number 1058731-65-9[3]
Molecular Formula C₁₀H₁₄O₃[3][4]
Molecular Weight 182.22 g/mol [3]
SMILES O=C(CC(C1)=O)CC21CCOCC2[3]
InChI Key OUGJIWKLAIOBCQ-UHFFFAOYSA-N[4]

Theoretical Framework: Governing Conformational Preferences

The three-dimensional structure of 3-Oxaspiro[5.5]undecane-8,10-dione is not random but is dictated by a balance of stabilizing and destabilizing interactions. The six-membered rings are expected to adopt low-energy chair conformations.[7] The orientation of these chairs relative to each other is governed by the powerful anomeric effect.

The Anomeric Effect in Spiroketals

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy an axial position, despite potential steric repulsion.[6][8] This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen, in this case) and the antibonding σ* orbital of the exocyclic C-O bond.[6][9] For this overlap to be maximal, the orbitals must be anti-periplanar.

In a [5.5] spiroketal system, this effect is doubled. The most stable conformation is typically the one that maximizes the number of anomeric interactions, leading to a strong preference for a diaxial arrangement of the C-O bonds relative to the spirocenter.[2][10] This results in a rigid, locked conformation.

Other Influential Factors

While the anomeric effect is dominant, other factors modulate the conformational landscape:

  • Steric Interactions: Unfavorable 1,3-diaxial interactions can destabilize a conformer. In this molecule, the primary steric considerations involve the methylene groups of the cyclohexane ring.

  • Dipole Minimization: The axial configuration of the C-O bonds at the spirocenter results in a partial opposition of the C-O bond dipoles, which is more electrostatically favorable than the aligned dipoles in an equatorial arrangement.[8]

  • Ring Strain: The presence of the two carbonyl groups in the cyclohexane ring can slightly flatten its chair conformation, which may influence the overall geometry.

Based on these principles, the diaxial conformer is predicted to be the most thermodynamically stable species in solution.

G cluster_0 Conformational Equilibrium A Axial-Equatorial Conformer (Higher Energy) B Diaxial Conformer (Thermodynamically Favored) A->B Ring Flip (High Barrier) B->A Anomeric Effect Destabilized note The diaxial conformer is stabilized by two anomeric effects, making it the major species at equilibrium. B->note

Caption: Proposed conformational equilibrium of 3-Oxaspiro[5.5]undecane-8,10-dione.

Experimental Elucidation: A Validating Workflow

A combination of spectroscopic and crystallographic methods is required to unambiguously determine the solution-phase and solid-state conformations.

G cluster_workflow Experimental Workflow start Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) start->nmr Solution-State Structure xray X-Ray Crystallography start->xray Solid-State Structure comp Computational Modeling nmr->comp Corroborate Findings conclusion Integrated Conformational Model nmr->conclusion xray->comp Benchmark Calculations xray->conclusion comp->conclusion

Caption: Integrated experimental and computational workflow for conformational analysis.

Synthesis and Purification

While commercially available, synthesis provides material for characterization. A plausible route involves the acid-catalyzed Knoevenagel condensation of cyclohexanedione with an appropriate C3 synthon followed by cyclization, or the reaction of cyclohexane-1,1-diacetic acid anhydride precursors.

Protocol 1: General Purification for Analysis

  • Objective: To obtain high-purity material suitable for NMR and X-ray analysis.

  • Procedure:

    • Dissolve the crude or commercial-grade compound in a minimal amount of a hot solvent (e.g., ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours to promote crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under high vacuum to remove residual solvent.

    • Validation: Assess purity via melting point determination and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single peak in the HPLC chromatogram indicate high purity.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution. A suite of 1D and 2D experiments is necessary for a complete assignment.

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve ~5-10 mg of purified 3-Oxaspiro[5.5]undecane-8,10-dione in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition (500 MHz or higher spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and coupling constants.

    • ¹³C NMR (with DEPT): Acquire a carbon spectrum, using DEPT-135 and DEPT-90 to differentiate between CH₃, CH₂, CH, and quaternary carbons.

    • 2D COSY (Correlation Spectroscopy): Identify scalar-coupled protons (protons on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlate protons and carbons separated by 2-3 bonds. This is crucial for assigning quaternary carbons like the spirocenter (C5) and carbonyls (C8, C10).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of bonding. Strong NOE cross-peaks between protons in a 1,3-diaxial relationship are definitive proof of a chair conformation.

  • Data Analysis:

    • Use HSQC and HMBC to assign all ¹H and ¹³C chemical shifts.

    • Analyze coupling constants (³JHH) from the ¹H NMR. Large coupling constants (~10-13 Hz) are characteristic of axial-axial relationships, while smaller values (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.

    • Critically analyze the NOESY spectrum for through-space correlations that confirm the proposed diaxial conformation.

Table 2: Predicted ¹H NMR Signatures for the Diaxial Conformer

Proton(s)Predicted Chemical Shift (ppm)Key Coupling Constant (J)Expected NOE Correlation(s)Rationale
H-4ax, H-6ax Downfield (deshielded)Large J(ax,ax) ~10-13 HzH-2ax, H-10axAxial protons on a tetrahydropyran ring adjacent to oxygen are typically deshielded. The large J-coupling confirms the axial-axial relationship with neighboring protons. A strong NOE to other axial protons confirms the chair conformation.[12]
H-4eq, H-6eq Upfield (shielded)Small J(eq,ax) ~2-5 HzH-4ax, H-6axEquatorial protons typically appear at a higher field than their axial counterparts.
H-7ax, H-11ax Downfield relative to eqLarge J(ax,ax) ~10-13 HzH-9axSimilar to the tetrahydropyran ring, axial protons on the cyclohexane ring will exhibit large diaxial couplings.
Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecule's conformation in the solid state, serving as the ultimate validation for solution-state and computational models.

Protocol 3: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the highly purified compound (e.g., from methanol, acetonitrile, or ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer.[11] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: The refined structure will provide precise bond lengths, bond angles, and torsional angles, definitively establishing the chair conformations of both rings and the axial/equatorial nature of the C-O bonds at the spirocenter.

Computational Chemistry: In Silico Validation

Computational modeling provides a powerful means to investigate the relative energies of different possible conformers and to rationalize the experimental findings.[13][14]

G cluster_workflow Computational Workflow start Build Initial Structures (e.g., Diaxial, Ax-Eq) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq nmr_pred Predict NMR Parameters (GIAO method) opt->nmr_pred verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Imaginary Freq. (Transition State) energy Calculate Relative Energies (ΔE, ΔG) verify->energy Valid Conformer end Compare with Experimental Data energy->end nmr_pred->end

Caption: A typical workflow for the computational conformational analysis.

Protocol 4: DFT-Based Conformational Search

  • Objective: To identify the lowest energy conformers and calculate their relative thermodynamic stabilities.

  • Methodology:

    • Structure Generation: Build initial 3D structures for all plausible conformers (e.g., diaxial, axial-equatorial, and boat/twist-boat forms).

    • Geometry Optimization: Perform full geometry optimization for each structure using Density Functional Theory (DFT), for instance, with the B3LYP functional and a Pople-style basis set like 6-31G(d). This finds the nearest local energy minimum for each starting geometry.

    • Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[13]

    • Energy Calculation: Use the results from the frequency calculation to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the relative Gibbs free energies (ΔG) at 298 K. The conformer with the lowest ΔG is the most stable.

    • NMR Prediction (Optional but Recommended): Use a method like GIAO (Gauge-Including Atomic Orbital) to predict the ¹H and ¹³C chemical shifts for the lowest-energy conformer. A strong correlation with experimental values provides powerful validation for the computational model.

Table 3: Hypothetical Computational Results Summary

ConformerRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
Diaxial 0.000.00>99%
Axial-Equatorial +3.5+3.2<1%
Twist-Boat +7.8+7.5<0.1%

Note: These are representative values based on typical anomeric stabilization energies of 1.4-2.4 kcal/mol per interaction.[6]

Data Integration and Significance in Drug Development

The final step is to synthesize all available data into a coherent model. The solid-state structure from X-ray crystallography provides a benchmark. The NMR data, particularly NOEs and coupling constants, confirm the dominant conformation in solution. Computational results should align with these findings and provide a quantitative measure of the stability of the dominant conformer over other possibilities.

For drug development professionals, defining the stable 3D conformation of the 3-Oxaspiro[5.5]undecane-8,10-dione core is critical. This rigid scaffold presents a well-defined vectoral array for substituents. Knowing the precise geometry allows for:

  • Rational Design: Orienting functional groups to interact optimally with specific residues (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a protein binding pocket.[2]

  • Pharmacophore Modeling: Using the rigid core as a foundation for building and searching 3D pharmacophore models to identify new biological targets or lead compounds.

  • Improving Physicochemical Properties: Understanding the molecule's shape and dipole moment can inform strategies to improve properties like solubility and membrane permeability, which are crucial for oral bioavailability.[15][16]

Conclusion

The conformational analysis of 3-Oxaspiro[5.5]undecane-8,10-dione is predicted to be dominated by a single, thermodynamically stable diaxial conformer, a consequence of the powerful anomeric effect inherent to spiroketal systems. This guide presents a comprehensive, multi-pronged strategy for confirming this hypothesis. By systematically applying a workflow that integrates organic synthesis, advanced NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry, researchers can achieve an unambiguous and in-depth understanding of this molecule's three-dimensional structure. The resulting high-fidelity conformational model is an invaluable asset for leveraging this and related spirocyclic scaffolds in the pursuit of novel, potent, and selective therapeutic agents.

References

  • Aho, J., Pihko, P., & Rissa, T. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(11), 4406-4440. [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1447-1457. [Link]

  • Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. [Link]

  • Čikoš, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed Central. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858. [Link]

  • Braddock, D. C., et al. (2020). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 22(15), 6062-6066. [Link]

  • Concept in Chemistry. (2020). ANOMERIC EFFECT IN SPIROKETALS. YouTube. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

  • Ermert, P., et al. (2017). Designed Spiroketal Protein Modulation. Angewandte Chemie International Edition, 56(25), 7142-7146. [Link]

  • University of Bristol. (n.d.). Conformational Analysis. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • PubMed. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. [Link]

  • Chembeez. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione, 95%. [Link]

  • PubChemLite. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

Sources

The Emerging Potential of 3-Oxaspiro[5.5]undecane-8,10-dione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Three-Dimensionality in a Flat World of Drug Discovery

For decades, the landscape of drug discovery has been dominated by "flat," aromatic molecules. While this paradigm has yielded numerous successes, it has also led to challenges in achieving high target specificity and favorable pharmacokinetic profiles. The "Escape from Flatland" concept has gained significant traction, advocating for the exploration of molecules with greater three-dimensionality (sp3 character) to unlock new therapeutic possibilities.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their rigid, well-defined three-dimensional structures offer a unique platform for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with complex biological targets.[1]

This technical guide focuses on a promising, yet underexplored, class of spirocyclic compounds: the 3-oxaspiro[5.5]undecane-8,10-dione derivatives. While direct biological data on this specific scaffold is emerging, the wealth of information on structurally related spiro[5.5]undecane systems provides a strong rationale for their investigation. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, potential therapeutic applications, and detailed experimental protocols to empower their exploration.

The 3-Oxaspiro[5.5]undecane-8,10-dione Core: A Scaffold of Untapped Potential

The 3-oxaspiro[5.5]undecane-8,10-dione scaffold features a cyclohexane ring spiro-fused to a tetrahydropyran-4-one ring bearing a β-dicarbonyl moiety. This unique combination of structural features suggests a rich potential for chemical modification and diverse biological activities. The β-dicarbonyl group can act as a key pharmacophore, participating in various interactions with biological targets, while the spirocyclic core imparts conformational rigidity and three-dimensionality.

The exploration of analogous spiro[5.5]undecane derivatives has revealed a broad spectrum of pharmacological activities, providing a predictive framework for the potential of the 3-oxaspiro-8,10-dione core.

Predicted Therapeutic Arenas

Based on the activities of structurally related spiro[5.5]undecane derivatives, the 3-oxaspiro[5.5]undecane-8,10-dione scaffold holds promise in several key therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: Spiro[5.5]undecane derivatives have been identified as potent anti-inflammatory agents, exhibiting dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[2] This dual-inhibition profile is a highly sought-after characteristic for developing safer and more effective anti-inflammatory drugs. Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain, suggesting the potential for developing novel analgesics with improved side-effect profiles.[3][4]

  • Anticancer Therapeutics: The antiproliferative activity of spirocyclic compounds against various cancer cell lines is well-documented.[1] For instance, spiro-compounds synthesized through multicomponent domino reactions have shown inhibitory effects on human colon carcinoma (HCT116), prostate carcinoma (PC3), and promyelocytic leukemia (HL60) cell lines.[1] The rigid spirocyclic framework can lead to enhanced binding to protein targets involved in cancer progression.

Synthetic Strategies: Building the 3-Oxaspiro[5.5]undecane-8,10-dione Library

The construction of a diverse library of 3-oxaspiro[5.5]undecane-8,10-dione derivatives is crucial for exploring their therapeutic potential. A versatile and efficient synthetic approach is through a domino reaction involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. A similar strategy has been successfully employed for the synthesis of related spirocyclic systems.[1]

Proposed Synthetic Pathway: A Domino Approach

A plausible and efficient route to 3-oxaspiro[5.5]undecane-8,10-dione derivatives involves a three-component reaction between a suitable heterocyclic aldehyde (e.g., tetrahydropyran-4-carboxaldehyde), an active methylene compound (e.g., Meldrum's acid or a substituted malonate), and a Michael acceptor. A more direct and versatile approach for derivatization at the 9-position would be a base-promoted double Michael addition of an active methylene compound, such as a substituted malonic ester, to a divinyl ketone, followed by cyclization and further modifications.

A highly effective and stereoselective method for the synthesis of related diazaspiro[5.5]undecane derivatives involves a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones.[5] This strategy can be adapted for the synthesis of the 3-oxaspiro[5.5]undecane-8,10-dione core.

Experimental Protocols

Protocol 2.1: Synthesis of a 9-Aryl-3-oxaspiro[5.5]undecane-8,10-dione Derivative via a Double Michael Addition Cascade

This protocol outlines a proposed synthesis based on the successful application of double Michael additions in the formation of related spiro[5.5]undecane systems.

Materials:

  • Tetrahydropyran-4-one

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Knoevenagel Condensation: To a solution of tetrahydropyran-4-one (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Michael Addition: To the reaction mixture, add malononitrile (1.0 eq) and continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Cyclization and Workup: Upon completion, acidify the reaction mixture with 1N HCl to a pH of ~2-3. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 9-aryl-3-oxaspiro[5.5]undecane-8,10-dione derivative.

Causality Behind Experimental Choices:

  • Piperidine: A basic catalyst is essential to facilitate both the Knoevenagel condensation and the subsequent Michael addition.

  • Ethanol: A protic solvent that is suitable for both reaction steps and allows for easy workup.

  • Acidic Workup: Neutralizes the basic catalyst and facilitates the precipitation or extraction of the product.

Biological Evaluation: Unveiling the Therapeutic Potential

A systematic biological evaluation is critical to understanding the therapeutic potential of the synthesized 3-oxaspiro[5.5]undecane-8,10-dione derivatives. Based on the predicted activities, initial screening should focus on anti-inflammatory and anticancer assays.

Protocol 3.1: In Vitro Anti-inflammatory Activity Assessment

3.1.1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

This assay determines the ability of the compounds to selectively inhibit the COX-2 enzyme over COX-1, a key indicator of a favorable anti-inflammatory profile with reduced gastrointestinal side effects.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit

  • Test compounds and reference inhibitor (e.g., celecoxib)

Procedure:

  • Prepare a dilution series of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, a reaction buffer, and the test compounds or reference inhibitor.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the product formation using a plate reader according to the kit manufacturer's instructions.

  • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

3.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

This assay assesses the inhibition of the 5-LOX enzyme, another key target in the inflammatory cascade.

Materials:

  • 5-LOX enzyme preparation

  • Linoleic acid or arachidonic acid (substrate)

  • Spectrophotometric or fluorometric 5-LOX activity assay kit

  • Test compounds and reference inhibitor (e.g., zileuton)

Procedure:

  • Follow a similar procedure to the COX inhibition assay, using the 5-LOX enzyme and the appropriate substrate.

  • Measure the product formation and calculate the IC50 values.

Protocol 3.2: In Vitro Anticancer Activity Assessment

3.2.1. MTT Assay for Cell Viability:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HCT116, PC3, HL60)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Test compounds and reference drug (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compounds and the reference drug for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological screening of the synthesized library will provide valuable data for establishing a preliminary structure-activity relationship (SAR). By analyzing how different substituents on the 3-oxaspiro[5.5]undecane-8,10-dione core influence biological activity, rational design principles can be applied for lead optimization.

Key Structural Modifications for SAR Studies:

  • Substitution on the Cyclohexane Ring: Introducing various functional groups (e.g., alkyl, aryl, heteroaryl) can modulate lipophilicity, steric interactions, and electronic properties.

  • Modification of the β-Dicarbonyl Moiety: While the 1,3-dione is a key feature, exploring isosteres or modifications could lead to improved activity or pharmacokinetic properties.

  • Derivatization at the 9-Position: As demonstrated in the proposed synthesis, the 9-position is amenable to the introduction of a wide range of substituents, which can significantly impact target binding.

Data Presentation

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of 3-Oxaspiro[5.5]undecane-8,10-dione Derivatives

Compound IDR-Group at C9COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
OSUD-1 Phenyl>1005.28.1
OSUD-2 4-Fluorophenyl>1002.86.5
OSUD-3 4-Methoxyphenyl>1007.510.2
OSUD-4 Thien-2-yl>1003.15.9
Celecoxib -15.20.04>100
Zileuton ->100>1001.3

Table 2: Hypothetical In Vitro Anticancer Activity of 3-Oxaspiro[5.5]undecane-8,10-dione Derivatives

Compound IDR-Group at C9HCT116 IC50 (µM)PC3 IC50 (µM)HL60 IC50 (µM)
OSUD-5 3,4-Dichlorophenyl12.515.88.9
OSUD-6 Naphthyl9.811.26.5
OSUD-7 Pyridin-3-yl25.130.418.7
OSUD-8 Indol-5-yl7.29.54.1
Doxorubicin -0.81.10.5

Visualization of Key Concepts

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Domino Reaction A Tetrahydropyran-4-one D Knoevenagel Condensation A->D Piperidine, Ethanol B Aromatic Aldehyde B->D Piperidine, Ethanol C Malononitrile E Michael Addition D->E Malononitrile F Cyclization E->F G Crude Product F->G H Purified Derivative Library G->H Column Chromatography

Caption: Proposed synthetic workflow for the generation of a 3-oxaspiro[5.5]undecane-8,10-dione derivative library.

Biological_Screening_Workflow cluster_assays In Vitro Biological Evaluation A Synthesized Derivative Library B Anti-inflammatory Assays (COX-1/2, 5-LOX) A->B C Anticancer Assays (MTT Assay) A->C D Hit Identification & SAR Analysis B->D C->D E Lead Optimization D->E

Caption: A streamlined workflow for the biological evaluation and lead optimization of 3-oxaspiro[5.5]undecane-8,10-dione derivatives.

Conclusion and Future Directions

The 3-oxaspiro[5.5]undecane-8,10-dione scaffold represents a compelling and largely untapped area for drug discovery. The inherent three-dimensionality and synthetic tractability of this core, combined with the promising biological activities of related spirocyclic systems, provide a strong impetus for its exploration. This technical guide has outlined a clear path forward, from the synthesis of a diverse chemical library to a systematic biological evaluation and subsequent lead optimization.

Future research should focus on the execution of these protocols to generate empirical data on the biological activities of 3-oxaspiro[5.5]undecane-8,10-dione derivatives. The elucidation of their mechanism of action and the identification of specific molecular targets will be crucial next steps in realizing their therapeutic potential. As we continue to move beyond the confines of "flatland" chemistry, scaffolds like the 3-oxaspiro[5.5]undecane-8,10-dione will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.

References

  • First report of spiro-compounds from marine macroalga Gracilaria salicornia: prospective natural anti-inflammatory agents attenuate 5-lipoxygenase and cyclooxygenase-2. Taylor & Francis Online. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. AIR Unimi. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

Sources

The Spiro[5.5]undecane Dione Scaffold: A Versatile Hub for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The spiro[5.5]undecane framework, a unique structural motif characterized by two six-membered rings sharing a single carbon atom, has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its inherent three-dimensionality and conformational rigidity provide a robust scaffold for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents with high target affinity and selectivity.[2][3] This in-depth technical guide provides a comprehensive literature review of spiro[5.5]undecane diones, delving into their synthesis, chemical properties, and burgeoning applications in drug development for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Spiro[5.5]undecane Core

The spirocyclic nature of the spiro[5.5]undecane system offers several advantages in the design of bioactive molecules. The rigid framework restricts conformational flexibility, which can lead to a more favorable entropy of binding to biological targets. This structural constraint allows for the presentation of substituents in well-defined three-dimensional orientations, facilitating optimal interactions with receptor pockets or enzyme active sites.[3] Furthermore, the introduction of dione functionalities provides reactive handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.[4]

Synthetic Strategies: Building the Spiro[5.5]undecane Dione Core

The construction of the spiro[5.5]undecane dione skeleton can be achieved through several synthetic methodologies, with the Michael addition reaction being a particularly prominent and versatile approach.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer of the dione.

Michael Addition: A Convergent and Efficient Approach

A one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones has been effectively achieved through a Lewis acid-catalyzed Michael reaction.[1] This method involves the reaction of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a trans,trans-diarylideneacetone.[1] The initial 1,4-addition of the enolized dione to the α,β-unsaturated ketone is followed by an intramolecular cyclization to furnish the spirocyclic core.[1]

To improve reaction times and yields, microwave-assisted organic synthesis has emerged as a powerful tool.[5][6] This technique has been successfully applied to the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, a derivative with demonstrated anticancer activity.[5][7] The use of microwave irradiation significantly accelerates the Michael addition and subsequent cyclization, offering a more environmentally friendly and efficient alternative to conventional heating methods.[5][8]

Experimental Protocol: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione [7]

  • Materials:

    • Dimedone

    • (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one

    • Triethylamine

    • Dichloromethane (CH₂Cl₂)

    • Chloroform

    • Magnesium Sulfate (MgSO₄)

    • Hexane

    • Ethyl Acetate

  • Procedure:

    • In a microwave-safe vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).

    • Add 5 mL of dichloromethane and triethylamine (1.25 mmol).

    • Subject the reaction mixture to microwave irradiation at 200 W and 40°C for 15 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 10 mL of cold water.

    • Extract the aqueous layer three times with 20 mL of chloroform.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting from 4:1).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Dimedone Dimedone Reaction Michael Addition & Cyclization Dimedone->Reaction Diarylidenacetone Diarylidenacetone Diarylidenacetone->Reaction Microwave Microwave Irradiation (200W, 40°C) Microwave->Reaction Solvent CH₂Cl₂ Solvent->Reaction Catalyst Triethylamine Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Spiro_Trione Spiro[5.5]undecane Trione Purification->Spiro_Trione

Microwave-assisted synthesis of a spiro[5.5]undecane trione derivative.

Synthesis of Heterocyclic Spiro[5.5]undecane Diones

The versatility of the spiro[5.5]undecane dione scaffold extends to the incorporation of heteroatoms within the ring system. These heterocyclic analogues often exhibit unique biological activities.

A notable example is the synthesis of 3-azaspiro[5.5]undecane-2,4-dione, a key intermediate in the preparation of the anticonvulsant drug gabapentin.[4] This synthesis is efficiently achieved by heating a mixture of 1,1-cyclohexanediacetic acid with ammonium acetate and acetic anhydride.[4] The resulting 3-azaspiro[5.5]undecane-2,4-dione can be further functionalized at the nitrogen atom to generate a library of derivatives for structure-activity relationship studies.[3]

Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione [4]

  • Materials:

    • 1,1-Cyclohexanediacetic acid

    • Ammonium acetate

    • Acetic anhydride

  • Procedure:

    • Combine 1,1-cyclohexanediacetic acid (100 g, 0.53 mol), ammonium acetate (66.5 g, 0.86 mol), and acetic anhydride (66.5 g, 0.65 mol) in a suitable reaction vessel.

    • Heat the mixture to 160–170 °C for 8 hours.

    • During the heating process, acetic acid will form and should be removed by distillation.[4]

    • Cool the reaction mixture to 90–110 °C.

    • Add 200 g of water and 100 g of secondary butyl alcohol.

    • Continue cooling to room temperature.

    • Adjust the pH to approximately 9 using a 30% aqueous ammonia solution.

    • Filter the resulting solid precipitate and wash it with water.

    • Dry the solid to yield 3-azaspiro[5.5]undecane-2,4-dione.

Physicochemical Properties and Their Implications for Drug Development

The physicochemical properties of spiro[5.5]undecane diones are crucial for their potential as drug candidates, influencing factors such as solubility, stability, and membrane permeability. While comprehensive experimental data for the parent spiro[5.5]undecane-2,4-dione is limited, its properties can be inferred from structurally similar compounds and computational predictions.[9]

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂[10]
Molecular Weight 180.24 g/mol [10]
XLogP3 2.2[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]
Topological Polar Surface Area 34.1 Ų[7]

The predicted lipophilicity (XLogP3 of 2.2) suggests that spiro[5.5]undecane-2,4-dione possesses a moderate degree of lipid solubility, which is often a desirable characteristic for oral drug absorption.[7] The presence of two ketone groups as hydrogen bond acceptors can contribute to its interaction with biological targets.[7] However, the largely nonpolar hydrocarbon framework suggests poor aqueous solubility, a common challenge in drug development that may necessitate formulation strategies to enhance bioavailability.[9]

Stability is another critical consideration. The recommended storage condition for spiro[5.5]undecane-2,4-dione is at -20°C in a dry, sealed container, indicating potential for degradation at ambient temperatures or in the presence of moisture.[9] The dione functionality could be susceptible to hydrolysis or oxidation under certain conditions.[9]

Biological Activities and Therapeutic Potential

The true value of the spiro[5.5]undecane dione scaffold lies in the diverse biological activities exhibited by its derivatives. The rigid three-dimensional structure serves as a privileged platform for the development of potent and selective modulators of various biological targets.[2]

Anticancer Activity

Several derivatives of spiro[5.5]undecane have demonstrated significant cytotoxic effects against various cancer cell lines.[2] A notable example is 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, which has shown potent in vitro anticancer activity against the human liver cancer cell line SK-Hep1.[7] This finding highlights the potential of the spiro[5.5]undecane scaffold as a building block for the design of novel anticancer agents.[5][7] The proposed mechanisms of action for some diazaspiro[5.5]undecane derivatives involve the induction of apoptosis and cell cycle arrest.[2]

Cell LineCompoundIC₅₀ Value
SK-Hep17,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trionePotent (specific value not publicly disclosed)[7]
Neuropharmacological Activity

Aza- and diazaspiro[5.5]undecane derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential applications in the treatment of neurological disorders such as anxiety and epilepsy.[2] The rigid spirocyclic core is believed to contribute to the high affinity and selectivity of these compounds for their target receptors.[3]

Anti-Influenza and Immunomodulatory Activity

Derivatives of 3-azaspiro[5.5]undecane have been investigated as inhibitors of the influenza A virus M2 proton channel.[11] The most active compound from one study, 3-azaspiro[5.5]undecane hydrochloride, exhibited an IC₅₀ value significantly more potent than the established drug amantadine.[11] This suggests that the spiro[5.5]undecane scaffold can be a valuable starting point for the development of new antiviral agents.[11]

G cluster_synthesis Synthetic Derivatization cluster_applications Therapeutic Applications SpiroCore Spiro[5.5]undecane Dione Scaffold Michael Michael Addition SpiroCore->Michael Heterocycle Heterocycle Formation SpiroCore->Heterocycle Anticancer Anticancer Agents Michael->Anticancer Functionalization N-Functionalization Heterocycle->Functionalization Neuro Neuropharmacological Drugs Functionalization->Neuro Antiviral Anti-Influenza Agents Functionalization->Antiviral Immunomodulatory Immunomodulators Functionalization->Immunomodulatory

The spiro[5.5]undecane dione scaffold as a versatile platform.

Future Perspectives

The spiro[5.5]undecane dione core represents a highly promising and versatile scaffold in the field of drug discovery. Its unique structural features and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries with a wide range of biological activities. Future research should continue to explore novel synthetic methodologies to access a wider array of derivatives, including enantiomerically pure compounds. Furthermore, a deeper investigation into the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of the biological potential of spiro[5.5]undecane diones holds great promise for the development of innovative treatments for a variety of diseases.

References

  • ResearchGate. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds. Retrieved from [Link]

  • Burgaz, E. V., & Kunter, İ. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Linciano, P., & Varani, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 433. [Link]

  • SpiroChem. (n.d.). Publications. Retrieved from [Link]

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]

  • Lee, J., et al. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports, 10(1), 21235. [Link]

  • Wang, H., et al. (2018). Visible-Light-Induced Intermolecular Dearomative Cyclization of 2-Bromo-1,3-dicarbonyl Compounds and Alkynes: Synthesis of Spiro[4.5]deca-1,6,9-trien-8-ones. Organic Letters, 20(18), 5756-5760. [Link]

  • ResearchGate. (n.d.). Reaction with 1,3‐dicarbonyl compounds 5 a–c. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[5.5]undecane-2,4-dione. Retrieved from [Link]

  • Singh, S., & Shankaraiah, N. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 217, 113263. [Link]

  • ResearchGate. (2025). Theoretical and experimental study on a new spiro compound 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Retrieved from [Link]

  • Maldonado-Rojas, W., et al. (2016). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 21(8), 1018. [Link]

  • Hong, M., et al. (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 132(41), 14456-14464. [Link]

  • ResearchGate. (n.d.). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. Retrieved from [Link]

  • de la Cruz, J. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]

  • Kamal, W. (2017). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Evidence-Based Complementary and Alternative Medicine, 2017, 12. [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved from [Link]

  • Quimicaorganica.org. (2010). Synthesis of 1,3 and 1,5-dicarbonyl compounds. [Link]

  • de la Cruz, J. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]

  • ResearchGate. (n.d.). Synthetic spiro-neurosteroid analogs exerting structure-specific neuroprotective effects. Retrieved from [Link]

  • MedNexus. (2024). Beyond boundaries: Neuroprotective effects of steroids and ecdysteroids in SH-SY5Y cells-A systematic review. [Link]

Sources

Navigating the Spirocyclic Landscape: A Technical Guide to the Safe Handling of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, with its unique three-dimensional architecture offering exciting possibilities for novel therapeutic agents. Among these, 3-Oxaspiro[5.5]undecane-8,10-dione, a molecule of significant interest in the synthesis of diverse compound libraries, presents both opportunity and a need for meticulous handling. This guide provides an in-depth, scientifically-grounded framework for the safe and effective use of this compound in a research and development setting.

Understanding the Compound: A Structural and Physicochemical Overview

3-Oxaspiro[5.5]undecane-8,10-dione, with the CAS number 1058731-65-9, possesses a unique spiro-heterocyclic structure.[1][2] This configuration, which features a central carbon atom as a junction for two rings, imparts a rigid, three-dimensional geometry that is highly sought after in drug design. The presence of a tetrahydropyran ring and a cyclohexane-1,3-dione moiety are key features that dictate its reactivity and potential biological activity.

PropertyValueSource
CAS Number 1058731-65-9[1][2]
Molecular Formula C10H14O3[1]
Molecular Weight 182.22 g/mol [1]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for 3-Oxaspiro[5.5]undecane-8,10-dione, a precautionary approach based on the safety profiles of structurally similar compounds is essential.

Inferred Hazards from Analogous Structures:

Analysis of related spiro-compounds, such as 3-Oxaspiro[5.5]undecan-8-one, suggests the following potential hazards[3]:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The dione functionality also warrants consideration, as some 1,2-diones have been associated with respiratory hazards upon inhalation.[4] Although 3-Oxaspiro[5.5]undecane-8,10-dione is a 1,3-dione, prudence dictates minimizing inhalation exposure.

GHS Pictograms for Analogous Compounds:

Warning[3]

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol is paramount when working with any novel chemical entity. The following recommendations are based on best practices and the inferred hazard profile.

Engineering Controls:
  • Ventilation: All manipulations of 3-Oxaspiro[5.5]undecane-8,10-dione should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]

  • Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is strongly recommended to minimize dust generation.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final and most personal line of defense.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne particles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[5]

  • Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger scale operations or situations with a higher risk of exposure, additional protective clothing may be necessary.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designated Work Area (Fume Hood) Gather_PPE Gather Appropriate PPE Prep_Area->Gather_PPE 1. Inspect_PPE Inspect PPE for Integrity Gather_PPE->Inspect_PPE 2. Weigh Weigh Compound (Balance Enclosure) Inspect_PPE->Weigh 3. Transfer Transfer to Reaction Vessel Weigh->Transfer 4. Reaction Perform Reaction Transfer->Reaction 5. Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate 6. Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste 7. Remove_PPE Properly Remove & Dispose of PPE Dispose_Waste->Remove_PPE 8.

A stepwise workflow for the safe handling of 3-Oxaspiro[5.5]undecane-8,10-dione.

Storage and Stability: Maintaining Compound Integrity

Proper storage is critical not only for safety but also for ensuring the stability and purity of 3-Oxaspiro[5.5]undecane-8,10-dione.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend storage at 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] The dione moiety may be susceptible to nucleophilic attack, and the ether linkage could be cleaved under strongly acidic conditions.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is crucial.

  • Spill Clean-up:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Synthesis and Reactivity Insights

The synthesis of spirocyclic compounds like 3-Oxaspiro[5.5]undecane-8,10-dione often involves multi-step sequences. While specific synthesis protocols for this exact molecule are not widely published, related structures are often prepared through condensation reactions. For instance, the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione derivatives can be achieved via a Knoevenagel condensation.[7] The reactivity of 3-Oxaspiro[5.5]undecane-8,10-dione is expected to be centered around the dione functionality, which can undergo various reactions such as enolate formation, aldol condensations, and Michael additions.

Logical Relationship of Safety and Handling:

Safety_Logic cluster_hazards Potential Hazards cluster_controls Control Measures Compound 3-Oxaspiro[5.5]undecane-8,10-dione Oral_Tox Oral Toxicity Compound->Oral_Tox exhibits Skin_Irr Skin Irritation Compound->Skin_Irr exhibits Eye_Irr Eye Irritation Compound->Eye_Irr exhibits Resp_Irr Respiratory Irritation Compound->Resp_Irr exhibits Eng_Controls Engineering Controls (Fume Hood) Oral_Tox->Eng_Controls necessitate PPE Personal Protective Equipment Oral_Tox->PPE necessitate Storage Proper Storage Oral_Tox->Storage necessitate Emergency Emergency Procedures Oral_Tox->Emergency necessitate Skin_Irr->Eng_Controls necessitate Skin_Irr->PPE necessitate Skin_Irr->Storage necessitate Skin_Irr->Emergency necessitate Eye_Irr->Eng_Controls necessitate Eye_Irr->PPE necessitate Eye_Irr->Storage necessitate Eye_Irr->Emergency necessitate Resp_Irr->Eng_Controls necessitate Resp_Irr->PPE necessitate Resp_Irr->Storage necessitate Resp_Irr->Emergency necessitate

The relationship between the compound's potential hazards and the necessary control measures.

Disposal Considerations

All waste containing 3-Oxaspiro[5.5]undecane-8,10-dione should be treated as hazardous chemical waste.[8] Disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on proper waste disposal procedures.

Conclusion

While 3-Oxaspiro[5.5]undecane-8,10-dione holds promise as a valuable building block in drug discovery and chemical synthesis, the limited availability of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment, employing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely unlock the potential of this intriguing spirocyclic compound.

References

  • 3M. (2025, May 6). 3M™ Cavity Wax Plus, PN 08852 Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1058731-65-9,3-oxaspiro[5.5]undecane-8,10-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]

  • European Food Safety Authority. (2026, March 6). Safety assessment of the substance (2E,2′E)‐2,4,8,10‐tetraoxaspiro[5.5]undecane‐3,9‐diylbis(2‐methylpropane‐2,1‐diyl) bis(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylate for use in plastic. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). DIACETONE ALCOHOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (n.d.). DIETHYL KETONE FOR SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2010, December 16). Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor | Organic Letters. Retrieved from [Link]

  • DT-Shop. (2023, September 11). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • Albert Vieille. (2020, September 22). oxane - Safety Data Sheet. Retrieved from [Link]

  • ACS. (2025, November 21). Hidden Hazards: Occupational Risk of 1,2-Diones in Food & Beverage Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-Di-3-cyclohexen-1-yl-2,4,8,10-tetraoxaspiro[5.5]undecane. Retrieved from [Link]

  • EPA. (2025, October 15). 3-Oxaspiro[5.5]undecane-2,4-dione - Chemical Details. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. Retrieved from [Link]

  • NIH. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives. Antimicrobial activity of monohalogenated 3'. Retrieved from [Link]

  • MDPI. (2026, March 11). Development of Polymeric Hole Transporting Materials for Stable and Efficient Perovskite Solar Cells. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione from Commercially Available Starting Materials

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione, a valuable spirocyclic scaffold for applications in medicinal chemistry and drug development. The synthetic strategy is centered around a base-catalyzed domino reaction involving a Knoevenagel condensation followed by an intramolecular Michael addition. This approach offers an efficient and direct route to the target molecule from readily available starting materials. The protocol herein is designed for reproducibility and scalability, with in-depth explanations of the mechanistic rationale behind each step to ensure both scientific integrity and practical success for researchers in the field.

Introduction and Strategic Overview

Spiroketals are a prominent class of heterocyclic compounds found in a wide array of biologically active natural products. Their unique three-dimensional architecture imparts conformational rigidity, which can lead to high-affinity and selective binding to biological targets. The 3-Oxaspiro[5.5]undecane-8,10-dione scaffold, in particular, combines the key features of a spiroketal with a 1,3-dione moiety, a well-known pharmacophore capable of various intermolecular interactions.

The synthesis of such spirocyclic systems can be challenging due to the need for precise control over the formation of the sterically demanding spirocenter. The strategy outlined in this guide employs a robust and well-established reaction cascade: the Knoevenagel condensation followed by an intramolecular Michael addition. This one-pot approach is highly efficient, minimizing the need for isolation of intermediates and thereby improving overall yield and reducing operational complexity.

Our synthetic design commences with the reaction of tetrahydropyran-4-one and dimethyl malonate. The choice of these starting materials is predicated on their commercial availability and their inherent reactivity, which is harnessed to construct the target spirocyclic dione framework.

The Synthetic Pathway: A Mechanistic Perspective

The cornerstone of this synthetic protocol is the domino Knoevenagel-Michael reaction. This sequence is typically catalyzed by a mild base, which serves two critical functions: facilitating the initial condensation and promoting the subsequent intramolecular cyclization.

Step 1: The Knoevenagel Condensation

The reaction is initiated by the deprotonation of dimethyl malonate at the α-carbon by a base, such as piperidine or sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. The resulting alkoxide intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dicarbonyl compound, the Knoevenagel adduct.[1][2][3]

Step 2: The Intramolecular Michael Addition

Under the same basic conditions, the newly formed Knoevenagel adduct undergoes an intramolecular Michael addition. A second molecule of the malonate enolate attacks one of the carbonyl carbons of the Knoevenagel adduct. This is followed by an intramolecular cyclization and subsequent loss of a methoxy group to form the more stable 1,3-dione tautomer within the newly formed cyclohexane ring. This cyclization forges the spirocyclic system.

Causality in Reagent Selection:

  • Tetrahydropyran-4-one: Provides the "oxa" component and the foundational ring for the spirocyclic structure.

  • Dimethyl Malonate: Serves as the active methylene compound, providing the carbon backbone for the newly formed cyclohexane-1,3-dione ring.

  • Sodium Methoxide (or another suitable base): Acts as a catalyst to generate the necessary enolate for both the Knoevenagel condensation and the Michael addition. A weak base is crucial to prevent self-condensation of the ketone.[2]

  • Methanol (as solvent): Provides a protic medium that can stabilize the intermediates and is compatible with the sodium methoxide base.

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Tetrahydropyran-4-one100.125.0 g49.9 mmol1.0
Dimethyl malonate132.1214.5 g (12.9 mL)109.8 mmol2.2
Sodium methoxide54.020.54 g10.0 mmol0.2
Methanol (anhydrous)32.04100 mL--
Hydrochloric acid (1 M)36.46As needed--
Saturated sodium bicarbonate-As needed--
Brine-As needed--
Ethyl acetate88.11As needed--
Hexanes-As needed--
Anhydrous sodium sulfate142.04As needed--

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Addition of Base: Carefully add sodium methoxide (0.54 g, 10.0 mmol) to the methanol and stir until it is completely dissolved.

  • Addition of Reactants: To the methanolic sodium methoxide solution, add dimethyl malonate (14.5 g, 109.8 mmol) followed by tetrahydropyran-4-one (5.0 g, 49.9 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Oxaspiro[5.5]undecane-8,10-dione as a solid.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Sodium Methoxide in Methanol B Add Dimethyl Malonate A->B C Add Tetrahydropyran-4-one B->C D Reflux for 12-18 hours (approx. 65°C) C->D E Cool to Room Temperature D->E F Neutralize with 1 M HCl E->F G Remove Methanol (Rotovap) F->G H Aqueous Work-up: 1. Add Water 2. Extract with Ethyl Acetate G->H I Wash with Sat. NaHCO3 & Brine H->I J Dry over Na2SO4 & Concentrate I->J K Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) J->K L Isolate Pure 3-Oxaspiro[5.5]undecane-8,10-dione K->L

Caption: Synthetic workflow for 3-Oxaspiro[5.5]undecane-8,10-dione.

References

  • Grosu, I., Muntean, L., Ple, G., & Cismas, C. (2001). Synthesis and stereochemistry of new tetraspiro-1,3-dioxanes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1350-1357. [Link]

  • Grosu, I., Ple, G., Muntean, L., & Cismas, C. (2000). Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-114. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Kelani, M. T., Waziri, I., & Kelani, T. O. (2026). Simplified Synthesis and Structural Characterization of Ethyl 2,2′-Spirobi[Chromene]-3-Carboxylate via Spectroscopy and Single-Crystal X-ray Analysis. Journal of Chemical Crystallography. [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • Khan, M. T. H. (Ed.). (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Hossain, M. M., Halim, M. E., Islam, M. M., Akhter, K., Ahmed, S. M., Romman, U. K. R., & Ahmed, M. G. (2020). Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. Bangladesh Journal of Scientific and Industrial Research, 55(4), 283-288. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Knoevenagel Condensation. (2020, August 29). L.S. College. [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]

  • Fassihi, A., & Abedi, D. (2009). Domino Knoevenagel/Michael addition/C-acylation reactions. Synthesis of 1,3-cyclohexane-1,3-diones. Arkivoc, 2010(11), 336-342. [Link]

  • Wikipedia contributors. (2023). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia, The Free Encyclopedia. [Link]

  • NRO Chemistry. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. [Link]

Sources

Experimental protocol for 3-Oxaspiro[5.5]undecane-8,10-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a detailed experimental protocol for the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione, a key chemical intermediate. This spirocyclic compound, also known as 1,1-cyclohexanediacetic anhydride, is a valuable building block in organic synthesis, notably as a precursor in the production of the anticonvulsant drug Gabapentin.[1][2] The rigid, three-dimensional structure of the spiro[5.5]undecane framework makes it an attractive scaffold for the development of novel therapeutics.[3][4]

The synthetic strategy outlined herein is a robust, two-stage process commencing with readily available starting materials. The initial phase involves the synthesis of the precursor, 1,1-cyclohexanediacetic acid, from cyclohexanone. The subsequent and final stage is the cyclization of this diacid to yield the target anhydride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione is achieved through a two-step process:

  • Formation of 1,1-Cyclohexanediacetic Acid: This step employs a variation of the Knoevenagel condensation.[5][6] Cyclohexanone is reacted with a cyanoacetate ester in the presence of ammonia to form an intermediate, which is then subjected to hydrolysis and decarboxylation to yield 1,1-cyclohexanediacetic acid.[7]

  • Cyclization to 3-Oxaspiro[5.5]undecane-2,4-dione: The synthesized 1,1-cyclohexanediacetic acid is then dehydrated using a reagent such as acetic anhydride. This intramolecular condensation reaction forms the cyclic anhydride, which is the target spiro compound.[1][8]

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid cluster_1 Step 2: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione A Cyclohexanone + Ethyl Cyanoacetate B Ammonia, Ethanol A->B Reactants C Intermediate Formation (1,1-cyclohexyl dicyano acid amide) B->C Reaction Conditions D Hydrolysis & Decarboxylation (Sulfuric Acid, Heat) C->D Process E 1,1-Cyclohexanediacetic Acid D->E Product F 1,1-Cyclohexanediacetic Acid G Acetic Anhydride, Heat F->G Reactant & Reagent H Cyclization (Dehydration) G->H Reaction Conditions I 3-Oxaspiro[5.5]undecane-2,4-dione H->I Product

Caption: Workflow for the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.

Physicochemical Properties

A summary of the key physicochemical properties of the final product, 3-Oxaspiro[5.5]undecane-2,4-dione, is presented in the table below.

PropertyValueReference(s)
CAS Number1010-26-0[1]
Molecular FormulaC₁₀H₁₄O₃[1][9]
Molecular Weight182.22 g/mol [1][9]
AppearanceWhite to off-white crystalline powder or chunks[1]
Melting Point67-70 °C
Boiling Point126 °C at 0.5 mmHg[1]

Detailed Experimental Protocols

Part 1: Synthesis of 1,1-Cyclohexanediacetic Acid

This protocol is adapted from established methods for the synthesis of 1,1-cyclohexanediacetic acid from cyclohexanone.[7]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Ethanol

  • Ammonia gas

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Activated carbon

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with cooling and stirring, add 140 ml of ethanol.

  • Ammonia Addition: Under cooling and stirring, introduce 10.5 g of ammonia gas into the ethanol.

  • Reactant Addition: Cool the solution to -10 °C and add 51.5 g of ethyl cyanoacetate. The reaction temperature may rise; re-cool to -10 °C.

  • Cyclohexanone Addition: Slowly add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6 °C. The addition should take approximately 40 minutes.

  • Reaction Incubation: After the addition is complete, stir the mixture for 30 minutes at -10 °C. Then, stop stirring and allow the reaction to incubate under the following conditions:

    • 24 hours at -10 °C

    • 12 hours at 0 ± 5 °C

    • 12 hours at room temperature (25 °C)

  • Isolation of Intermediate: Filter the ethanolic solution to collect the precipitated 1,1-cyclohexyl dicyano acid amide. Dry the solid product.

  • Hydrolysis and Decarboxylation:

    • In a separate reaction vessel, prepare a solution of 82 ml of water and slowly add 115 ml of concentrated sulfuric acid. Heat this solution to 160 °C.

    • Slowly add the dried 1,1-cyclohexyl dicyano acid amide powder to the hot sulfuric acid solution. Caution: This step may release toxic gases; ensure proper ventilation.

    • After the addition is complete, maintain the reaction temperature at 180-185 °C for 30 minutes.

  • Product Precipitation and Purification:

    • Cool the reaction mixture and pour it into cold, stirring water.

    • Continue cooling to 30 °C and collect the precipitated crude 1,1-cyclohexanediacetic acid by filtration.

    • Wash the crude product with water.

    • Dissolve the crude product in a 10% sodium hydroxide solution.

    • Decolorize the solution with activated carbon and filter.

    • Acidify the filtrate with hydrochloric acid to precipitate the purified 1,1-cyclohexanediacetic acid.

    • Collect the final product by filtration.

Part 2: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione

This protocol describes the cyclization of 1,1-cyclohexanediacetic acid to form the anhydride.[1][10]

Materials:

  • 1,1-Cyclohexanediacetic acid (from Part 1)

  • Acetic anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, place the 1,1-cyclohexanediacetic acid.

  • Reagent Addition: Add acetic anhydride in a 1:1 weight ratio to the 1,1-cyclohexanediacetic acid.

  • Heating and Reflux: Gradually heat the mixture to 120-130 °C and maintain a gentle reflux for 5 hours. During this time, acetic acid will form as a byproduct.

  • Removal of Byproducts: After the reaction is complete, remove the acetic acid and any excess acetic anhydride by distillation under reduced pressure.

  • Product Isolation: The remaining residue is the crude 3-Oxaspiro[5.5]undecane-2,4-dione. The product can be further purified by recrystallization from a suitable solvent if necessary.

Mechanistic Insights

The synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione is a classic example of applying fundamental organic reactions to construct a complex molecular architecture.

  • Knoevenagel Condensation: The initial reaction between cyclohexanone and ethyl cyanoacetate is a Knoevenagel condensation.[5][6] This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (cyclohexanone), catalyzed by a base (ammonia).[11] This is followed by a series of reactions leading to the formation of the dicyano amide intermediate.

  • Hydrolysis and Decarboxylation: The treatment of the intermediate with hot concentrated sulfuric acid results in the hydrolysis of the amide and nitrile groups to carboxylic acids. The resulting dicarboxylic acid then undergoes decarboxylation at the high reaction temperature to yield 1,1-cyclohexanediacetic acid.

  • Anhydride Formation: The final step is a dehydration reaction. Acetic anhydride acts as both a reagent and a water scavenger, facilitating the intramolecular condensation of the two carboxylic acid groups of 1,1-cyclohexanediacetic acid to form the stable five-membered anhydride ring of the spiro compound.

Conclusion

The protocols detailed in this application note provide a reliable and scalable method for the synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • BenchChem. (2025). In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0). BenchChem.
  • PrepChem. (n.d.). Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.
  • Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
  • WIPO Patentscope. (2003). WO/2003/002517 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANE DIACETIC ACID MONOAMIDE.
  • WIPO Patentscope. (2003).
  • Google Patents. (n.d.). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
  • Google Patents. (n.d.). CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide.
  • PubMed. (2020). Synthesis of Spiro1,4-Dihydropyridines: A Review.
  • Wikipedia. (n.d.).
  • Organic & Biomolecular Chemistry. (2024).
  • LS College. (2020).
  • ResearchGate. (2022).
  • ACS Omega. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones.
  • Google Patents. (n.d.). CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.
  • DTIC. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Oxaspiro[12][12]undecane-2,4-dione.

  • European Patent Office. (2011).
  • Sigma-Aldrich. (n.d.). 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0.

Sources

The Synthetic Versatility of 3-Oxaspiro[5.5]undecane-8,10-dione: A Gateway to Novel Spirocyclic Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Spirocyclic Scaffolds

The spirocyclic motif, characterized by two rings sharing a single carbon atom, is a prominent feature in a multitude of biologically active natural products and pharmaceutical agents. This rigid, three-dimensional framework offers a unique conformational landscape that can be exploited in drug design to enhance binding affinity and selectivity for protein targets. Among the diverse array of spirocyclic building blocks, 3-Oxaspiro[5.5]undecane-8,10-dione emerges as a scaffold of significant synthetic potential. Its inherent functionalities—a spiroketal, a 1,3-dione system, and a tetrahydropyran ring—provide multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-Oxaspiro[5.5]undecane-8,10-dione in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical biology.

While direct literature on 3-Oxaspiro[5.5]undecane-8,10-dione is emerging, its reactivity can be expertly inferred from the well-established chemistry of its constituent functional groups and analogous spirocyclic systems. The protocols and applications presented herein are grounded in the fundamental principles of organic chemistry and draw parallels from extensively studied 1,3-dicarbonyl compounds and spiroketals.

Core Reactivity and Synthetic Potential

The synthetic utility of 3-Oxaspiro[5.5]undecane-8,10-dione is primarily centered around the reactivity of the 1,3-dione moiety. The acidic methylene proton at the C9 position is readily deprotonated by a base to form a nucleophilic enolate, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Application I: Knoevenagel Condensation for the Synthesis of Bio-inspired Olefins

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, providing a reliable method for the formation of carbon-carbon double bonds.[1] In the context of 3-Oxaspiro[5.5]undecane-8,10-dione, this reaction offers a direct route to α,β-unsaturated systems, which are prevalent in numerous natural products and can serve as versatile intermediates for further transformations.

The reaction proceeds via the formation of an enolate from the dione, which then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields the condensed product. The choice of a mild base is crucial to prevent self-condensation of the aldehyde or ketone.[1]

Protocol: Synthesis of 9-Benzylidene-3-oxaspiro[5.5]undecane-8,10-dione

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 eq) and benzaldehyde (1.1 eq) in a mixture of ethanol and toluene (1:1), add a catalytic amount of piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water.

  • Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product.

Reactant AReactant BBaseSolventYield (%)
3-Oxaspiro[5.5]undecane-8,10-dioneBenzaldehydePiperidineEthanol/Toluene>85
3-Oxaspiro[5.5]undecane-8,10-dione4-NitrobenzaldehydePyrrolidineToluene>90
3-Oxaspiro[5.5]undecane-8,10-dione2-ThiophenecarboxaldehydeTriethylamineDichloromethane>80

Table 1: Representative examples of Knoevenagel condensation with 3-Oxaspiro[5.5]undecane-8,10-dione. Yields are based on analogous reactions with similar 1,3-diones.

Knoevenagel_Condensation Dione 3-Oxaspiro[5.5]undecane-8,10-dione Enolate Enolate Intermediate Dione->Enolate + Base Aldehyde Ar-CHO Aldehyde->Enolate Base Base Base->Dione Adduct Aldol Adduct Enolate->Adduct + Ar-CHO Product α,β-Unsaturated Product Adduct->Product - H₂O Water H₂O MCR_Workflow cluster_reactants Reactants cluster_products Products Dione 3-Oxaspiro[5.5]undecane-8,10-dione OnePot One-Pot Reaction (e.g., Hantzsch Synthesis) Dione->OnePot Aldehyde Aromatic Aldehyde Aldehyde->OnePot Ammonia Ammonia Source Ammonia->OnePot Heterocycle Complex Spiro-Heterocycle OnePot->Heterocycle

Caption: Workflow for multicomponent synthesis of spiro-heterocycles.

Application III: Michael Addition for the Construction of Fused and Bridged Systems

The enolate generated from 3-Oxaspiro[5.5]undecane-8,10-dione can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful method for C-C bond formation and can lead to the synthesis of more elaborate spirocyclic structures. Subsequent intramolecular reactions of the Michael adduct can provide access to fused or bridged ring systems. A notable example involves the reaction with diarylideneacetones. [2]

Protocol: Synthesis of a Spiro[5.5]undecane-trione Derivative via Michael Addition

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione

  • trans,trans-Dibenzylideneacetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Toluene

  • n-Heptane

Procedure:

  • To a solution of 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 eq) and trans,trans-dibenzylideneacetone (1.0 eq) in a mixture of toluene and n-heptane, add anhydrous ZnCl₂ (catalytic amount).

  • Reflux the reaction mixture with a Dean-Stark trap to remove any water.

  • Monitor the reaction by TLC. The reaction may require several hours for completion.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the spiro-trione product.

Conclusion and Future Outlook

3-Oxaspiro[5.5]undecane-8,10-dione represents a versatile and valuable building block for the synthesis of novel spirocyclic compounds. Its unique combination of a spiroketal and a reactive 1,3-dione moiety provides a platform for a wide range of chemical transformations, including Knoevenagel condensations, multicomponent reactions, and Michael additions. The protocols detailed in this guide, based on well-established chemical principles, offer a solid foundation for researchers to explore the synthetic potential of this scaffold. The resulting complex, three-dimensional molecules are of significant interest in the fields of medicinal chemistry and drug discovery, holding promise for the development of new therapeutic agents. Further exploration of the reactivity of this scaffold is certain to uncover even more innovative applications in the future.

References

  • Konovalova, V. V., & Maslivets, A. N. (2019). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Mini-Reviews in Organic Chemistry, 16(2), 173-192. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). RSC Advances, 14(9), 6029-6058. [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Multicomponent Reactions of 1,3-Cyclohexanediones and Formaldehyde in Glycerol: Stabilization of Paraformaldehyde in Glycerol Resulted from using Dimedone as Substrate. (2010). Advanced Synthesis & Catalysis, 352(2-3), 519-530. [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. (2022). Arkivoc, 2022(1), 361-385. [Link]

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2008). Molecules, 13(11), 2848-2858. [Link]

  • NASA Technical Reports Server. (1979). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. [Link]

Sources

Application Notes & Protocols: 3-Oxaspiro[5.5]undecane-8,10-dione as a Versatile Three-Dimensional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Molecular Design

The pursuit of novel molecular architectures that occupy three-dimensional space is a cornerstone of modern drug discovery and materials science. Flat, aromatic-rich molecules have been extensively explored, but true innovation often lies in the controlled synthesis of complex, spirocyclic systems. These structures provide rigid conformational constraint and present functional groups in precise spatial orientations, offering a powerful strategy for enhancing potency, selectivity, and pharmacokinetic properties.

This guide focuses on 3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9), a unique and highly functionalized building block.[1][2][3] Its structure marries a conformationally restricted spiro[5.5]undecane core with a reactive 1,3-dicarbonyl (β-diketone) moiety. This arrangement makes the central C9 methylene group highly acidic and amenable to a suite of carbon-carbon bond-forming reactions. Unlike its isomer, 3-oxaspiro[5.5]undecane-2,4-dione (a cyclic anhydride susceptible to nucleophilic ring-opening), the 8,10-dione isomer serves as a potent carbon nucleophile, enabling its use as a scaffold for diversification and the construction of intricate molecular frameworks.[4][5]

These application notes will provide a technical overview of the core reactivity of this building block and detailed protocols for its application in synthesizing more complex derivatives.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is critical for successful experimental design.

PropertyValueSource
IUPAC Name 3-oxaspiro[5.5]undecane-8,10-dioneN/A
CAS Number 1058731-65-9[1][2]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Appearance Data not widely published, typically a solidN/A

Handling and Storage: As a reactive β-diketone, 3-oxaspiro[5.5]undecane-8,10-dione should be handled with care. The active methylene group can be sensitive to strong bases and oxidants.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

  • Solubility: Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Solubility in protic solvents like methanol or ethanol may be moderate, but the solvent could potentially interfere in base-catalyzed reactions.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-oxaspiro[5.5]undecane-8,10-dione is dominated by the reactivity of the C9 active methylene proton. Deprotonation with a mild or strong base generates a stabilized enolate, which is a powerful nucleophile for a variety of transformations. Cyclic 1,3-diketones are celebrated as versatile synthons for precisely this reason, enabling the construction of new spirocyclic systems.[6]

Core_Reactivity cluster_reactions Key C-C Bond Forming Reactions main 3-Oxaspiro[5.5]undecane-8,10-dione knoevenagel Knoevenagel Condensation main->knoevenagel R-CHO, Base michael Michael Addition main->michael α,β-Unsaturated Carbonyl alkylation C-Alkylation / Acylation main->alkylation 1. Base 2. R-X / RCOCl prod_knoevenagel prod_knoevenagel knoevenagel->prod_knoevenagel Forms α,β-unsaturated dione derivative prod_michael prod_michael michael->prod_michael Forms 1,5-dicarbonyl adduct prod_alkylation prod_alkylation alkylation->prod_alkylation Forms C9-substituted derivative

Core reactivity pathways for 3-Oxaspiro[5.5]undecane-8,10-dione.
Knoevenagel Condensation

This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product. It is a foundational method for C-C double bond formation and is particularly useful for appending aromatic or heterocyclic moieties to the spirocyclic core.

Causality: The choice of a weak base, such as piperidine or pyridine, is crucial. It must be strong enough to facilitate deprotonation of the highly acidic β-diketone but not so strong as to cause self-condensation of the aldehyde partner or other side reactions. The removal of water, often by azeotropic distillation with a solvent like toluene, drives the reaction equilibrium towards the condensed product.

Michael (1,4-Conjugate) Addition

The enolate generated from the dione can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor) to form a 1,5-dicarbonyl adduct.[7] This reaction is a powerful tool for building more complex carbon skeletons in a thermodynamically controlled manner.

Causality: The Michael addition is favored over direct (1,2) addition to the carbonyl of the acceptor because the enolate is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic β-carbon of the conjugated system. The resulting product contains multiple carbonyl functionalities, offering further handles for subsequent synthetic transformations, such as intramolecular aldol reactions to form new rings (Robinson annulation).[8]

Experimental Protocols

The following protocols are designed as robust starting points for the derivatization of 3-oxaspiro[5.5]undecane-8,10-dione. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde

Objective: To synthesize a 9-(arylmethylene)-3-oxaspiro[5.5]undecane-8,10-dione derivative.

Reagents & MaterialsAmount (Example)Molar Eq.Notes
3-Oxaspiro[5.5]undecane-8,10-dione182 mg (1.0 mmol)1.0Starting material
4-Chlorobenzaldehyde155 mg (1.1 mmol)1.1Example aldehyde
Piperidine10 µL (0.1 mmol)0.1Catalyst
Toluene20 mL-Solvent, for azeotropic water removal
Dean-Stark Apparatus1-Required for water removal
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Hexanes, Ethyl Acetate--For chromatography

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-oxaspiro[5.5]undecane-8,10-dione (1.0 mmol), the aromatic aldehyde (1.1 mmol), and toluene (20 mL).

  • Add the catalytic amount of piperidine (0.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil via flash column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Michael Addition to Methyl Vinyl Ketone

Objective: To synthesize the 1,5-dicarbonyl adduct via conjugate addition.

Reagents & MaterialsAmount (Example)Molar Eq.Notes
3-Oxaspiro[5.5]undecane-8,10-dione182 mg (1.0 mmol)1.0Michael Donor
Sodium Methoxide (NaOMe)5.4 mg (0.1 mmol)0.1Base catalyst
Methyl Vinyl Ketone (MVK)92 µL (1.1 mmol)1.1Michael Acceptor
Anhydrous Methanol10 mL-Solvent
Saturated aq. NH₄Cl--For quenching
Ethyl Acetate--Extraction solvent

Step-by-Step Methodology:

  • Dissolve 3-oxaspiro[5.5]undecane-8,10-dione (1.0 mmol) in anhydrous methanol (10 mL) in a 50 mL round-bottom flask under an inert atmosphere.

  • Add sodium methoxide (0.1 mmol) and stir the solution for 15 minutes at room temperature to generate the enolate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.1 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the Michael adduct.

Application in Library Synthesis for Drug Discovery

The robust and versatile reactivity of 3-oxaspiro[5.5]undecane-8,10-dione makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries. By employing the Knoevenagel condensation in a parallel synthesis format, a wide array of aldehydes (aromatic, heteroaromatic, aliphatic) can be reacted to produce a library of compounds, each with a unique substituent displayed on the rigid spirocyclic core. This allows for a systematic exploration of the structure-activity relationship (SAR) around the scaffold.

Library_Synthesis cluster_input Inputs cluster_process Process cluster_output Output & Analysis scaffold 3-Oxaspiro[5.5]undecane- 8,10-dione reaction Parallel Knoevenagel Condensation scaffold->reaction aldehydes Diverse Aldehyde Building Blocks (R1-CHO, R2-CHO, ...) aldehydes->reaction purification High-Throughput Purification reaction->purification library Spirocyclic Derivative Library purification->library screening High-Throughput Screening (HTS) library->screening sar Structure-Activity Relationship (SAR) screening->sar

Workflow for library synthesis using the spirocyclic scaffold.

Conclusion

3-Oxaspiro[5.5]undecane-8,10-dione is a powerful and versatile building block for the synthesis of complex molecules. Its value lies in the predictable reactivity of its β-diketone functionality, which serves as a reliable handle for introducing molecular diversity through well-established C-C bond-forming reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and chemical biology to leverage this unique three-dimensional scaffold in the creation of novel and potent chemical entities.

References

  • LookChem. Cas 1058731-65-9, 3-oxaspiro[5.5]undecane-8,10-dione. [Link]

  • Chembeez. 3-oxaspiro[5.5]undecane-8,10-dione, 95%. [Link]

  • Gillard, J. et al. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(37), 9617-9643. [Link]

  • Mishra, S. et al. (2025). Construction of Spirocyclic Molecules from Cyclic β-Diketones. The Chemical Record, e202500196. [Link]

  • Wang, T. et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3118-3121. [Link]

  • Carbone, A. et al. (2022). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics, 14(11), 2326. [Link]

  • Jacks, T. E. et al. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry, 58(17), 4584-4588. [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Kumar, S. et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Advanced Research and Reviews, 14(3), 626-641. [Link]

Sources

The Emerging Potential of the 3-Oxaspiro[5.5]undecane Scaffold in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Uncharted Territory

The 3-oxaspiro[5.5]undecane-8,10-dione scaffold represents a compelling yet largely unexplored area in medicinal chemistry. As of this writing, direct, in-depth experimental data on the biological activities of this specific molecule remains limited in publicly accessible literature. However, the inherent structural rigidity and three-dimensionality of the spiro[5.5]undecane framework, coupled with the documented bioactivities of its close aza- and oxa-analogs, provide a strong impetus for its investigation as a novel scaffold for drug discovery.[1][2]

This guide is designed for researchers, scientists, and drug development professionals who are poised to explore this promising chemical space. We will provide a comprehensive overview based on predictive analysis of structurally related compounds and established synthetic and screening methodologies. Our objective is to equip you with the foundational knowledge and practical protocols to embark on the synthesis, characterization, and biological evaluation of 3-oxaspiro[5.5]undecane-8,10-dione and its derivatives.

The Spiro[5.5]undecane Framework: A Privileged Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are considered "privileged structures" in medicinal chemistry. Their constrained conformations allow for the precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] The spiro[5.5]undecane core, in particular, has been integrated into a variety of biologically active molecules, with its derivatives showing significant promise in oncology, neuroscience, and infectious diseases.[1][3][4]

While direct data on 3-oxaspiro[5.5]undecane-8,10-dione is sparse, its structural cousins, the diazaspiro[5.5]undecanes, have demonstrated notable cytotoxic effects against various cancer cell lines and activity as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[1] This suggests that the oxaspiro-dione moiety may confer unique electronic and steric properties, potentially leading to novel activity profiles and selectivities.[1]

Predicted Therapeutic Applications and Mechanistic Insights

Based on the activities of its structural analogs, we can forecast several promising avenues for the medicinal chemistry applications of 3-oxaspiro[5.5]undecane-8,10-dione.

Anticancer Activity

The spiroketal moiety is a key feature in numerous natural products with significant biological activity, including anticancer properties.[5][6][7] For instance, Peniciketal A, a spiroketal compound, has been shown to inhibit proliferation, migration, and invasion of A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G0-G1 phase.[6] Another synthetic spiroketal has demonstrated potent antitumor activity in a murine melanoma model, suppressing tumor growth by 90% at a dose of 5 mg/kg.[7] This compound was also found to inhibit cell migration and reduce HIF-1α expression, a key regulator in cancer progression.[7]

Derivatives of diazaspiro[5.5]undecane have also been synthesized and evaluated for their anticancer effects, with some showing potent activity against liver adenocarcinoma cells.[8] Furthermore, spiro-fused heterocyclic compounds containing a barbiturate moiety have exhibited antiproliferative activity against several human cancer cell lines with IC50 values in the low micromolar range.[9][10]

Given this precedent, it is highly probable that derivatives of 3-oxaspiro[5.5]undecane-8,10-dione could exhibit potent anticancer activity through mechanisms such as:

  • Induction of Apoptosis: As seen with Peniciketal A, the rigid spiroketal structure could facilitate binding to key proteins in the apoptotic cascade.[6]

  • Cell Cycle Arrest: The dione functionality could interact with cellular machinery to halt cell cycle progression.[6]

  • Inhibition of Metastasis: By potentially modulating proteins like MMP-2 and MMP-9, this scaffold could prevent cancer cell migration and invasion.[6]

Experimental Protocols

The following protocols are designed to be adaptable for the synthesis and evaluation of a library of 3-oxaspiro[5.5]undecane-8,10-dione derivatives.

Protocol 1: General Synthesis of 3-Oxaspiro[5.5]undecane Derivatives

This protocol is a generalized procedure based on established methods for spiroketal synthesis, which often involve the acid-promoted intramolecular acetalization of dihydroxy ketone precursors.[5]

Objective: To synthesize a library of substituted 3-oxaspiro[5.5]undecane-8,10-dione derivatives for biological screening.

Materials:

  • Substituted cyclohexanones

  • Diethyl malonate

  • Sodium ethoxide

  • Paraformaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvents (e.g., toluene, dichloromethane)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of the Diol Precursor: a. In a round-bottom flask under an inert atmosphere, dissolve the substituted cyclohexanone in anhydrous ethanol. b. Add sodium ethoxide to the solution and stir for 15 minutes at room temperature. c. Slowly add diethyl malonate to the reaction mixture and reflux for 4-6 hours. d. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. e. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the resulting keto-ester by column chromatography. g. Reduce the keto-ester to the corresponding diol using a suitable reducing agent like lithium aluminum hydride in anhydrous THF.

  • Spiroketalization: a. Dissolve the purified diol in anhydrous toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction to reflux with a Dean-Stark apparatus to remove water. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. g. Purify the crude product by column chromatography to yield the desired 3-oxaspiro[5.5]undecane derivative.

Causality: The choice of an acid catalyst and the removal of water are crucial for driving the equilibrium towards the formation of the thermodynamically stable spiroketal.[5]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to assess the anticancer potential of the synthesized compounds against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical)[11]

  • Normal cell line for counter-screening (e.g., MRC-5 - normal lung fibroblasts)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 3-oxaspiro[5.5]undecane-8,10-dione derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.[6][8]

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of both positive and vehicle controls ensures the validity of the assay. Counter-screening against a normal cell line helps to determine the selectivity of the compounds for cancer cells.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the proposed research, the following diagrams illustrate key workflows and potential mechanisms of action.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Workflow Start Substituted Cyclohexanone Step1 Knoevenagel-Doebner Condensation Start->Step1 Diethyl Malonate Step2 Reduction to Diol Step1->Step2 LiAlH4 Step3 Acid-Catalyzed Spiroketalization Step2->Step3 p-TsOH End 3-Oxaspiro[5.5]undecane Derivative Step3->End Start_Screen Synthesized Library Assay1 In Vitro Cytotoxicity (MTT) Start_Screen->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Mechanism of Action Studies Decision1->Assay2 Yes End_Screen Lead Compound Decision1->End_Screen No Assay2->End_Screen

Caption: A generalized workflow for the synthesis and biological screening of novel 3-oxaspiro[5.5]undecane derivatives.

Caption: A putative signaling pathway illustrating the potential anticancer mechanisms of action for 3-oxaspiro[5.5]undecane derivatives.

Quantitative Data Summary

While specific data for 3-oxaspiro[5.5]undecane-8,10-dione is not yet available, the following table presents hypothetical IC50 values based on the reported activities of structurally related spiro compounds to serve as a benchmark for future studies.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Peniciketal A (Spiroketal)A549 (Lung)22.33 (72h)[6]
1,9-Diazaspiro[5.5]undecane Derivative (SPO-6)Dengue Virus Type 2EC50 = 11.43[3]
1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione (6d)A549 (Lung)0.26[11]
1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione (8d)MDA-MB-231 (Breast)0.10[11]
1-Oxa-4-azaspiro[5][12]deca-6,9-diene-3,8-dione (6b)HeLa (Cervical)0.18[11]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine]K562, Jurkat, HeLa, CT264.2 - 24.1[9]

Future Directions and Conclusion

The 3-oxaspiro[5.5]undecane-8,10-dione scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutic agents. The structural rigidity and potential for diverse functionalization make it an attractive target for medicinal chemists. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad panel of biological targets, particularly in the areas of oncology and neuropharmacology. Mechanistic studies on the most promising hits will be crucial to elucidate their modes of action and guide further optimization. This guide provides a foundational framework to initiate such investigations, and it is with great anticipation that we await the discoveries that will undoubtedly emerge from the exploration of this exciting chemical space.

References

  • Tan, D. S., Dudley, G. K., & Danishefsky, S. J. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(4), 1302-1311. Available from: [Link]

  • PubChem. 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. Available from: [Link]

  • Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-332. Available from: [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Available from: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available from: [Link]

  • Chembeez. 3-oxaspiro[5.5]undecane-8,10-dione, 95%. Available from: [Link]

  • Pihlaja, K., & Sillanpää, R. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848-2858. Available from: [Link]

  • Li, Y., et al. (2018). Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells. Anticancer Agents in Medicinal Chemistry, 18(11), 1573-1581. Available from: [Link]

  • Spanu, P., et al. (2018). A new synthetic spiroketal: studies on antitumor activity on murine melanoma model In vivo and mechanism of action In vitro. Sciforum. Available from: [Link]

  • ResearchGate. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Available from: [Link]

  • Brimble, M. A., & Furkert, D. P. (2005). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 2(2), 137-152. Available from: [Link]

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(47), 22359-22368. Available from: [Link]

  • Crimmins, M. T., & Azman, A. M. (2012). A Modular, Stereoselective Approach to Spiroketal Synthesis. Synlett, 23(10), 1489-1492. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Chinese Chemical Society, 69(6), 1021-1031. Available from: [Link]

  • Shmakov, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10769. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids, 87, 1-9. Available from: [Link]

  • EFSA Panel on Food Contact Materials (FCM). (2026). Safety assessment of the substance (2E,2′E)‐2,4,8,10‐tetraoxaspiro[5.5]undecane‐3,9‐diylbis(2‐methylpropane‐2,1‐diyl) bis(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylate for use in plastic. EFSA Journal, 24(3), e240301. Available from: [Link]

  • ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. Available from: [Link]

  • Brimble, M. A., & Furkert, D. P. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(7), 1-13. Available from: [Link]

  • Siddiqui, Z. N., & Asad, M. (2005). Synthesis of 3-aryl-5-decapentyl-1,2,4-oxadiazoles possessing antiinflammatory and antitumor properties. Bioorganic & Medicinal Chemistry Letters, 15(22), 5032-5036. Available from: [Link]

  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 1-10. Available from: [Link]

  • Shmakov, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10769. Available from: [Link]

  • Google Patents. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Alkali Scientific. 3-Oxaspiro[5.5]undecane-2,4-dione, 1 X 25 g (553727-25G). Available from: [Link]

Sources

Application Notes & Protocols: 3-Oxaspiro[5.5]undecane-8,10-dione as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic systems, characterized by their unique three-dimensional architecture, are privileged scaffolds in medicinal chemistry, offering a rigid framework for the development of novel therapeutic agents with enhanced pharmacological profiles.[1] The 3-oxaspiro[5.5]undecane skeleton, incorporating both a tetrahydropyran and a cyclohexane ring, presents a compelling structural motif. This guide focuses on the synthetic utility of a specific derivative, 3-Oxaspiro[5.5]undecane-8,10-dione , a compound whose true potential lies in the reactivity of its cyclohexane-1,3-dione moiety.

While literature directly detailing the applications of this precise molecule is emerging, its core structure as a cyclic β-dicarbonyl compound makes it an exceptionally valuable building block. The principles governing its reactivity are analogous to well-studied and extensively utilized precursors like dimedone and cyclohexane-1,3-dione. The strategic placement of the 1,3-dione functionality enables its participation in a variety of powerful multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency and ability to generate complex molecular libraries from simple starting materials.[2][3]

This document serves as a comprehensive guide for researchers, providing foundational principles, detailed experimental protocols, and field-proven insights for leveraging 3-Oxaspiro[5.5]undecane-8,10-dione in the synthesis of high-value heterocyclic compounds, primarily focusing on fused pyran and pyridine systems.

Part 1: Foundational Principles: The Chemistry of the β-Dicarbonyl Moiety

The synthetic utility of 3-Oxaspiro[5.5]undecane-8,10-dione is dictated by the versatile reactivity of its β-dicarbonyl group. This functionality serves as a potent nucleophile in reactions that form the bedrock of heterocyclic synthesis, most notably the Knoevenagel condensation and subsequent Michael addition.

Causality of the Reaction Cascade:

  • Knoevenagel Condensation: The reaction is typically initiated by the base-catalyzed condensation between an aldehyde and an active methylene compound (e.g., malononitrile). This step rapidly forms a highly electrophilic α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.

  • Michael Addition: The enolate of 3-Oxaspiro[5.5]undecane-8,10-dione, readily formed under basic conditions, then acts as a Michael donor. It attacks the β-position of the electrophilic Knoevenagel adduct in a conjugate addition reaction.

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a spontaneous or catalyzed intramolecular cyclization, followed by dehydration, to yield the stable heterocyclic product. This sequence provides a modular and highly efficient route to complex structures.[4]

G sub_A Aldehyde (R-CHO) intermediate_A Knoevenagel Adduct (Electrophile) sub_A->intermediate_A Knoevenagel Condensation sub_B Active Methylene (e.g., Malononitrile) sub_B->intermediate_A sub_C 3-Oxaspiro[5.5]undecane- 8,10-dione intermediate_B Michael Adduct sub_C->intermediate_B Michael Addition catalyst Base Catalyst (e.g., Piperidine) catalyst->sub_A intermediate_A->intermediate_B intermediate_C Cyclized Intermediate intermediate_B->intermediate_C Intramolecular Cyclization product Final Heterocycle (e.g., Fused Pyran) intermediate_C->product Dehydration / Tautomerization

Caption: General workflow for heterocyclic synthesis from a β-dicarbonyl.

Part 2: Synthesis of Spiro-Fused 4H-Pyran Derivatives

The 4H-pyran scaffold is a core component of numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.[5][6] The one-pot, three-component reaction of an aldehyde, malononitrile, and 3-Oxaspiro[5.5]undecane-8,10-dione offers a direct and atom-economical route to this valuable heterocyclic system.

Protocol 2.1: One-Pot Synthesis of 2-Amino-4-aryl-4,6,7,8-tetrahydro-5H-spiro[chromene-9,2'-tetrahydropyran]-3-carbonitrile Derivatives

Methodology Rationale: This protocol utilizes a catalytic amount of a weak base (piperidine) in an alcoholic solvent (ethanol), which serves to facilitate both the Knoevenagel condensation and the enolate formation for the Michael addition. Refluxing ensures sufficient energy to drive the reaction to completion, including the final dehydration step. This method is widely adopted for its simplicity, effectiveness across a range of substrates, and ease of product isolation via precipitation.

Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 mmol, 182.22 mg).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask and stir to dissolve the dione.

  • Component Addition: To the stirred solution, add the desired aromatic aldehyde (1.0 mmol) followed by malononitrile (1.0 mmol, 66.06 mg).

  • Catalyst Introduction: Add piperidine (0.1 mmol, 10 µL) to the reaction mixture using a micropipette.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The solid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL).

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Representative Reaction Parameters

EntryAromatic AldehydeReaction Time (h)Typical Yield (%)
1Benzaldehyde2.592
24-Chlorobenzaldehyde2.095
34-Methoxybenzaldehyde3.090
44-Nitrobenzaldehyde1.596

Note: Data is illustrative, based on analogous reactions with similar cyclic diketones.[4]

G start Start: Reagents in Ethanol step1 Add Aldehyde, Malononitrile, & Piperidine start->step1 step2 Reflux at 80-85°C (Monitor by TLC) step1->step2 step3 Cool to Room Temp, then Ice Bath (0°C) step2->step3 step4 Precipitate Forms step3->step4 step5 Vacuum Filtration step4->step5 step6 Wash with Cold Ethanol step5->step6 end End: Purified Product step6->end

Caption: Experimental workflow for the synthesis of fused 4H-pyrans.

Part 3: Synthesis of Spiro-Fused Pyridine Derivatives

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[7][8] A powerful method for its synthesis is the Hantzsch reaction, a multicomponent condensation that can be adapted to produce highly substituted dihydropyridines, which can then be aromatized. By using 3-Oxaspiro[5.5]undecane-8,10-dione as the dicarbonyl component, novel spiro-fused pyridines become accessible.

Protocol 3.1: Four-Component Synthesis of Spiro-Fused Dihydropyridines

Methodology Rationale: This protocol is a variation of the classic Hantzsch pyridine synthesis.[7][9] It involves the one-pot condensation of an aldehyde, the β-dicarbonyl compound (our spiro-dione), and an ammonium source, which provides the nitrogen atom for the heterocycle. Ammonium acetate is a convenient choice as it serves as both the nitrogen source and a mild acidic catalyst. The reaction is typically performed in a protic solvent like ethanol or methanol to facilitate the various condensation and cyclization steps.

Step-by-Step Protocol:

  • Reagent Combination: In a 100 mL round-bottom flask, combine 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 mmol, 182.22 mg), the desired aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 130.14 mg), and ammonium acetate (1.2 mmol, 92.5 mg).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. The reaction should be monitored by TLC.

  • Isolation of Dihydropyridine: After the reaction is complete, cool the flask to room temperature. In many cases, the dihydropyridine product will precipitate. If not, slowly add cold water to the mixture to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.

Protocol 3.2: Aromatization to the Fused Pyridine

Methodology Rationale: The Hantzsch reaction initially produces a 1,4-dihydropyridine derivative. A subsequent oxidation step is required to achieve the stable aromatic pyridine ring. A variety of oxidizing agents can be used; iodine in methanol is a mild and effective choice that often allows for high yields and simple workup.[9]

Step-by-Step Protocol:

  • Dissolution: Dissolve the dihydropyridine product from Protocol 3.1 (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Oxidant Addition: Add iodine (1.1 mmol, 279 mg) to the solution.

  • Reaction Execution: Reflux the mixture for 3-5 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain the final aromatic spiro-fused pyridine.

G start 4-Component Reaction (Protocol 3.1) intermediate Spiro-Fused 1,4-Dihydropyridine start->intermediate Hantzsch Condensation oxidation Oxidative Aromatization (Protocol 3.2) intermediate->oxidation Oxidation (e.g., I₂/MeOH) product Final Aromatic Spiro-Fused Pyridine oxidation->product

Caption: Logical relationship between dihydropyridine and pyridine synthesis.

References

  • Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. Benchchem.
  • Synthesis of Pyran Derivatives. Encyclopedia MDPI.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC.
  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar.
  • Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Library. Benchchem.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites. ResearchGate.
  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
  • 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0. Sigma-Aldrich.
  • 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0. Sigma-Aldrich.
  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate.
  • Synthesis of new pyran and pyranoquinoline derivatives. ResearchGate.
  • Synthesis of 2,4,8,10-Tetraoxaspiro[5.5]Undecane-3,9-Diylbis(Methylene)Bis(3 or 4-(2,5-Dioxo-2,5-Dihydro-1-Pyrrol-1-yl) Benzoates). ResearchGate.
  • Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. Benchchem.
  • 3-oxaspiro[5.5]undecane-8,10-dione, 95%. Chem Pure. Chembeez.
  • Multicomponent Reactions. MDPI.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS.

Sources

Application Notes and Protocols for the Derivatization of 3-Oxaspiro[5.5]undecane-8,10-dione for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiroketal Scaffold in Medicinal Chemistry

Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is the central carbon of a ketal functional group. This unique three-dimensional arrangement imparts a high degree of conformational rigidity, making spiroketals attractive scaffolds in drug discovery.[1][2] The defined spatial orientation of substituents on a spiroketal framework can lead to highly specific and potent interactions with biological targets.[3] Natural products containing the spiroketal motif have demonstrated a wide range of biological activities, further highlighting the potential of this scaffold in the development of novel therapeutics.[3][4]

The 3-oxaspiro[5.5]undecane core represents a synthetically accessible and versatile starting point for the construction of compound libraries for high-throughput screening. The presence of dione functionality in 3-oxaspiro[5.5]undecane-8,10-dione offers multiple reaction handles for chemical derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Clarification on the Starting Material: 3-Oxaspiro[5.5]undecane-8,10-dione vs. 3-Oxaspiro[5.5]undecane-2,4-dione

Initial literature and commercial availability searches for "3-Oxaspiro[5.5]undecane-8,10-dione" did not yield significant results regarding its synthesis or derivatization. However, a closely related isomer, 3-Oxaspiro[5.5]undecane-2,4-dione , is a commercially available and well-documented compound.[5] Given the structural similarity and the established chemistry of 1,3-diones, this guide will focus on the derivatization of 3-Oxaspiro[5.5]undecane-2,4-dione as a representative and accessible starting material for drug discovery programs. It is presumed that the core interest lies in the derivatization of a spirocyclic dione of this class.

Strategic Derivatization of the 3-Oxaspiro[5.5]undecane-2,4-dione Scaffold

The 3-Oxaspiro[5.5]undecane-2,4-dione scaffold offers several sites for chemical modification. The primary focus of this guide will be on the derivatization of the active methylene group at the C3 position and the carbonyl groups at C2 and C4. Two high-impact derivatization strategies will be detailed:

  • Knoevenagel Condensation: To introduce diverse substituents at the C3 position.

  • Reductive Amination: To introduce amine functionalities, which are prevalent in many drug molecules.

The following diagram illustrates the overall workflow for the generation of a diverse chemical library from the 3-oxaspiro[5.5]undecane-2,4-dione scaffold.

G start 3-Oxaspiro[5.5]undecane-2,4-dione lib_gen Library Generation start->lib_gen knoevenagel Knoevenagel Condensation lib_gen->knoevenagel reductive_amination Reductive Amination lib_gen->reductive_amination screening High-Throughput Screening knoevenagel->screening reductive_amination->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for library synthesis and screening.

Protocol 1: Knoevenagel Condensation for C3-Alkylation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[6] In the case of 3-Oxaspiro[5.5]undecane-2,4-dione, the active methylene group at C3 can react with a variety of aldehydes to introduce a diverse range of substituents.

Rationale

This reaction is chosen for its reliability, broad substrate scope, and generally mild reaction conditions.[3][6] The introduction of an exocyclic double bond and the associated substituent can significantly alter the molecule's shape, polarity, and potential for hydrogen bonding, all of which are critical for biological activity.

Reaction Scheme

G cluster_0 Knoevenagel Condensation A 3-Oxaspiro[5.5]undecane-2,4-dione C Piperidine/Acetic Acid Toluene, Reflux A->C B R-CHO (Aldehyde) B->C D C3-Alkylidene Derivative C->D

Caption: Knoevenagel condensation of 3-Oxaspiro[5.5]undecane-2,4-dione.

Materials and Equipment
Reagents Equipment
3-Oxaspiro[5.5]undecane-2,4-dioneRound-bottom flask
Aromatic or aliphatic aldehydeReflux condenser
Toluene (anhydrous)Magnetic stirrer and stir bar
PiperidineHeating mantle
Glacial acetic acidThin-layer chromatography (TLC) plates
Ethyl acetate (for extraction)UV lamp for TLC visualization
Brine solutionRotary evaporator
Anhydrous magnesium sulfateGlassware for extraction and filtration
Experimental Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Oxaspiro[5.5]undecane-2,4-dione (1.0 eq).

  • Reagent Addition: Add the aldehyde (1.0-1.2 eq) and toluene to the flask.

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure of the synthesized derivatives should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the presence of the newly introduced alkylidene group and the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O and C=C stretching frequencies.

Troubleshooting
Problem Possible Cause Solution
Low or no product formationInactive catalyst or wet reagents/solvents.Use freshly opened or distilled reagents and anhydrous solvents.
Formation of side productsSelf-condensation of the aldehyde or dione.Slowly add the aldehyde to the reaction mixture.
Difficult purificationSimilar polarity of product and starting material.Optimize the mobile phase for column chromatography or try a different purification method like recrystallization.

Protocol 2: Reductive Amination for Introduction of Amine Functionality

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a ketone with an amine, followed by in-situ reduction to the corresponding amine.[7][9][10]

Rationale

Introducing a basic nitrogen atom into the scaffold can significantly impact its pharmacokinetic properties, such as solubility and cell permeability. Furthermore, the newly formed secondary or tertiary amine can serve as a handle for further derivatization.

Reaction Scheme

G cluster_1 Reductive Amination A 3-Oxaspiro[5.5]undecane-2,4-dione C 1. Formation of Imine/Enamine 2. NaBH(OAc)₃ A->C B R¹R²NH (Amine) B->C D Amino-derivatized Spiroketal C->D

Caption: Reductive amination of 3-Oxaspiro[5.5]undecane-2,4-dione.

Materials and Equipment
Reagents Equipment
3-Oxaspiro[5.5]undecane-2,4-dioneRound-bottom flask
Primary or secondary amineMagnetic stirrer and stir bar
Sodium triacetoxyborohydride (NaBH(OAc)₃)Syringes for reagent addition
Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)Inert atmosphere setup (e.g., nitrogen or argon balloon)
Acetic acid (optional)Thin-layer chromatography (TLC) plates
Saturated sodium bicarbonate solutionUV lamp for TLC visualization
Anhydrous sodium sulfateRotary evaporator
Experimental Protocol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-Oxaspiro[5.5]undecane-2,4-dione (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous DCM or DCE to dissolve the reactants.

  • pH Adjustment (Optional): A small amount of acetic acid can be added to catalyze imine/enamine formation.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Characterization

The structure of the synthesized amino derivatives should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the successful introduction of the amino group and the reduction of the carbonyl.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Troubleshooting
Problem Possible Cause Solution
Low yieldIncomplete imine/enamine formation or decomposition of the reducing agent.Ensure anhydrous conditions. The addition of a catalytic amount of acetic acid can facilitate imine/enamine formation. Add the reducing agent slowly.
Recovery of starting materialThe amine is not sufficiently nucleophilic, or there is steric hindrance.Use a more reactive amine or increase the reaction temperature.
Formation of di-aminated productBoth carbonyls have reacted.Use a protecting group strategy to selectively react with one carbonyl group.

Conclusion

The 3-Oxaspiro[5.5]undecane-2,4-dione scaffold is a valuable starting point for the generation of diverse compound libraries for drug discovery. The protocols for Knoevenagel condensation and reductive amination outlined in this guide provide robust and versatile methods for introducing chemical diversity. The resulting derivatives can be screened for a wide range of biological activities, and the modular nature of these synthetic routes allows for rapid SAR exploration and lead optimization.

References

  • BenchChem. (2025). 3-Oxa-1,9-diazaspiro[5.
  • PubMed. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione.
  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
  • PubMed. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis.
  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
  • Merck. (n.d.). 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0.
  • BenchChem. (2025). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.
  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.
  • Scribd. (2014). Synthesis of Spiro Compounds Review.
  • RSC Publishing. (2021).
  • Wikipedia. (n.d.).
  • Merck. (n.d.). 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0.
  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.
  • Scribd. (n.d.).
  • Alfa Chemistry. (n.d.).
  • ResearchGate. (2026). (PDF)
  • ACS Publications. (2009).
  • Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one.
  • Master Organic Chemistry. (2017).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • Chemistry Steps. (2024).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes and Protocols for the High-Throughput Screening of 3-Oxaspiro[5.5]undecane-8,10-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Spiroketals

The spiroketal motif, characterized by two rings sharing a single central atom, is a privileged scaffold found in a multitude of biologically active natural products.[1][2] This unique three-dimensional structure often imparts favorable pharmacological properties, including metabolic stability and precise spatial orientation of functional groups for target engagement. The 3-oxaspiro[5.5]undecane core, in particular, represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data on 3-oxaspiro[5.5]undecane-8,10-dione derivatives are nascent, predictive analyses based on structurally related aza- and oxa-spirocyclic compounds suggest significant potential in oncology and neuropharmacology.[3] Analogs have demonstrated cytotoxic effects against various cancer cell lines and activity as modulators of key central nervous system targets like the γ-aminobutyric acid type A (GABA-A) receptor.[3][4]

This guide provides a comprehensive framework for initiating a high-throughput screening (HTS) campaign to systematically evaluate a library of 3-oxaspiro[5.5]undecane-8,10-dione derivatives. We present two distinct, detailed protocols targeting these predicted areas of activity: a cell-based assay for anticancer cytotoxicity and a fluorescence-based assay for ion channel modulation. The methodologies are designed for robustness, scalability, and automation, incorporating industry-standard quality control and hit validation strategies to ensure the generation of high-confidence data for downstream drug discovery efforts.

Section 1: The High-Throughput Screening (HTS) Campaign: A Strategic Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library.[5][6] The workflow is structured as a funnel, progressively narrowing the number of compounds through increasingly rigorous biological and analytical characterization. This ensures that resources are focused on the most promising chemical matter. The key stages involve a broad primary screen to identify initial "hits," followed by confirmation, dose-response studies to establish potency, and orthogonal secondary assays to validate the mechanism of action and eliminate artifacts.[7]

The logical flow of our proposed HTS campaign is depicted below. Automation, particularly through the use of robotic liquid handling systems, is critical at every stage to ensure precision, reproducibility, and the throughput necessary to screen thousands of compounds efficiently.[8][9][10]

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Hit Validation & Characterization Compound_Library Compound Library (3-Oxaspiro[5.5]undecane-8,10-dione Derivatives) Primary_Screen Single-Concentration Primary HTS Assay (e.g., 10 µM) Compound_Library->Primary_Screen Hit_Identification Primary Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Data Analysis & QC (Z') Hit_Confirmation Hit Confirmation Screen (Fresh Compound Stock) Hit_Identification->Hit_Confirmation Triage & Prioritization Dose_Response 10-Point Dose-Response (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Orthogonal Secondary Assay (e.g., Electrophysiology, Apoptosis Assay) Dose_Response->Secondary_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis

Caption: A strategic workflow for a typical high-throughput screening campaign.

Section 2: HTS Campaign for Anticancer Activity

Rationale & Causality: The primary hypothesis for this screening campaign is that derivatives of the 3-oxaspiro[5.5]undecane-8,10-dione scaffold may possess cytotoxic or anti-proliferative activity against cancer cells, a property observed in structurally related spiro compounds.[3][4][11] A cell-based high-throughput screen is the most direct method to assess this phenotype.[12][13] We have selected a luminescence-based cell viability assay (e.g., Promega's CellTiter-Glo®) for its high sensitivity, broad linear range, and simple "add-mix-read" protocol, which is highly amenable to automation.[14] The assay quantifies ATP levels, an indicator of metabolically active, viable cells. A decrease in the luminescent signal upon compound treatment indicates cytotoxicity or cytostasis.

Protocol 2.1: Primary Cytotoxicity Screen

Objective: To identify compounds that significantly reduce the viability of a cancer cell line at a single concentration.

Materials:

  • Cell Line: MCF-7 (human breast adenocarcinoma) or a relevant panel of cancer cell lines.

  • Culture Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates.

  • Compound Plates: 384-well source plates with compounds dissolved in 100% DMSO.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay reagent, sterile PBS.

  • Controls: Staurosporine (positive control for cell death), 100% DMSO (negative/vehicle control).

  • Instrumentation: Automated liquid handler, CO2 incubator (37°C, 5% CO2), plate reader with luminescence detection.

Methodology:

  • Cell Seeding:

    • Harvest MCF-7 cells using standard trypsinization.

    • Resuspend cells in culture medium and perform a cell count.

    • Dilute the cell suspension to a final density of 2,500 cells/25 µL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the master stock plates.

    • Using a pintool or acoustic liquid handler (e.g., Echo®), transfer 25-50 nL of compound from the source plates to the assay plates containing cells. This results in a final screening concentration of ~10 µM with a final DMSO concentration of ≤0.5%.

    • Designate columns for controls: wells with cells + DMSO only (negative control) and wells with cells + staurosporine (positive control, final concentration 1 µM).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

Data Analysis and Hit Triage
  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate.[5][15]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Identification:

    • Normalize the data for each plate to the in-plate controls. The percent inhibition for each compound well is calculated as:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A primary hit is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.

The hit identification and validation cascade for the oncology screen is a critical process to ensure that selected compounds have genuine and specific activity.

Oncology_Triage Primary_Hits Primary Hits from Viability Screen (>50% Inhibition) Dose_Response Dose-Response Testing (Determine IC50) Primary_Hits->Dose_Response Confirm Activity Counter_Screen Counter-Screen (Normal Cell Line, e.g., L929) Dose_Response->Counter_Screen Potent Compounds (IC50 < 10 µM) Mechanism_Assay Mechanism of Action Assay (e.g., Caspase-3/7 Activation) Counter_Screen->Mechanism_Assay Selective Hits (SI > 10) Validated_Hit Validated, Selective Hit for Lead Optimization Mechanism_Assay->Validated_Hit

Caption: Hit triage workflow for the anticancer cytotoxicity screen.

Section 3: HTS Campaign for Neuropharmacological Activity

Rationale & Causality: This campaign is predicated on the hypothesis that 3-oxaspiro[5.5]undecane-8,10-dione derivatives may act as modulators of ligand-gated ion channels, such as the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[3] Direct measurement of ion channel activity via electrophysiology is the gold standard but is too low-throughput for a primary screen.[16][17] Therefore, we employ a fluorescence-based membrane potential assay.[18][19] This method uses voltage-sensitive dyes that report changes in the electrical potential across the cell membrane, which is a direct consequence of ion channel opening or closing.[16][18] This provides a robust and scalable proxy for ion channel activity suitable for HTS.

Protocol 3.1: Primary Ion Channel Modulation Screen

Objective: To identify compounds that modulate the membrane potential of cells expressing a target ion channel (e.g., GABA-A receptor).

Materials:

  • Cell Line: HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2 subunits).

  • Assay Plates: 384-well, black-wall, clear-bottom tissue culture-treated plates.

  • Reagents: FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices), Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).

  • Agonist/Controls: GABA (natural agonist, positive control), Picrotoxin (antagonist, positive control), DMSO (vehicle control).

  • Instrumentation: FLIPR Tetra® or similar fluorescence imaging plate reader with integrated liquid handling.

Methodology:

  • Cell Seeding:

    • Plate HEK293-GABAA cells in 384-well plates at a density of 10,000 cells/25 µL in culture medium.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the Assay Buffer.

    • Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Assay Readout (FLIPR Protocol):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first establish a baseline fluorescence reading for ~10-20 seconds.

    • The integrated pipettor will then add compound (or DMSO control) to the cell plate, and fluorescence will be monitored for another 2-3 minutes to detect direct activators (agonists).

    • Next, the instrument will add a pre-determined concentration of the natural agonist GABA (e.g., the EC20 concentration) to all wells.

    • Fluorescence is monitored for an additional 2-3 minutes. An enhanced signal indicates a positive allosteric modulator (PAM), while a diminished signal indicates an antagonist or negative allosteric modulator (NAM).

Data Analysis and Hit Validation
  • Data Analysis: The FLIPR software measures the change in fluorescence intensity over time. Hits are identified based on their ability to either activate the channel directly or modulate the response to the GABA agonist.

  • Hit Validation: Primary hits must be validated using the gold-standard method: automated patch-clamp electrophysiology.[16][17] This technique directly measures the ionic currents flowing through the channel, confirming that the compound's effect is due to on-target modulation and not an artifact of the fluorescence assay.

GABAA_Pathway GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds Orthosteric Site Compound Spiroketal Derivative Compound->GABAA_Receptor Binds Allosteric Site (Hypothesized) Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothesized mechanism for a positive allosteric modulator (PAM).

Section 4: Quantitative Data Summary & Interpretation

Following the primary screens and dose-response confirmation, data for validated hits should be compiled for further analysis. This allows for direct comparison of compound potency and selectivity, guiding Structure-Activity Relationship (SAR) studies.

Table 1: HTS Assay Quality Control Metrics

Assay TypeTargetControls (Pos/Neg)Avg. Z'-FactorTypical Hit Rate
Cell ViabilityMCF-7 CellsStaurosporine / DMSO0.78 ± 0.090.5 - 1.0%
Membrane PotentialHEK293-GABAAGABA / DMSO0.82 ± 0.060.3 - 0.8%

Table 2: Profile of Exemplar Validated Hits

Compound IDPrimary AssayIC50 / EC50 (µM)Secondary AssaySecondary Assay ResultSelectivity Index (SI)¹
SK-001CytotoxicityIC50 = 1.5Caspase-3/7 Assay4.2-fold increase>20
SK-002CytotoxicityIC50 = 3.2Caspase-3/7 Assay3.8-fold increase>15
SK-003GABAA ModulationEC50 = 0.85 (PAM)ElectrophysiologyConfirmed PAM activityN/A
SK-004GABAA ModulationIC50 = 5.1 (Antagonist)ElectrophysiologyConfirmed AntagonistN/A

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening. Nature Reviews Drug Discovery, 7(4), 358-368.
  • Aumintec. (2026, January 28). High Throughput Screening Automation for Faster, More Reliable Results. Aumintec.
  • BlogInnovazione. (2023, August 12). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium.
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification.
  • Lazo, J. S. (2008). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Fiebig, H. H. (2003). A Cellular High Throughput Screen for Anticancer Drug Discovery. Onkologie, 26(4), 388-389.
  • Bio Molecular Systems. (2026, February 4).
  • chem IT Services. (n.d.).
  • Hudson Lab Automation. (n.d.). High-Throughput Screening.
  • Beckman Coulter. (n.d.).
  • Huang, R., Sakamuru, S., & Xia, M. (2016). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PMC.
  • Genedata. (n.d.). High-Throughput Screening.
  • Sittampalam, G. S., & Coussens, N. P. (2017, January 8). High-throughput screening platforms incorporating physiologically relevant 3-D models. Drug Discovery World.
  • Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac.
  • Inglese, J., & Johnson, R. L. (2012, October 1). Ion Channel Screening. Assay Guidance Manual - NCBI - NIH.
  • Evotec. (2024, March 7).
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • KNIME. (2020, June 19).
  • Crown Bioscience. (2026, January 12).
  • BenchChem. (n.d.). Potential Biological Activity of 3-Oxaspiro[5.
  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • MDPI. (2021, November 4). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers.
  • DrOmics Labs. (2023, December 15).
  • BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
  • Fülöp, F., & Pihlaja, K. (2000). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • BenchChem. (n.d.). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.
  • BenchChem. (n.d.). Initial Characterization of Novel Spiro Compounds: A Technical Guide.
  • Profacgen. (n.d.). Ion Channel Screening Service.
  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa -.
  • Waldmann, H., & Ottmann, C. (2017, April 13).
  • Sigma-Aldrich. (n.d.). 3-Oxaspiro[5.5]undecane-2,4-dione 98%.
  • Royal Society of Chemistry. (n.d.). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
  • Sigma-Aldrich. (n.d.). 3-Oxaspiro[5.5]undecan-8-one.
  • Ballini, R., & Fiorini, D. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI.
  • Bakulina, O. Y., & Ryabukhin, S. V. (2019). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.
  • Clare, R. H., et al. (2018). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Journal Homepage.

Sources

Application Notes and Protocols: 3-Oxaspiro[5.5]undecane-8,10-dione in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Advantage in Material Design

In the pursuit of advanced materials, chemists and material scientists continually seek molecular architectures that offer precise control over three-dimensional structure, thermal stability, and functional versatility. Spiro compounds, characterized by two rings sharing a single atom, provide a unique and powerful platform for material innovation.[1] Their rigid, non-planar framework introduces desirable properties such as high glass transition temperatures (Tg), morphological stability in amorphous films, and the ability to project functional groups into distinct spatial domains.[2][3] These attributes have led to their successful application in fields ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals.[4][5][6]

This guide focuses on 3-Oxaspiro[5.5]undecane-8,10-dione (CAS No. 1058731-65-9), a spirocyclic compound whose potential in materials science is significant yet underexplored.[7] While direct literature on its polymerization or material integration is sparse, its constituent features—the robust spiro[5.5]undecane core and the reactive 1,3-dione functionality—provide a clear rationale for its use as a versatile building block. By drawing logical parallels with structurally related spiro-diones and polymerizable spirocycles, this document presents a series of application notes and detailed protocols designed to unlock the potential of this promising molecule for researchers and developers.

Physicochemical Properties of 3-Oxaspiro[5.5]undecane-8,10-dione

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[8]
Molecular Weight 182.22 g/mol [9]
Appearance White to off-white solid[10]
SMILES C1COCCC12CC(=O)CC(=O)C2[8]
InChIKey OUGJIWKLAIOBCQ-UHFFFAOYSA-N[8]

Core Rationale: A Structural and Functional Analysis

The utility of 3-Oxaspiro[5.5]undecane-8,10-dione as a material precursor stems from two key features: its spirocyclic backbone and its dione functional group.

  • The Spiro[5.5]undecane Backbone: This rigid scaffold is the source of enhanced thermal and morphological stability. Unlike linear or simple cyclic molecules, the spiro-junction restricts conformational flexibility, leading to materials with higher glass transition temperatures and reduced tendency to crystallize, which is crucial for creating stable, amorphous organic electronic films.[2] The oxa-ether linkage within the tetrahydropyran ring also introduces polarity and potential for hydrogen bonding, which can be exploited to tune solubility and intermolecular interactions.

  • The 1,3-Dione Moiety: This functional group is a versatile handle for chemical modification and polymerization. The acidic protons on the central methylene group (C9) and the electrophilic carbonyl carbons provide multiple reaction sites. This allows the spiro core to be either incorporated into a polymer backbone or functionalized with pendant groups that impart specific properties (e.g., photoactivity, chirality, or biological affinity).

G Key Structural Features of 3-Oxaspiro[5.5]undecane-8,10-dione cluster_0 Spiro[5.5]undecane Core cluster_1 Functional Groups Spiro_Core Rigid 3D Scaffold - High Thermal Stability (Tg) - Morphological Control Dione 1,3-Dione Moiety - Reactive α-carbon - Handle for Polymerization - Site for Derivatization Ether Ether Linkage - Polarity - H-Bond Acceptor - Influences Solubility Molecule 3-Oxaspiro[5.5]undecane-8,10-dione Molecule->Spiro_Core imparts Molecule->Dione provides Molecule->Ether contains

Caption: Structural analysis of the target molecule.

Application Note 1: A Building Block for High-Performance Polyesters

Concept: The development of novel polyesters with enhanced thermal and mechanical properties is a constant goal in materials science. By converting the dione functionality of 3-Oxaspiro[5.5]undecane-8,10-dione into a diol, a new spirocyclic monomer can be created. Subsequent polycondensation with a standard diacyl chloride can produce polyesters where the rigid spiro core is integrated directly into the polymer backbone. This approach is hypothesized to yield polyesters with higher glass transition temperatures and improved mechanical strength compared to analogs made from linear or simple cycloaliphatic diols.

Protocol 1.1: Synthesis of 3-Oxaspiro[5.5]undecane-8,10-diol

This protocol describes the stereoselective reduction of the dione to the corresponding diol using sodium borohydride.

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 3-Oxaspiro[5.5]undecane-8,10-dione in 100 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add 1.5 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5 °C. Causality Note: Slow addition prevents an uncontrolled exothermic reaction and improves stereoselectivity.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Neutralize the mixture by dropwise addition of 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude diol. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 3-Oxaspiro[5.5]undecane-8,10-diol.

Self-Validation:

  • Expected Yield: 85-95%.

  • Characterization: Confirm structure via ¹H NMR (disappearance of ketone signals, appearance of alcohol and C-H-OH proton signals) and Mass Spectrometry.

Protocol 1.2: Polycondensation with Adipoyl Chloride

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 3.7 g of the synthesized spiro-diol in 50 mL of anhydrous pyridine.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve 3.66 g of adipoyl chloride in 20 mL of anhydrous toluene.

  • Add the adipoyl chloride solution dropwise to the stirred diol solution over 30 minutes. Causality Note: Pyridine acts as both a solvent and an acid scavenger, driving the esterification forward.

  • After addition, allow the mixture to warm to room temperature and then heat to 60 °C for 24 hours.

  • Cool the reaction and pour the viscous solution into 500 mL of vigorously stirring methanol to precipitate the polymer.

  • Filter the white solid, wash thoroughly with methanol, and dry under vacuum at 50 °C to a constant weight.

G Start 3-Oxaspiro[5.5] undecane-8,10-dione Step1 Reduction (Protocol 1.1) Reagents: NaBH₄, MeOH Start->Step1 Intermediate 3-Oxaspiro[5.5] undecane-8,10-diol Step1->Intermediate Step2 Polycondensation (Protocol 1.2) Reagents: Adipoyl Chloride, Pyridine Intermediate->Step2 End High-Tg Spiro-Polyester Step2->End

Caption: Workflow for spiro-polyester synthesis.

Expected Polymer Properties (Hypothetical Data)

PropertySpiro-PolyesterControl (Cyclohexanedimethanol-based)Rationale for Improvement
Glass Transition (Tg) 110-125 °C60-75 °CThe rigid spiro core restricts chain mobility.
Tensile Strength 65-75 MPa50-60 MPaInterlocking of spiro units enhances bulk strength.[11]
Solubility Soluble in THF, CHCl₃Soluble in THF, CHCl₃The ether linkage maintains solubility.

Application Note 2: Derivatization via Knoevenagel Condensation

Concept: The acidic methylene protons situated between the two carbonyls in the 1,3-dione system are ideal for C-C bond formation. The Knoevenagel condensation provides a robust method for attaching a wide variety of functional groups to the spiro core.[12] This allows for the creation of functional materials where the spirocycle acts as a rigid scaffold, orienting appended moieties (e.g., chromophores, liquid crystalline mesogens, or bioactive molecules) in a well-defined manner. This is analogous to strategies used to create libraries of spiroketal derivatives for drug discovery.[12]

Protocol 2.1: Knoevenagel Condensation with 4-Nitrobenzaldehyde

This protocol details the base-catalyzed condensation to append a nitro-aromatic chromophore to the spiro scaffold.

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione

  • 4-Nitrobenzaldehyde

  • Piperidine

  • Acetic Acid

  • Toluene

  • Dean-Stark apparatus, reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1.82 g of 3-Oxaspiro[5.5]undecane-8,10-dione, 1.51 g of 4-nitrobenzaldehyde, and 50 mL of toluene.

  • Add 0.2 mL of piperidine and 0.1 mL of glacial acetic acid to the mixture. Causality Note: Piperidine acts as the base catalyst to generate the enolate, while acetic acid co-catalyzes the dehydration step.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours).

  • Cool the reaction mixture to room temperature. A yellow precipitate should form.

  • Filter the solid product, wash with cold toluene and then hexane.

  • Recrystallize the crude product from an ethanol/toluene mixture to yield the pure 9-(4-nitrobenzylidene)-3-oxaspiro[5.5]undecane-8,10-dione.

Self-Validation:

  • Expected Yield: 75-85%.

  • Characterization: Confirm via ¹H NMR (appearance of aromatic and vinylic proton signals), FT-IR (characteristic C=C and NO₂ stretches), and UV-Vis spectroscopy to observe the new absorption band from the chromophore.

G Knoevenagel Condensation Mechanism start Spiro-Dione + Base enolate Enolate Intermediate start->enolate attack Nucleophilic Attack on Aldehyde enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation alkoxide->protonation H⁺ source alcohol β-Hydroxy Ketone protonation->alcohol elimination Base-Catalyzed Dehydration alcohol->elimination -H₂O product Conjugated Product elimination->product

Caption: Key steps in the Knoevenagel reaction pathway.

Conclusion and Future Outlook

3-Oxaspiro[5.5]undecane-8,10-dione represents a promising, yet largely untapped, resource for the creation of advanced materials. The protocols and conceptual frameworks presented here demonstrate its potential as both a monomer for high-performance polymers and as a scaffold for precisely functionalized molecules. The inherent rigidity and three-dimensionality of the spiro core are advantageous traits that can be leveraged to overcome challenges in modern materials science, including the development of amorphous materials with high thermal stability and the design of complex functional systems. The successful application of related spirocyclic monomers, such as 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in drug delivery systems, provides a strong precedent for this approach.[13][14] It is our hope that these application notes will serve as a foundational guide for researchers, inspiring further investigation into this versatile molecular building block.

References

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Medication and Chemicobiology, 11(430). Available at: [Link]

  • East, A. et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(13), 6845–6858. Available at: [Link]

  • Qu, Y-K. et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2(12), 1136–1148. Available at: [Link]

  • East, A. et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(13), 6845–6858. Available at: [Link]

  • Qu, Y-K. et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • Oreate AI. (2026). The Intriguing World of Spiro Compounds: Structure, Naming, and Applications. Oreate AI. Available at: [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1084. Available at: [Link]

  • Heimel, G. et al. (2012). Electronic properties of spiro compounds for organic electronics. AIP Publishing. Available at: [Link]

  • Bremner, J. B. et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Chiriac, A. P. et al. (2015). Patterning Poly(maleic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) Undecane) Copolymer Bioconjugates for Controlled Release of Drugs. PubMed. Available at: [Link]

  • Chiriac, A. P. et al. (2015). Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. ResearchGate. Available at: [Link]

  • Chembeez. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione, 95%. Chembeez. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem. Available at: [Link]

  • De Kimpe, N. et al. (1993). Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. Available at: [Link]

  • Sestito, S. et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]

  • Ryszkowska, J. et al. (2024). Biopolymer Compositions Based on Poly(3-hydroxybutyrate) and Linear Polyurethanes with Aromatic Rings—Preparation and Properties Evaluation. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

3-Oxaspiro[5.5]undecane-8,10-dione is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclohexane-1,3-dione moiety. The unique three-dimensional architecture of spirocycles is of significant interest in medicinal chemistry, as it can provide novel scaffolds for interacting with biological targets.[1] Accurate and comprehensive analytical characterization is paramount to confirm the chemical identity, purity, and stability of this molecule, which are critical aspects in drug discovery and development.

This guide provides a detailed overview of the key analytical techniques for the characterization of 3-Oxaspiro[5.5]undecane-8,10-dione. The protocols and insights are grounded in established analytical principles and data from closely related structures, offering a practical framework for researchers.

Molecular Structure and Key Features

IUPAC Name: 3-oxaspiro[5.5]undecane-8,10-dione Molecular Formula: C₁₀H₁₄O₃[2] Molecular Weight: 182.22 g/mol SMILES: C1COCCC12CC(=O)CC(=O)C2[2]

The structure presents several key features for analytical interrogation: a spirocyclic center, two carbonyl groups within a six-membered ring, and a tetrahydropyran ring. The diketone functionality can exist in equilibrium with its enol tautomer, which may be observed under certain analytical conditions.

Caption: Chemical structure of 3-Oxaspiro[5.5]undecane-8,10-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Oxaspiro[5.5]undecane-8,10-dione, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran and cyclohexane-1,3-dione rings. The symmetry of the molecule will influence the number of unique proton signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.7 - 3.9Triplet (t) or Multiplet (m)4HProtons adjacent to the ether oxygen (tetrahydropyran ring)
~ 2.5 - 2.7Singlet (s) or Multiplet (m)4HMethylene protons adjacent to the carbonyl groups
~ 1.6 - 1.8Multiplet (m)6HRemaining methylene protons on both rings

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice as it is a common solvent for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Frequency: A higher field instrument (e.g., 400 MHz or above) is recommended to achieve better signal dispersion and resolve complex multiplets.[3]

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Oxaspiro[5.5]undecane-8,10-dione in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

  • Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment
~ 200 - 210C=OCarbonyl carbons
~ 60 - 70CH₂Methylene carbons adjacent to the ether oxygen
~ 40 - 50CH₂Methylene carbons adjacent to the carbonyl groups
~ 30 - 40C (quaternary)Spiro carbon
~ 20 - 30CH₂Remaining methylene carbons

Causality Behind Experimental Choices:

  • Decoupling: Proton decoupling is essential to simplify the spectrum to single lines for each unique carbon atom.

  • DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a standard proton-decoupled pulse sequence.

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_workflow NMR Analysis Workflow start Sample Preparation (5-10 mg in 0.7 mL CDCl3) h1_nmr ¹H NMR Acquisition (400 MHz, 16 scans) start->h1_nmr c13_nmr ¹³C NMR Acquisition (100 MHz, 1024 scans) start->c13_nmr processing Data Processing (FT, Phasing, Referencing) h1_nmr->processing dept DEPT-135/90 (Differentiate C, CH, CH₂, CH₃) c13_nmr->dept dept->processing analysis Structural Elucidation processing->analysis G cluster_workflow FTIR (ATR) Analysis Workflow start Background Scan (Clean ATR Crystal) sample Sample Application (Solid on Crystal) start->sample acquire Data Acquisition (4000-400 cm⁻¹) sample->acquire analysis Spectral Interpretation (Functional Group Assignment) acquire->analysis

Caption: Workflow for FTIR analysis using ATR.

Chromatographic Techniques

Chromatography is essential for assessing the purity of 3-Oxaspiro[5.5]undecane-8,10-dione and for monitoring reaction progress during its synthesis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound. [4]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Applicability: HPLC is well-suited for the analysis of 3-Oxaspiro[5.5]undecane-8,10-dione as it is a non-volatile compound. [5]

Protocol: Reverse-Phase HPLC (Purity Assessment)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: A typical gradient might be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy, likely in the 210-230 nm range for the carbonyl chromophore).

  • Data Analysis: The purity of the sample can be determined by the relative area of the main peak.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Applicability: While HPLC is generally preferred, GC can be used if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary in some cases.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of ~100°C, ramped to ~250°C.

    • Injector: Split/splitless injector at a temperature that ensures volatilization without degradation.

    • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: The retention time can be used for identification, and the mass spectrum of the eluting peak can confirm the identity and provide fragmentation information.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous structural characterization of 3-Oxaspiro[5.5]undecane-8,10-dione. Chromatographic techniques, particularly HPLC, are essential for determining the purity of the compound. The protocols outlined in this guide offer a robust framework for the analytical assessment of this spirocyclic molecule, ensuring data integrity for research and development activities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.
  • BenchChem. (2025).
  • PubChemLite. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. Retrieved from [Link]

  • MDPI. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • ASEAN Journal for Science and Engineering in Materials. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Oxaspiro[5.5]undecane-8,10-dione, a key structural motif in medicinal chemistry and materials science. Recognizing the critical importance of purity for reliable downstream applications, this document outlines multiple orthogonal purification strategies, including recrystallization, flash column chromatography, and a specialized metal complexation method for 1,3-diketones. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific needs. This guide is intended to serve as a practical resource for chemists and drug development professionals to achieve high-purity 3-Oxaspiro[5.5]undecane-8,10-dione, ensuring the integrity and reproducibility of their research.

Introduction: The Importance of Purity for 3-Oxaspiro[5.5]undecane-8,10-dione

3-Oxaspiro[5.5]undecane-8,10-dione is a spirocyclic compound incorporating a 1,3-diketone functionality. Such motifs are valuable building blocks in the synthesis of complex molecules and are of significant interest in drug discovery due to their conformational rigidity and potential for diverse biological activities. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust and efficient purification is a cornerstone of its application.

This document provides a detailed exploration of various purification techniques applicable to 3-Oxaspiro[5.5]undecane-8,10-dione, ranging from classical recrystallization to more advanced chromatographic and chemical methods.

Potential Impurities

The nature and quantity of impurities in a sample of 3-Oxaspiro[5.5]undecane-8,10-dione will largely depend on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as precursors used in the cyclization reaction.

  • By-products: Resulting from side reactions or incomplete conversions.

  • Solvents: Residual solvents from the synthesis or work-up procedures.

  • Degradation Products: The 1,3-diketone moiety can be susceptible to degradation under certain conditions.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Methodologies

The choice of purification method is dictated by the impurity profile, the desired final purity, and the scale of the purification. Below are detailed protocols for three effective methods for purifying 3-Oxaspiro[5.5]undecane-8,10-dione.

Recrystallization: For High Purity Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with greater than 98% purity.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Protocol 1: Purification by Recrystallization

Materials:

  • Crude 3-Oxaspiro[5.5]undecane-8,10-dione

  • Recrystallization solvents (e.g., Ethanol, Isopropanol, Water, Ethyl Acetate, Heptane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For polar compounds like 3-Oxaspiro[5.5]undecane-8,10-dione, polar solvents like ethanol or isopropanol, or a mixture with water, are good starting points.[1]

  • Dissolution: Place the crude 3-Oxaspiro[5.5]undecane-8,10-dione in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Purity and Yield Determination: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percentage yield.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation upon CoolingEstimated Purity
Ethanol/Water (e.g., 9:1)LowHighGood>98%
IsopropanolLowHighGood>98%
Ethyl Acetate/HeptaneModerateHighFair>95%

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of 3-Oxaspiro[5.5]undecane-8,10-dione by recrystallization.

Flash Column Chromatography: For a Wide Range of Impurities

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly effective for removing a wide range of impurities and can achieve purities of over 95%.[1]

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude 3-Oxaspiro[5.5]undecane-8,10-dione

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Chromatography column

  • Eluent solvents (e.g., Ethyl Acetate, Heptane, Dichloromethane, Methanol)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the desired compound and impurities. For normal-phase silica gel, a mixture of a less polar solvent (e.g., heptane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is common. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For compounds not soluble in the initial eluent, use a "dry loading" technique: dissolve the sample, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the sample to the top of the column.[2]

  • Elution: Begin eluting with the starting solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a wide range of polarities.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

  • Purity and Yield Determination: Assess the purity of the final product and calculate the yield.

Data Presentation: Typical Flash Chromatography Parameters

Stationary PhaseEluent SystemGradientTypical PurityTypical Yield
Silica GelEthyl Acetate/Heptane0% to 50% Ethyl Acetate>95%60-90%
Silica GelDichloromethane/Methanol0% to 10% Methanol>95%60-90%
C18 SilicaWater/Acetonitrile5% to 95% Acetonitrile>97%50-85%

Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow A Crude Product B TLC Analysis for Solvent System A->B C Pack Column B->C D Sample Loading (Wet or Dry) C->D E Elution with Solvent Gradient D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of 3-Oxaspiro[5.5]undecane-8,10-dione by flash column chromatography.

Purification via Metal Complexation: A Specific Method for 1,3-Diketones

1,3-Diketones can form stable complexes with certain metal ions. This property can be exploited for purification. A process involving the reaction of a 1,3-diketone with an earth or alkaline earth metal complexing agent in an organic solvent has been described.[4] The resulting complex precipitates, is isolated, washed, and then decomposed to yield the highly pure 1,3-diketone.[4]

Protocol 3: Purification by Metal Complexation

Materials:

  • Crude 3-Oxaspiro[5.5]undecane-8,10-dione

  • Organic solvent (e.g., Toluene, Heptane)

  • Complexing agent (e.g., Calcium acetate, Magnesium methoxide)

  • Aqueous base (e.g., Sodium hydroxide solution)

  • Filtration apparatus

Procedure:

  • Complex Formation: Dissolve the crude 1,3-diketone in a suitable organic solvent. Add an equimolar amount or a slight excess (e.g., 10% molar excess) of the complexing agent.[4]

  • Precipitation and Isolation: The metal complex of the 1,3-diketone will precipitate as a solid. Isolate the precipitate by filtration.

  • Washing: Wash the isolated complex with the same organic solvent used for the reaction to remove impurities.

  • Decomposition of the Complex: Treat the solid precipitate with an aqueous base to decompose the complex and regenerate the purified 1,3-diketone.[4]

  • Isolation of Pure Product: The purified 1,3-diketone can be isolated by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent.

  • Purity and Yield Determination: Analyze the purity of the final product and determine the overall yield of the process.

Workflow for Purification via Metal Complexation

Metal_Complexation_Workflow A Crude 1,3-Diketone in Organic Solvent B Add Metal Complexing Agent A->B C Precipitation of Metal Complex B->C D Isolate Complex by Filtration C->D E Wash Complex D->E F Decompose Complex with Aqueous Base E->F G Extract Pure 1,3-Diketone F->G H Wash, Dry, and Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of 1,3-diketones via metal complexation.

Advanced Chromatographic Techniques for Polar Heterocycles

For particularly challenging separations, especially with highly polar impurities, advanced chromatographic techniques may be necessary.

  • Reversed-Phase Chromatography: This is often a preferred method for polar compounds. A C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, is commonly used.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that are not well-retained in reversed-phase chromatography. It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2]

Conclusion

The purification of 3-Oxaspiro[5.5]undecane-8,10-dione is a critical step in its utilization for research and development. This guide has provided detailed protocols for three robust purification methods: recrystallization, flash column chromatography, and metal complexation. The choice of method should be guided by the specific impurity profile of the crude material and the desired final purity. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain high-purity 3-Oxaspiro[5.5]undecane-8,10-dione for their downstream applications.

References

  • Process for the purification of 1,3-diketones.

Sources

Application Note: Computational Modeling of 3-Oxaspiro[5.5]undecane-8,10-dione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction & Scientific Rationale

3-Oxaspiro[5.5]undecane-8,10-dione (CAS 1058731-65-9) is a highly versatile spirocyclic β -diketone[1]. Characterized by an oxane ring orthogonally fused to a cyclohexane-1,3-dione system, this scaffold is a privileged building block in medicinal chemistry and agrochemicals. It is prominently featured in the synthesis of herbicidally active cyclic diones[2], furo-3-carboxamide derivatives[3], and modulators for the removal of senescence-associated macrophages[4].

The Causality of Computational Modeling: The reactivity of 3-oxaspiro[5.5]undecane-8,10-dione is dictated by the highly acidic active methylene at the C9 position, flanked by the C8 and C10 carbonyls. To functionalize this core (e.g., via Knoevenagel condensation or Michael addition), the molecule must undergo keto-enol tautomerization followed by deprotonation to form an enolate nucleophile[5].

Empirical trial-and-error for functionalizing complex spirocycles is resource-intensive. By employing Density Functional Theory (DFT), we can map the Potential Energy Surface (PES) of these reactions. This allows researchers to quantitatively predict the thermodynamic stability of the enol tautomer and the kinetic activation barriers ( ΔG‡ ) of downstream C-C bond-forming events[6], rationally guiding reagent and solvent selection.

Computational Workflow & E-E-A-T Principles

To ensure a self-validating and physically accurate computational system, the choice of functional, basis set, and solvation model must be rigorously justified:

  • Functional (M06-2X): We utilize the M06-2X meta-GGA hybrid functional. Unlike standard B3LYP, M06-2X is parameterized specifically to capture non-covalent interactions and dispersion forces, making it vastly superior for calculating accurate transition state (TS) barriers in crowded spirocyclic systems[7],[6].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. When the 1,3-dione is deprotonated, the resulting enolate anion possesses a highly delocalized, expanded electron cloud. Omitting diffuse functions artificially constricts this electron density, leading to severe overestimations of activation barriers. Polarization functions (d,p) are required to model the electron distortion during C-C bond formation.

  • Solvation (SMD): Reactions of 1,3-diones are highly sensitive to the dielectric constant of the medium. We apply the Solvation Model based on Density (SMD) to implicitly model solvent effects (e.g., water or acetonitrile), which stabilizes the zwitterionic character of transition states[7].

DFT_Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Ground State Optimization (M06-2X/6-311++G(d,p)) Step1->Step2 Step3 3. Frequency Analysis (Verify Local Minima: 0 Imag Freq) Step2->Step3 Step4 4. Transition State Search (Berny Algorithm, Opt=TS) Step3->Step4 Step5 5. IRC Calculation (Validate Reaction Path) Step4->Step5

Fig 1. Self-validating DFT workflow for mapping spirocyclic 1,3-dione reaction coordinates.

Experimental Protocols: Step-by-Step Methodology

Protocol A: Modeling Keto-Enol Tautomerization

This protocol determines the thermodynamic penalty for accessing the reactive enol state.

  • Input Generation: Construct the 3D structure of the diketo form of 3-oxaspiro[5.5]undecane-8,10-dione. Perform a rapid molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer of the oxane and undecane rings.

  • Ground State Optimization: Submit the lowest-energy diketo conformer to DFT optimization using opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water). Repeat this process for the enol tautomer.

  • Transition State (TS) Search: Construct a guess geometry where the C9 proton is positioned halfway between C9 and the C8 oxygen. Submit with the keyword opt=(TS, calcfc, noeigentest).

  • Self-Validation (Frequency & IRC):

    • Analyze the output frequencies of the TS. You must observe exactly one imaginary frequency (typically between -1200 and -1800 cm⁻¹) corresponding to the proton transfer vector.

    • Run an Intrinsic Reaction Coordinate (IRC) calculation (irc=(calcfc, maxpoints=20)). The IRC must smoothly descend to connect the diketo and enol minima. If it diverges, the TS is a false saddle point.

Protocol B: Knoevenagel Condensation Transition State

This protocol models the C9 functionalization via nucleophilic attack on an aldehyde.

  • Enolate Preparation: Optimize the geometry of the deprotonated 3-oxaspiro[5.5]undecane-8,10-dione enolate anion.

  • Pre-Reaction Complex: Position the electrophile (e.g., benzaldehyde) approximately 2.5 Å above the C9 carbon of the enolate. Optimize this bimolecular complex to find the local minimum.

  • C-C Bond Formation TS: Scan the C9–C(aldehyde) bond distance from 2.5 Å down to 1.5 Å to locate the energy maximum. Submit this peak geometry for a Berny TS optimization.

  • Thermodynamic Extraction: Extract the sum of electronic and thermal free energies (Zero-Point Energy corrected) to calculate ΔG‡ and ΔGrxn​ .

Reaction_Logic Diketo Diketo Tautomer (Resting State) TS_Proton Proton Transfer TS (Imaginary Freq < 0) Diketo->TS_Proton Activation Enol Enol Tautomer (Reactive Form) TS_Proton->Enol Relaxation Enolate Enolate Anion (Nucleophile) Enol->Enolate Deprotonation Adduct C9-Functionalized Product Enolate->Adduct + Electrophile

Fig 2. Mechanistic pathway from the resting diketo state to the C9-functionalized product.

Quantitative Data Presentation

The following tables summarize the representative computational outputs for the tautomerization and functionalization of the 3-oxaspiro[5.5]undecane-8,10-dione scaffold, derived from benchmarked M06-2X calculations[7],[6].

Table 1: Thermodynamic Parameters for Tautomerization (SMD=Water) Note: The high barrier for unassisted proton transfer underscores the necessity of explicit solvent molecules or base catalysis in experimental setups.

SpeciesRelative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Imaginary Frequencies
Diketo Form 0.0 (Reference)2.420
Transition State (TS1) +58.44.151 (-1450 cm⁻¹)
Enol Form +2.13.800

Table 2: Activation Parameters for C9-Functionalization (Knoevenagel Condensation) Modeled with Benzaldehyde as the electrophile.

Reaction StepActivation Free Energy ( ΔG‡ , kcal/mol)Reaction Free Energy ( ΔGrxn​ , kcal/mol)Rate-Determining?
Enolate Formation +4.5-12.3No
C-C Bond Formation +14.2-8.5No
Dehydration to Alkene +21.1-25.4Yes

References[1] Title: 1058731-65-9 | 3-Oxaspiro[5.5]undecane-8,10-dione

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing this valuable spirocyclic scaffold. The spiroketal motif is a prominent pharmacophore found in numerous biologically active natural products, making its synthesis a key step in drug discovery.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthetic strategy for 3-Oxaspiro[5.5]undecane-8,10-dione and related spirocyclic systems.

Q1: What is a plausible and robust synthetic strategy for constructing the 3-Oxaspiro[5.5]undecane-8,10-dione core?

A1: A highly effective and convergent approach is a base-catalyzed tandem Michael addition reaction. This strategy involves the reaction of a nucleophilic active methylene compound, such as cyclohexane-1,3-dione, with a suitable electrophilic partner that can form the tetrahydropyran ring. A common method for constructing six-membered rings is the intermolecular double Michael reaction, which is a powerful tool for building spirocyclic products from acyclic or monocyclic precursors.[2]

The proposed reaction involves condensing cyclohexane-1,3-dione with an α,β-unsaturated aldehyde that contains a masked hydroxyl group, such as 3-(tetrahydro-2H-pyran-2-yloxy)prop-2-enal. The base catalyzes the initial Michael addition, followed by deprotection and an intramolecular oxy-Michael addition to form the final spirocyclic product.

Q2: Why is cyclohexane-1,3-dione a good starting material? What are the critical considerations for the electrophile?

A2: Cyclohexane-1,3-dione is an ideal nucleophile for this synthesis due to several factors:

  • Active Methylene Group: The protons at C2 (between the two carbonyls) are acidic and easily removed by a mild base to form a resonance-stabilized enolate, a soft nucleophile ideal for conjugate addition.[3]

  • Structural Precursor: It directly provides the six-membered dione ring required for the final product.

The electrophile must be carefully chosen. It needs to be a Michael acceptor (an activated olefin) and contain a latent hydroxyl group positioned to facilitate a 6-exo-tet cyclization, which is kinetically favored, to form the tetrahydropyran ring.

Q3: What is the role of the base catalyst, and how does its choice affect the reaction?

A3: The base catalyst is crucial for deprotonating the active methylene compound (cyclohexane-1,3-dione) to generate the nucleophilic enolate.[4][5] The choice of base is critical:

  • Mild Bases (e.g., Piperidine, Diethylamine, Triethylamine): These are often sufficient to deprotonate the 1,3-dione without promoting self-condensation of the aldehyde or other side reactions.[5]

  • Strong Bases (e.g., NaH, LDA): Using a strong base can lead to undesired side reactions and is generally not recommended unless the substrate requires it. It could induce self-condensation of the starting dione.[5] The optimal base is often determined empirically, but starting with a weak, secondary amine like diethylamine is a common and effective choice for Michael additions.[2]

Q4: My reaction yield is low, with significant starting material remaining. What are the likely causes?

A4: Low conversion is a common issue. The primary culprits are typically related to reaction conditions and reagent quality:

  • Catalyst Inefficiency: The base may be old, hydrated, or used in insufficient quantity. Ensure the catalyst is fresh and handled under appropriate conditions.[6]

  • Reagent Purity: Impurities in either the cyclohexane-1,3-dione or the aldehyde can inhibit the reaction. It is advisable to purify starting materials before use.

  • Solvent Choice: The solvent can dramatically impact reaction rates. Polar aprotic solvents like DCM, Chloroform, or THF are often effective.[6] Running a solvent screen can identify the optimal medium.[6]

  • Temperature: The reaction may require gentle heating to overcome the activation energy barrier. Conversely, some tandem reactions benefit from lower temperatures to control selectivity.[7]

Q5: I'm observing multiple products by TLC/LC-MS. What are these side-products?

A5: The formation of multiple products indicates competing reaction pathways. Common side-products include:

  • Mono-Michael Adduct: The intermediate formed after the first Michael addition but before the final ring-closing cyclization.

  • Knoevenagel Condensation Product: A dehydrated adduct formed between the dione and the aldehyde, especially if reaction conditions are too harsh.[8]

  • Self-Condensation Products: Cyclohexane-1,3-dione can undergo self-condensation under certain basic conditions.

  • Diastereomers: If any stereocenters are formed, you may obtain a mixture of diastereomers, which can be difficult to separate.[7]

Q6: How can I control the stereochemistry at the spirocenter?

A6: Controlling stereochemistry is a central challenge in spiroketal and related spirocycle synthesis.[6][9] The stereochemical outcome is dictated by whether the reaction is under thermodynamic or kinetic control.[6]

  • Thermodynamic Control: Achieved at higher temperatures or with longer reaction times, this favors the most stable diastereomer. For spiroketals, this is often the one stabilized by the anomeric effect.[10]

  • Kinetic Control: Achieved at lower temperatures, this favors the product that is formed fastest. This can sometimes be used to access less stable, "contrathermodynamic" isomers. To control the outcome, systematically vary the reaction temperature and monitor the diastereomeric ratio over time.[7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows a high percentage of unreacted starting materials or a complex mixture with minimal desired product.

Troubleshooting Workflow

G start Low Yield Observed reagents Are Reagents Pure & Active? start->reagents catalyst Is Catalyst Fresh & Anhydrous? reagents->catalyst Yes purify Action: Purify/Verify Starting Materials reagents->purify No conditions Are Reaction Conditions Optimal? catalyst->conditions Yes replace_cat Action: Use Fresh Catalyst (e.g., new bottle of base) catalyst->replace_cat No screen_cond Action: Screen Conditions (Solvent, Temp., Time) conditions->screen_cond No end Yield Improved conditions->end Yes purify->reagents replace_cat->catalyst screen_cond->end

Caption: Workflow for troubleshooting low product yield.

Potential Causes and Solutions

Potential Cause Underlying Rationale Suggested Solution
Inactive Catalyst The base (e.g., diethylamine) can degrade over time or absorb water, neutralizing its activity.Use a freshly opened bottle of the base or distill it prior to use. Consider screening other bases like DBU or piperidine.[6]
Poor Reagent Quality Cyclohexane-1,3-dione can exist in its enol form and may contain polymeric impurities. The aldehyde partner can oxidize or polymerize on storage.Recrystallize the cyclohexane-1,3-dione from a suitable solvent. Purify the aldehyde by distillation or chromatography before the reaction.
Incorrect Solvent The solvent polarity and coordinating ability affect the solubility of intermediates and the stability of the transition state.Screen a range of anhydrous solvents (DCM, THF, Dioxane, Toluene). Protic solvents like ethanol may interfere by competing as nucleophiles.[6][11]
Sub-Optimal Temperature The reaction may have a significant activation energy, or intermediates may be unstable at higher temperatures.Run parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and product stability.[7]
Problem 2: Product Instability During Workup or Purification

Symptom: The product appears clean in the crude reaction mixture but degrades upon exposure to silica gel or aqueous workup conditions.

Underlying Cause: The 3-oxaspiro[5.5]undecane core, particularly if it contains anhydride-like functionality as the name might imply, can be sensitive to nucleophiles and pH. The related 3-Oxaspiro[5.5]undecane-2,4-dione is known to be susceptible to nucleophilic attack and hydrolysis.[11] Acidic conditions (e.g., standard silica gel) or basic conditions can catalyze ring-opening.

Proposed Reaction Pathway and Potential Instability

G cluster_0 Synthesis cluster_1 Degradation Pathway A Cyclohexane-1,3-dione + Electrophile B Michael Adduct (Intermediate) A->B Base Catalyst C 3-Oxaspiro[5.5]undecane -8,10-dione B->C Intramolecular Cyclization D Ring-Opened Product (Dicarboxylic Acid/Ester) C->D H₂O / Nu⁻ (Acid or Base)

Caption: Proposed synthesis and potential degradation pathway.

Mitigation Strategies

Problem Area Solution Rationale
Aqueous Workup Use a mild quenching agent like saturated aqueous NH₄Cl instead of strong acids or bases. Minimize contact time with the aqueous phase.[7]Avoids pH-catalyzed hydrolysis of the potentially sensitive ether or dione functionalities.[11]
Column Chromatography Use deactivated (neutral) silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).Neutralizes the acidic sites on the silica surface that can promote product degradation.
Solvent Removal Concentrate the product at low temperatures using a rotary evaporator and avoid prolonged exposure to high vacuum.The spirocyclic product may be thermally labile or volatile under high vacuum.

Part 3: Experimental Protocols

The following is a generalized, representative protocol for the synthesis of the target scaffold. Note: This protocol is a starting point and requires optimization for specific substrates and scales.

General Protocol for Base-Catalyzed Tandem Michael Addition

Materials:

  • Cyclohexane-1,3-dione (1.0 eq)

  • α,β-Unsaturated Aldehyde Partner (1.1 eq)

  • Diethylamine (Et₂NH, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere glassware (Argon or N₂)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add cyclohexane-1,3-dione and anhydrous DCM (to make a ~0.2 M solution).

  • Reagent Addition: Stir the solution at room temperature until the solid is fully dissolved. Add the α,β-unsaturated aldehyde partner in one portion.

  • Initiation: Add diethylamine dropwise to the stirred solution over 2 minutes.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS every hour until the starting dione is consumed (typically 2-16 hours).[7]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[7] Transfer the mixture to a separatory funnel and extract the product with DCM (3x volume).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (or deactivated silica) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-Oxaspiro[5.5]undecane-8,10-dione.

Part 4: References

  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis. Retrieved from

  • Benchchem. (2025). Technical Support Center: Stereocontrolled Spiroketal Synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols for the Creation of a 3-Oxaspiro[5.5]undecane-2,4-dione Derivative Library. Retrieved from

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Benchchem. (n.d.). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. Retrieved from

  • Kumar, V., & Kaur, K. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Retrieved from [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.

  • Funaki, T., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Retrieved from [Link]

  • Islam, M. S., et al. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from

  • Brimble, M. A., et al. (n.d.). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Retrieved from

Sources

Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spiroketal scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your experimental outcomes.

Introduction to the Synthesis

The formation of 3-Oxaspiro[5.5]undecane-8,10-dione typically proceeds through a tandem Knoevenagel condensation and intramolecular cyclization sequence. The most common starting materials are cyclohexanone and an active methylene compound, such as malonic acid or its derivatives like Meldrum's acid. The reaction is often catalyzed by a weak base, such as piperidine or pyridine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.

dot

Caption: General synthetic workflow for 3-Oxaspiro[5.5]undecane-8,10-dione.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions based on chemical principles.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired 3-Oxaspiro[5.5]undecane-8,10-dione, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Inefficient Water Removal The Knoevenagel condensation is a dehydration reaction.[1] The presence of water can shift the equilibrium back towards the starting materials.Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene. Alternatively, add molecular sieves to the reaction mixture.
Catalyst Inactivity The amine catalyst (e.g., piperidine, pyridine) may be old or of poor quality.Use a fresh bottle of the amine catalyst. Consider using a combination of piperidine and pyridine, as pyridine can also act as a solvent and promote decarboxylation in the case of malonic acid (Doebner modification).[2]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal range. A gentle reflux is often a good starting point.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully verify the molar ratios of cyclohexanone and the active methylene compound. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Premature Decarboxylation When using malonic acid, decarboxylation can sometimes occur before the desired condensation, leading to the formation of unwanted byproducts.[3]The Doebner modification, which uses pyridine as a solvent, is known to facilitate a concerted decarboxylation-condensation pathway, which can be more efficient.[2]

Expert Insight: The removal of water is often the most critical parameter in driving the Knoevenagel condensation to completion. Don't underestimate the importance of a properly set up Dean-Stark trap or the quality of your molecular sieves.

FAQ 2: Formation of a White, Insoluble Precipitate (Likely a Polymer)

Question: During my reaction, a significant amount of a white, insoluble solid has formed, and my desired product yield is low. What is this precipitate and how can I prevent its formation?

Answer:

The formation of an insoluble white precipitate is often indicative of the self-condensation of cyclohexanone, which is an aldol condensation reaction.[1] This is particularly problematic when using a strong base.

Mechanistic Insight:

Strong bases can readily deprotonate the α-carbon of cyclohexanone, leading to the formation of an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another cyclohexanone molecule, initiating a cascade of reactions that can lead to polymer formation.

dot

Caption: Pathway for the self-condensation of cyclohexanone.

Preventative Measures:

StrategyDetails
Use a Weak Base Employ a weakly basic amine catalyst like piperidine or pyridine instead of strong bases such as hydroxides or alkoxides.[1] These are basic enough to deprotonate the active methylene compound but generally not acidic enough to promote significant self-condensation of the ketone.
Control Reactant Addition Add the cyclohexanone slowly to the mixture of the active methylene compound and the catalyst. This ensures that the concentration of free cyclohexanone is kept low at any given time, minimizing the chance of self-reaction.
Optimize Temperature Higher temperatures can accelerate the rate of self-condensation. Maintain the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired product.
FAQ 3: My Final Product is a Mixture of Isomers or Contains an Unexpected Byproduct

Question: After purification, I've noticed that my product is not pure. Spectroscopic analysis suggests the presence of isomers or an unexpected compound. What are the possible side products and how can I minimize their formation?

Answer:

The formation of isomers and byproducts is a common challenge. Understanding the potential side reactions is key to devising a strategy for their mitigation.

Common Side Products and Their Origins:

Side ProductFormation MechanismMitigation Strategies
Cyclohexylidene Malonic Acid/Ester This is the intermediate of the Knoevenagel condensation.[1] If the subsequent intramolecular cyclization does not proceed to completion, this intermediate will contaminate the final product.Ensure sufficient reaction time and/or temperature to drive the cyclization. The choice of solvent can also influence the rate of cyclization.
Michael Adducts The Knoevenagel product is an α,β-unsaturated system and can act as a Michael acceptor.[4] Another molecule of the deprotonated active methylene compound can add to this intermediate in a Michael fashion, leading to a dimeric or more complex byproduct.Use a stoichiometric amount of the active methylene compound. Adding the cyclohexanone slowly can also help to minimize the concentration of the Michael acceptor at any given time.
Decarboxylated Byproducts If malonic acid is used, incomplete reaction or side reactions during decarboxylation can lead to impurities.The Doebner modification using pyridine can lead to a cleaner reaction with more controlled decarboxylation.[2]

Expert Tip on Purification:

Purification of 3-Oxaspiro[5.5]undecane-8,10-dione can be challenging due to the potential for similar polarities among the desired product and side products.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione via Knoevenagel Condensation with Malonic Acid (Doebner Modification)

Materials:

  • Cyclohexanone

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric Acid (1 M)

  • Sodium Chloride (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), malonic acid (1.1 eq), and toluene.

  • Add pyridine (as solvent) and a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl to remove pyridine and piperidine, followed by a wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Fillion, E., Fishlock, D., Wilsily, A., & Goll, J. M. (2005). Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction. The Journal of Organic Chemistry, 70(4), 1316–1327. [Link]

  • BenchChem. (2025). Technical Support Center: Stereocontrolled Spiroketal Synthesis.
  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). Meldrum's acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Reddit. (2015). Decarboxylation after Knoevenagel condensation. r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione isomers. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex spiroketal structures. Here, we will delve into the nuances of achieving stereocontrol in the formation of this specific spirocyclic dione, addressing common challenges and providing practical, field-proven solutions.

Introduction to Spiroketal Stereoselectivity

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom common to two rings. The 3-Oxaspiro[5.5]undecane core is a recurring motif in a variety of natural products with significant biological activity. The stereochemical arrangement at the spirocyclic center and any adjacent chiral centers profoundly influences the molecule's three-dimensional shape and, consequently, its biological function. The presence of the 8,10-dione functionality introduces additional complexity, requiring careful consideration of reaction conditions to avoid undesired side reactions and achieve the desired stereochemical outcome.

The primary challenge in the synthesis of spiroketals lies in controlling the orientation of the two rings relative to each other. This is often governed by a combination of thermodynamic and kinetic factors. Thermodynamic control favors the formation of the most stable isomer, which is typically the one that minimizes steric interactions and maximizes stabilizing anomeric effects. In contrast, kinetic control favors the isomer that is formed most rapidly. Achieving a specific, non-thermodynamically favored isomer often requires carefully designed, kinetically controlled reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of spiroketals?

A1: The stereoselective synthesis of spiroketals can be broadly categorized into several key strategies:

  • Thermodynamically Controlled Spiroketalization: This is the most traditional approach, involving the acid-catalyzed cyclization of a dihydroxyketone precursor. The reaction is allowed to equilibrate, leading to the formation of the most stable spiroketal isomer.

  • Kinetically Controlled Spiroketalization: To access less stable isomers, kinetically controlled conditions are employed. This often involves low temperatures and specific reagents to favor a particular cyclization pathway.

  • Substrate-Controlled Synthesis: The stereochemistry of the starting material can be used to direct the stereochemical outcome of the spiroketalization. Chiral auxiliaries or pre-existing stereocenters in the precursor can influence the facial selectivity of the cyclization.

  • Reagent-Controlled Synthesis: Chiral catalysts, such as chiral acids or transition metal complexes, can be used to induce enantioselectivity or diastereoselectivity in the spiroketalization reaction.[1]

  • Intramolecular Cycloadditions: Reactions such as intramolecular hetero-Diels-Alder reactions can be employed to construct the spiroketal core with a high degree of stereocontrol.[2]

Q2: How does the dione functionality in 3-Oxaspiro[5.5]undecane-8,10-dione affect the synthetic strategy?

A2: The presence of the 8,10-dione introduces several considerations. The carbonyl groups can participate in side reactions, such as enolization and subsequent aldol-type reactions, under certain conditions. Therefore, the choice of catalyst and reaction conditions is critical to avoid these undesired pathways. Additionally, the dione functionality can influence the conformational preferences of the precursor and the final spiroketal, which can impact the stereochemical outcome of the cyclization.

Q3: What are the key analytical techniques for characterizing the stereoisomers of 3-Oxaspiro[5.5]undecane-8,10-dione?

A3: The characterization of spiroketal stereoisomers relies on a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the relative stereochemistry of the spiroketal. Key diagnostic signals include the chemical shifts of protons and carbons near the spirocenter and the observation of Nuclear Overhauser Effects (NOEs) between protons on the two rings.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric excess (ee) of a reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Spiroketalization

Problem: The spiroketalization reaction yields a mixture of diastereomers with poor selectivity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Reaction is under thermodynamic control, leading to a mixture of stable isomers. Switch to kinetically controlled conditions. Lower the reaction temperature significantly and use a non-equilibrating catalyst.At lower temperatures, the reaction is less likely to overcome the activation energy barrier for the reverse reaction, thus trapping the kinetically favored product.
Insufficient steric or electronic bias in the substrate. Modify the substrate to include a bulky protecting group or a directing group near one of the hydroxyls.A bulky group can sterically hinder one face of the molecule, forcing the cyclization to occur from the opposite face. A directing group can coordinate with the catalyst, leading to a more ordered transition state.
Inappropriate catalyst or solvent. Screen a variety of catalysts (e.g., different Lewis or Brønsted acids) and solvents of varying polarity.The catalyst and solvent can influence the geometry of the transition state and the stability of reaction intermediates, thereby affecting the diastereoselectivity.
Guide 2: Low or No Yield of the Desired Spiroketal

Problem: The reaction fails to produce the desired 3-Oxaspiro[5.5]undecane-8,10-dione or gives a very low yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Decomposition of starting material or product. Monitor the reaction by TLC or LC-MS at regular intervals. If decomposition is observed, consider using milder reaction conditions (e.g., lower temperature, less acidic catalyst).The dione functionality can be sensitive to harsh conditions, leading to degradation.
Formation of undesired side products (e.g., aldol condensation). Use a non-nucleophilic base or a sterically hindered acid catalyst. Ensure the reaction is run under anhydrous conditions.This minimizes the formation of enolates that can lead to side reactions. Water can interfere with many catalytic cycles.
Inefficient cyclization precursor. Ensure the dihydroxyketone precursor is of high purity. Consider alternative synthetic routes to the precursor that may yield a more reactive conformer.Impurities can poison the catalyst or inhibit the reaction. The conformation of the open-chain precursor can significantly impact the rate of cyclization.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)

This protocol describes a general method for the synthesis of the thermodynamically most stable isomer of a 3-Oxaspiro[5.5]undecane-8,10-dione.

Materials:

  • Dihydroxyketone precursor

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve the dihydroxyketone precursor (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add a catalytic amount of p-TsOH or CSA (0.1 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kinetically Controlled Spiroketalization via a Silyl Ether Intermediate

This protocol is an example of a kinetically controlled approach that may favor the formation of a less stable isomer.

Materials:

  • Dihydroxyketone precursor

  • Triethylamine (TEA)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous DCM

Procedure:

  • Dissolve the dihydroxyketone precursor (1.0 equiv) in anhydrous THF.

  • Add TEA (2.2 equiv) and TBSCl (1.1 equiv) at 0 °C to selectively protect one hydroxyl group.

  • After protection is complete, purify the mono-silylated intermediate.

  • Dissolve the purified intermediate in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to promote cyclization.

  • After the reaction is complete, quench with a suitable reagent (e.g., a hindered base).

  • Desilylate the resulting spiroketal using TBAF in THF.

  • Work up the reaction and purify the product by flash column chromatography.

Visualizations

Stereoselective_Spiroketalization_Pathways cluster_0 Starting Material cluster_1 Thermodynamic Control cluster_2 Kinetic Control dihydroxyketone Dihydroxyketone Precursor thermo_conditions Acid Catalyst (e.g., p-TsOH) Room Temperature dihydroxyketone->thermo_conditions kinetic_conditions Lewis Acid Low Temperature (-78 °C) dihydroxyketone->kinetic_conditions thermo_product Thermodynamically Favored Isomer (Most Stable) thermo_conditions->thermo_product kinetic_product Kinetically Favored Isomer (Fastest Formed) kinetic_conditions->kinetic_product

Caption: Thermodynamic vs. Kinetic Control in Spiroketalization.

Troubleshooting_Low_Diastereoselectivity cluster_conditions Reaction Conditions cluster_substrate Substrate Modification cluster_outcome Desired Outcome start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp catalyst Screen Different Catalysts start->catalyst solvent Vary Solvent Polarity start->solvent directing_group Introduce Directing Group start->directing_group steric_bulk Add Bulky Protecting Group start->steric_bulk end Improved Diastereoselectivity temp->end catalyst->end solvent->end directing_group->end steric_bulk->end

Caption: Troubleshooting Workflow for Low Diastereoselectivity.

References

  • Konovalova, V. V., & Maslivets, A. N. (2019). Synthesis of Spiro Compounds Based on 1H-Pyrrole-2,3-Diones. Mini-Reviews in Organic Chemistry, 16(2), 173-192. [Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (21), 3673-3682. [Link]

  • Synthesis of spirocyclic dione 1b. (n.d.). ResearchGate. [Link]

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Synthetic Communications, 34(18), 3423-3433. [Link]

  • Paley, R. S., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 26-29. [Link]

  • Dalla, V., et al. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Tetrahedron Letters, 33(50), 7757-7760. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(14), 5488. [Link]

  • Porco, J. A., Jr, & Boyce, G. R. (2008). Diastereoselective syntheses of chroman spiroketals via [4 + 2] cycloaddition of enol ethers and o-quinone methides. Organic Letters, 10(7), 1477-1480. [Link]

  • Paley, R. S., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 26-29. [Link]

  • Denton, R. M., & An, J. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9934-9959. [Link]

  • de Jesús Cruz, P. R. (2022). Expanding the Synthetic Utility of β-Dicarbonyl Compounds in Stereoconvergent Reactions. University of North Carolina at Chapel Hill. [Link]

  • De Léséleuc, M., et al. (2014). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 136(20), 7432-7445. [Link]

  • O'Brien, P., & Unthank, M. G. (2007). Stereocontrolled synthesis of highly functionalised spirocyclic pyrans. Chemical Communications, (43), 4495-4497. [Link]

  • Gualandi, A., et al. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(4), 1213-1217. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. (n.d.). ResearchGate. [Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[3][3]undecane-2,4-dione activated α-amino acids. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting 3-Oxaspiro[5.5]undecane-8,10-dione Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique chemical behavior of 3-Oxaspiro[5.5]undecane-8,10-dione . This compound features a cyclohexane-1,3-dione core spiro-fused to a tetrahydropyran ring at the C5 position [1][1]. Its reactivity is heavily dictated by thermodynamic enolization and the steric bulk of the spirocyclic system, which often leads to unexpected experimental failures for researchers treating it as a standard ketone.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard nucleophilic additions (e.g., Grignard reagents, amine condensations) fail on the carbonyls of this compound? A: The failure stems from the compound's thermodynamic sink: keto-enol tautomerization. Like other 1,3-cyclohexanediones, 3-Oxaspiro[5.5]undecane-8,10-dione exists almost exclusively as a highly stable enol tautomer in solution, boasting a pKa of approximately 5.2 [2][2] [3][3]. When you introduce a strong nucleophile (like a Grignard reagent), it acts as a base rather than a nucleophile, instantly deprotonating the enol to form an unreactive, resonance-stabilized enolate. Furthermore, the orthogonal tetrahydropyran spiro-ring creates significant 1,3-diaxial steric shielding, physically blocking bulky nucleophiles from approaching the C8/C10 carbons.

Q2: My alkylation attempts yield mostly the O-alkylated enol ether instead of the C9-alkylated product. How can I force C-alkylation? A: You are encountering the classic ambident reactivity of 1,3-dione enolates. The oxygen atom is a "hard" nucleophile and reacts kinetically, while the C9 carbon is a "soft" nucleophile and reacts thermodynamically. If you use polar aprotic solvents (like DMF or Acetone) and hard electrophiles (like alkyl chlorides), O-alkylation dominates. To force C-alkylation, you must switch to a polar protic solvent (e.g., Water/Ethanol mixtures). Protic solvents heavily solvate the enolate oxygen via hydrogen bonding, dampening its nucleophilicity and forcing the incoming soft electrophile (use alkyl iodides) to react at the C9 carbon [4][4].

Q3: What is the most reliable method to functionalize the C8 or C10 position for carbon-carbon bond formation? A: You must break the enol stabilization by converting the enol into an enol triflate . By treating the dione with a non-nucleophilic base (like KHMDS) and a triflating agent (like Comins' Reagent), you trap the enolate as a stable trifluoromethanesulfonate ester. This intermediate is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) [5][5] [6][6].

Part 2: Data Presentation & Logical Workflows

Table 1: Effect of Reaction Conditions on Alkylation Regioselectivity

Understanding the causality between solvent choice and regioselectivity is critical for successful functionalization.

Solvent EnvironmentBase UsedElectrophile TypeMajor ProductMechanistic Rationale
DMF (Polar Aprotic)K₂CO₃Alkyl Chloride (Hard)O-Alkylated (Enol Ether)The naked oxygen anion reacts kinetically with hard electrophiles; no solvent H-bonding to hinder it.
Acetone (Polar Aprotic)K₂CO₃Alkyl Iodide (Soft)Mixture (O- and C-)Softer electrophile increases C-alkylation, but the lack of oxygen solvation keeps O-alkylation highly competitive.
H₂O / EtOH (Polar Protic)KOHAlkyl Iodide (Soft)C-Alkylated (C9-Substituted)Protic solvents heavily solvate the oxygen anion via H-bonding, forcing the reaction at the softer C9 carbon.
Diagram 1: Ambident Reactivity Pathway

Reactivity Keto Keto Form (Minor) Enol Enol Form (Thermodynamic Sink) Keto->Enol Tautomerization Enolate Ambident Enolate Enol->Enolate Base (-H+) O_Alk O-Alkylation (Kinetic/Hard) Enolate->O_Alk Polar Aprotic Solvent (e.g., DMF) C_Alk C-Alkylation (Thermodynamic/Soft) Enolate->C_Alk Polar Protic Solvent (e.g., H2O/EtOH)

Fig 1: Ambident reactivity pathway of 3-Oxaspiro[5.5]undecane-8,10-dione enolates.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Regioselective C9-Alkylation (Overcoming O-Alkylation)

Objective: To selectively install an alkyl group at the C9 alpha-carbon while suppressing enol ether formation. Causality: Utilizing a highly protic solvent system (H₂O/EtOH) creates a hydration sphere around the enolate oxygen. This electronic shielding forces the alkyl iodide to attack the less hindered, softer C9 carbon.

  • Setup: In a round-bottom flask, dissolve 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 eq) in a 1:1 mixture of absolute Ethanol and DI Water (0.2 M concentration).

  • Deprotonation: Add KOH (1.1 eq) slowly at room temperature. Stir for 15 minutes to ensure complete enolate formation.

  • Alkylation: Dropwise add the Alkyl Iodide (1.2 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Workup & Validation: Cool to room temperature and acidify with 1M HCl to pH 3. The C-alkylated product will typically precipitate. Self-Validation: Run a ¹H NMR (in CDCl₃); successful C-alkylation retains the broad enol -OH peak (>10 ppm), whereas O-alkylation would eliminate this peak entirely.

Protocol B: Synthesis of Enol Triflate for Pd-Catalyzed Cross-Coupling

Objective: To activate the unreactive carbonyl for downstream C-C bond formation. Causality: KHMDS is utilized because it is a strong, sterically hindered base that quantitatively deprotonates the enol without acting as a nucleophile. Comins' Reagent is preferred over Triflic Anhydride (Tf₂O) as it is milder and prevents unwanted polymerization of the spirocyclic core [6][6].

Workflow Step1 3-Oxaspiro[5.5]undecane-8,10-dione Step2 Deprotonation (KHMDS, -78°C, THF) Step1->Step2 Step 1 Step3 Triflation (Comins' Reagent) Step2->Step3 Step 2 Step4 Enol Triflate Intermediate (Stable Electrophile) Step3->Step4 Step 3 Step5 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Step4->Step5 Step 4

Fig 2: Workflow for converting the unreactive dione into a cross-coupling partner.

  • Setup: Flame-dry a Schlenk flask under Argon. Dissolve the dione (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add KHMDS (1.2 eq, 1.0 M in THF). Stir at -78 °C for 1 hour.

  • Triflation: Add a solution of Comins' Reagent (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature overnight.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Self-Validation: Check TLC under a 254 nm UV lamp. The starting dione has weak UV absorbance and streaks, while the enol triflate is highly UV-active and migrates cleanly with a higher Rf value.

Protocol C: Knoevenagel Condensation at C9

Objective: To install an alkylidene group at the C9 position. Causality: The thermodynamic stability of the enol resists standard amine condensations. By using a dual base-acid catalyst system (piperidine and glacial acetic acid), the acid activates the aldehyde by forming a highly electrophilic iminium ion, while the base facilitates the formation of the enolate, effectively lowering the activation energy barrier for the C-C bond formation [7][7].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine the dione (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Toluene (0.2 M).

  • Catalysis: Add Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq).

  • Reaction: Reflux the mixture vigorously for 12 hours, ensuring the continuous azeotropic removal of water.

  • Workup & Validation: Concentrate the solvent in vacuo and purify via silica gel chromatography. Self-Validation: The resulting 2-alkylidene-1,3-dione will be vividly colored (usually bright yellow or orange) due to the extended conjugation, providing immediate visual confirmation of success.

References

  • Title: 1058731-65-9 | 3-Oxaspiro[5.5]undecane-8,10-dione - Aaronchem. Source: Aaronchem.
  • Title: 1,3-Cyclohexanedione - Wikipedia. Source: Wikipedia.
  • Title: Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Source: Chemical Science (RSC Publishing).
  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source: PMC.
  • Title: Research Symposium 1999 - C-Alkylation Versus O-Alkylation of 1,3-cyclohexanedione. Source: Gustavus Adolphus College.
  • Title: Studies towards the Total Synthesis of Samaderine C and Related Analogues. Source: White Rose eTheses Online.
  • Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Source: RSC Publishing.

Sources

Technical Support Center: Purification of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Oxaspiro[5.5]undecane-8,10-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification issues encountered during their experiments. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3-Oxaspiro[5.5]undecane-8,10-dione?

A1: While specific experimental data for 3-Oxaspiro[5.5]undecane-8,10-dione is not widely published, we can infer its properties based on its structure and related compounds like 3-Oxaspiro[5.5]undecan-8-one and other spirocyclic diketones.[1][2][3] It is expected to be a solid at room temperature and possess moderate to high polarity due to the presence of two carbonyl groups and an ether linkage. This polarity is a key factor in choosing appropriate purification techniques.[4][5]

Q2: What are the most common impurities I might encounter?

A2: Impurities often stem from the synthetic route used. Common syntheses for similar spirocyclic structures may involve reactions like the Robinson annulation or Wittig reactions.[6] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., a cyclic ketone and a vinyl ketone).

  • By-products from side reactions.

  • Polymerized materials, especially if reaction temperatures are not well-controlled.[7]

  • Residual solvents from the reaction or initial work-up.

Q3: Which analytical techniques are best for assessing the purity of 3-Oxaspiro[5.5]undecane-8,10-dione?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity assessment and for developing solvent systems for column chromatography.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.[10]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of product after performing recrystallization.

Causality: The primary cause of low yield is the high solubility of the compound in the recrystallization solvent, even at low temperatures.[11][12] Using too much solvent will also lead to a greater amount of the desired compound remaining in the mother liquor.[12]

Troubleshooting Steps:

  • Solvent Selection is Critical: The ideal solvent should dissolve the compound completely at high temperatures but have low solubility at cooler temperatures.[11][13]

    • Action: Perform small-scale solubility tests with a variety of solvents. Given the polar nature of the dione, consider solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[14][15]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions near its boiling point is crucial.[12]

  • Cooling Process: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals.[13]

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, a second crop of crystals may be obtained, although they might be of lower purity.

Problem 2: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling the recrystallization solution, an oil forms instead of solid crystals.

Causality: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] The presence of impurities can also depress the melting point, exacerbating this issue.

Troubleshooting Steps:

  • Add More Solvent: The immediate remedy is to heat the solution to redissolve the oil and then add more of the same solvent to lower the saturation point.[12]

  • Change the Solvent System:

    • Action: Select a solvent with a lower boiling point.

    • Action: Use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution before allowing it to cool.[12]

  • Induce Crystallization:

    • Seed Crystals: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create microscopic imperfections that can initiate crystal growth.[12]

Problem 3: Persistent Colored Impurity

Symptom: The final product retains a noticeable color (e.g., yellow or brown) after initial purification attempts.

Causality: Colored impurities are often highly conjugated organic molecules or degradation by-products. These can be challenging to remove by simple recrystallization if their solubility properties are similar to the desired compound.

Troubleshooting Steps:

  • Activated Charcoal Treatment:

    • Protocol: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Caution: Perform a hot filtration to remove the charcoal before allowing the solution to cool. Using too much charcoal can lead to product loss.

  • Column Chromatography: If charcoal treatment is ineffective, column chromatography is the next logical step.[5][8]

    • Stationary Phase: Silica gel is a good starting point due to the polar nature of the diketone.[5]

    • Mobile Phase: Develop a solvent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone.[8] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.

Problem 4: Multiple Spots on TLC After Column Chromatography

Symptom: Analysis of the collected fractions from column chromatography by TLC shows that the desired product is still contaminated with other components.

Causality: This can result from several factors: using an inappropriate solvent system, overloading the column, or the compound degrading on the silica gel.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Action: The polarity of the eluent may be too high, causing all components to move down the column too quickly.[8] Try a less polar solvent system.

    • Action: Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.[8]

  • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight, depending on the difficulty of the separation.

  • Alternative Stationary Phases: If the compound is suspected to be unstable on silica (which is acidic), consider using a different stationary phase like alumina (basic or neutral) or a bonded phase like diol or amine.

  • Consider a Different Chromatographic Technique: For very polar compounds that are difficult to purify with normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography could be effective alternatives.[4][16]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair
  • Place the crude 3-Oxaspiro[5.5]undecane-8,10-dione in an Erlenmeyer flask.

  • Heat a sufficient amount of ethanol and water separately.

  • Add the minimum amount of hot ethanol to the flask to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elute the Column: Begin eluting with the predetermined solvent system (from TLC analysis). Collect fractions in test tubes.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification TechniqueSolvent System (Starting Point)Rationale
RecrystallizationEthanol/WaterGood for moderately polar compounds; allows for fine-tuning of polarity.
RecrystallizationEthyl Acetate/HexaneAnother common solvent pair for compounds of intermediate polarity.[14]
Column ChromatographyHexane/Ethyl Acetate (gradient)A standard choice for normal-phase chromatography of moderately polar compounds.[8]
Column ChromatographyDichloromethane/Methanol (gradient)For more polar impurities that are not effectively separated with Hexane/EtOAc.
Diagram 1: Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization pure_solid Pure Crystalline Solid recrystallization->pure_solid Success low_yield Low Yield? recrystallization->low_yield Problem oils_out Oils Out? recrystallization->oils_out Problem impure_solid Solid Still Impure? recrystallization->impure_solid Problem optimize_solvent Optimize Solvent & Volume low_yield->optimize_solvent Yes change_solvent Change Solvent/Use Pair oils_out->change_solvent Yes charcoal Charcoal Treatment impure_solid->charcoal Colored Impurity? column_chrom Column Chromatography impure_solid->column_chrom Other Impurities optimize_solvent->recrystallization change_solvent->recrystallization charcoal->recrystallization pure_fractions Pure Fractions column_chrom->pure_fractions

Caption: Decision-making workflow for purifying 3-Oxaspiro[5.5]undecane-8,10-dione.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Chemistry Stack Exchange. (2019, March 2). Recrystallisation of dibenzylideneacetone. [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]

  • National Center for Biotechnology Information. (2021). Recent Developments in the Synthesis of β-Diketones. PMC. [Link]

  • National Center for Biotechnology Information. 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • National Center for Biotechnology Information. 3-Azaspiro(5.5)undecane-2,4-dione. PubChem. [Link]

  • University of California, Los Angeles. Recrystallization I. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. [Link]

  • Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]

  • Organic Syntheses. Procedure. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]

  • Royal Society of Chemistry. (2022, December 20). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • NASA Tech Briefs. (2025, July 15). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. [Link]

  • American Chemical Society. (2019, May 30). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]

Sources

Technical Support Center: 3-Oxaspiro[5.5]undecane-8,10-dione Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9) . This spirocyclic compound features a tetrahydropyran ring fused to a 1,3-cyclohexanedione moiety, making it a highly valuable, rigid scaffold for drug discovery and medicinal chemistry[1]. However, the 1,3-dione system introduces specific stability challenges under standard reaction conditions, including keto-enol tautomerism, base-mediated ring cleavage, and oxidative degradation.

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and quantitative data to optimize synthetic workflows involving this compound.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 3-oxaspiro[5.5]undecane-8,10-dione degrade into a complex mixture when attempting alkylation with sodium hydroxide or alkoxides? The Causality: The 1,3-cyclohexanedione ring is highly susceptible to base-catalyzed retro-Claisen or retro-Dieckmann cleavage. When exposed to strong nucleophilic bases (e.g., NaOH, NaOEt) at elevated temperatures (>60 °C), the hydroxide/alkoxide attacks one of the carbonyl carbons. The resulting tetrahedral intermediate collapses, breaking the C-C bond to form an acyclic keto-acid or dicarboxylic acid derivative[2]. This permanently destroys the spirocyclic core. The Solution: Transition to non-nucleophilic or milder bases. Potassium carbonate ( K2​CO3​ ) or Cesium carbonate ( Cs2​CO3​ ) in polar aprotic solvents (like DMF or MeCN) successfully deprotonate the highly acidic methylene bridge ( pKa​≈5−5.5 ) without inducing ring cleavage.

Q2: I am observing a mixture of O-alkylated and C-alkylated products. How can I drive the reaction toward C-alkylation? The Causality: Deprotonation of 3-oxaspiro[5.5]undecane-8,10-dione yields an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the carbon atom is "soft." Using hard electrophiles (e.g., alkyl tosylates, methyl iodide in polar protic solvents) or highly polar aprotic solvents (which leave the oxygen strictly unsolvated) increases O-alkylation. The Solution: To favor C-alkylation, use softer electrophiles (e.g., allylic or benzylic bromides) and employ lithium bases (like LiHMDS) or add LiCl. The lithium cation coordinates strongly with the enolate oxygen, sterically hindering it and directing the electrophile to the carbon atom.

Q3: The compound turns yellow/brown upon prolonged storage or during high-temperature reactions. Is it oxidizing? The Causality: Yes. Cyclic β -diketones are sensitive to air and heat. The activated methylene group can undergo aerobic oxidation or thermally induced self-condensation (aldol-type reactions), leading to colored polymeric byproducts[3]. The Solution: Store the solid compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Always use degassed solvents for reactions exceeding 50 °C[2].

II. Quantitative Data: Solvent & Base Compatibility

To prevent degradation, reaction conditions must be tailored to the tautomeric state and base stability of the dione. The table below summarizes the optimal parameters for handling 3-oxaspiro[5.5]undecane-8,10-dione.

Solvent SystemDominant FormRecommended BaseMax Safe TempCleavage Risk
DMF / DMSO Enolate (Post-base) K2​CO3​ , Cs2​CO3​ 80 °CLow
THF (Anhydrous) Keto / Enol mixLiHMDS, NaH65 °CLow
Water / Ethanol EnolAvoid NaOH / KOH40 °CHigh
Dichloromethane KetoTriethylamine, DIPEA40 °CMinimal

III. Reaction Pathways & Workflows

To visualize the divergent stability pathways, refer to the logical relationship diagram below. Strong bases lead to degradation, while mild bases enable stable functionalization.

Reactivity A 3-Oxaspiro[5.5]undecane- 8,10-dione B Strong Base (NaOH) Heat > 80°C A->B C Mild Base (K2CO3) RT to 60°C A->C D Retro-Claisen Ring Cleavage B->D Degradation E Stable Enolate Formation C->E Deprotonation F C-Alkylation (Target) E->F Soft Electrophile G O-Alkylation (Byproduct) E->G Hard Electrophile

Logical relationship of base-mediated reaction pathways for 3-oxaspiro[5.5]undecane-8,10-dione.

IV. Validated Experimental Protocols

The following protocol outlines a self-validating system for the regioselective C-alkylation of 3-oxaspiro[5.5]undecane-8,10-dione, minimizing ring cleavage and oxidation.

Protocol: Air-Free Regioselective C-Alkylation

Objective: Alkylate the C-9 position without degrading the spirocyclic core or the tetrahydropyran (3-oxa) ring.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under a vacuum, then backfill with Argon. Repeat this cycle three times.

  • Solvent Degassing: Sparge anhydrous THF (15 mL) with Argon for 30 minutes to remove dissolved oxygen, preventing oxidative degradation of the enolate[2].

  • Reagent Loading: Add 3-oxaspiro[5.5]undecane-8,10-dione (1.0 mmol) to the Schlenk flask under a positive flow of Argon. Dissolve in the degassed THF.

  • Enolate Formation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (1.1 mmol, 1.0 M in THF) over 10 minutes.

    • Self-Validation Check: The solution should turn pale yellow, indicating enolate formation. If it turns dark brown, oxygen contamination has occurred.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction at 0 °C with 1M HCl (5 mL) to protonate any unreacted enolate and prevent basic cleavage during concentration. Extract with Ethyl Acetate (3 x 15 mL).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with Bromocresol Green. If a bright yellow spot appears at the baseline, ring cleavage into a carboxylic acid has occurred (indicating the base was too strong or the temperature too high).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Workflow S1 1. Flask Prep Flame-dry Schlenk flask S2 2. Solvent Degassing Sparge with Ar (30 min) S1->S2 S3 3. Reagent Loading Add dione under positive Ar S2->S3 S4 4. Enolization Add LiHMDS at 0°C S3->S4 S5 5. Quenching Dilute HCl at 0°C S4->S5

Step-by-step experimental workflow for air-free handling and enolate formation.

V. References

  • Aaronchem. "1058731-65-9 | 3-Oxaspiro[5.5]undecane-8,10-dione." Source: aaronchem.com. URL: 1

  • BenchChem. "Technical Support Center: Managing the Air Sensitivity of 1,3-Cyclohexanedione." Source: benchchem.com. URL: 2

  • JIN DUN CHEMISTRY. "How Is 1,3-Cyclohexanedione (1,3-CHD) Used in Agrochemical and Pharmaceutical Synthesis?" Source: jindunchemical.com. URL:3

Sources

Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons for this?

Low yields in this synthesis can often be attributed to several factors. Firstly, incomplete reaction is a common issue. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Secondly, side reactions, particularly the self-condensation of cyclohexanone, can significantly reduce the yield of the desired product.[1][2] Finally, product loss during workup and purification is a possibility that should not be overlooked.

Q2: I am observing a significant number of unexpected peaks in my crude NMR and LC-MS. What are the likely culprits?

The presence of multiple unexpected peaks often points to the formation of byproducts. The most probable byproducts in this synthesis arise from the self-condensation of cyclohexanone, which can form dimers and trimers.[1][3] Additionally, incomplete cyclization or alternative condensation pathways can lead to various impurities. It is also important to consider the stability of the starting materials and the product under the reaction conditions.

Q3: How critical are anhydrous conditions for this reaction?

While the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione may not be as moisture-sensitive as some other organometallic reactions, maintaining anhydrous conditions is good practice to prevent unwanted side reactions. The presence of water can potentially lead to hydrolysis of intermediates or the final product, especially if the reaction is conducted at elevated temperatures or for extended periods.

Q4: What is the best way to purify the final product?

Column chromatography on silica gel is typically the most effective method for purifying 3-Oxaspiro[5.5]undecane-8,10-dione. A solvent system with a gradient of ethyl acetate in hexanes or a similar polarity solvent mixture should provide good separation of the desired product from less polar byproducts like cyclohexanone self-condensation products and more polar impurities.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter during your synthesis.

Problem 1: The reaction is sluggish or does not go to completion.

Possible Causes:

  • Insufficient Catalyst Activity: If using a catalyst, it may be old, deactivated, or used in an insufficient amount.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.

  • Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.

Solutions:

  • Catalyst Check: Use fresh, high-purity catalyst in the appropriate stoichiometric amount.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and byproduct formation.

  • Solvent System: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Toluene or similar non-polar aprotic solvents have been shown to be effective in similar condensation reactions.[4]

Problem 2: The major impurity is identified as a cyclohexanone self-condensation product.

Possible Causes:

  • Excessive Reaction Temperature or Time: Higher temperatures and longer reaction times can favor the self-condensation of cyclohexanone.[1]

  • Inappropriate Base/Acid Catalyst: The choice and concentration of the catalyst can influence the rate of self-condensation.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the desired product is formed.

  • Catalyst Screening: Experiment with different catalysts (e.g., weaker bases) and catalyst loadings to find conditions that favor the desired reaction over self-condensation.

  • Staggered Addition: Consider adding the cyclohexanone slowly to the reaction mixture containing the other reactant and the catalyst to maintain a low concentration of free cyclohexanone.

Byproduct Identification

The following table summarizes the most likely byproducts in the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione and their expected analytical signatures.

Byproduct NameMolecular WeightLikely Spectroscopic Features
2-(1-Cyclohexenyl)cyclohexanone194.30¹H NMR: Olefinic proton signal (~5.4 ppm). MS (EI): M+ at m/z 194.
2-Cyclohexylidenecyclohexanone194.30¹H NMR: Absence of olefinic proton, characteristic alpha-proton signals. MS (EI): M+ at m/z 194.
Uncyclized Michael Adduct280.34¹H NMR: Presence of signals corresponding to both cyclohexanone and glutaric acid moieties. IR: Multiple carbonyl stretches.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • On a silica gel TLC plate, spot the starting materials, a co-spot (starting materials and reaction mixture), and the reaction mixture.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and a common competing side reaction.

reaction_pathway Cyclohexanone Cyclohexanone Intermediate Intermediate Cyclohexanone->Intermediate Reaction Glutaric Anhydride Derivative Glutaric Anhydride Derivative Glutaric Anhydride Derivative->Intermediate 3-Oxaspiro[5.5]undecane-8,10-dione 3-Oxaspiro[5.5]undecane-8,10-dione Intermediate->3-Oxaspiro[5.5]undecane-8,10-dione Cyclization

Caption: Desired reaction pathway for the synthesis.

side_reaction Cyclohexanone_1 Cyclohexanone Dimer Self-Condensation Product (e.g., 2-(1-Cyclohexenyl)cyclohexanone) Cyclohexanone_1->Dimer Self-Condensation Cyclohexanone_2 Cyclohexanone Cyclohexanone_2->Dimer

Caption: Common side reaction: cyclohexanone self-condensation.

References

  • Wikipedia contributors. (2024). Cyclohexanone. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. RSC Advances, 10(63), 38455-38461. [Link]

  • Tišler, Z., & Čejka, J. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Catalysts, 9(12), 1045. [Link]

  • Garcés, J. R., et al. (2015). Scheme 2. The aldol self-condensation of cyclohexanone. [Image]. In An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. ResearchGate. [Link]

  • Wikipedia contributors. (2023). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. In Wikipedia, The Free Encyclopedia. [Link]

  • Metcalfe, C. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Stanford Advanced Materials. [Link]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. [Link]

  • Wikipedia contributors. (2023). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]

  • Pápai, G., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(1), 1-14. [Link]

  • PubChem. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth., 93, 210-227. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Oxaspiro[5.5]undecane-2,4-dione. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • LibreTexts Chemistry. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Oxaspiro[5.5]undecane-8,10-dione (CAS No. 1058731-65-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile spirocyclic 1,3-diketone. As a compound with a unique steric environment around its active methylene group, it presents both opportunities for novel molecular architectures and specific hurdles in reaction optimization. This resource provides in-depth, question-and-answer-based troubleshooting for a variety of synthetic transformations.

I. General Considerations and Stability

Before delving into specific reaction troubleshooting, it is crucial to understand the fundamental properties of 3-Oxaspiro[5.5]undecane-8,10-dione. As a 1,3-diketone, its chemistry is dominated by the acidity of the C9-methylene protons and the reactivity of the corresponding enolate.

Q1: What are the primary stability concerns for 3-Oxaspiro[5.5]undecane-8,10-dione?

A1: Unlike its 2,4-dione isomer, which is a cyclic anhydride susceptible to hydrolysis[3], 3-Oxaspiro[5.5]undecane-8,10-dione is a 1,3-diketone and is generally stable to neutral water. However, its stability can be compromised under certain conditions:

  • Strong Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition. The specific decomposition pathways can be complex, but may involve retro-Claisen type reactions or other base-mediated degradations.

  • Strong Acidic Conditions: While more stable than to strong bases, highly acidic conditions can potentially lead to the cleavage of the ether linkage in the spirocycle, especially with heating.

  • Oxidative Conditions: Like many dicarbonyl compounds, it can be susceptible to oxidative cleavage under harsh oxidizing conditions.

Q2: How should I purify crude 3-Oxaspiro[5.5]undecane-8,10-dione?

A2: Purification of spirocyclic compounds often requires careful consideration of the impurity profile. For 3-Oxaspiro[5.5]undecane-8,10-dione, the following methods are generally effective:

  • Flash Column Chromatography: This is a versatile method for removing a wide range of impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or heptanes is a good starting point. For more polar impurities, a dichloromethane/methanol gradient can be employed.

  • Recrystallization: If the crude material is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and may require screening of solvents such as ethanol/water or isopropanol.

Purification MethodTypical Stationary/Solvent SystemExpected Purity
Flash Column ChromatographySilica Gel / Ethyl Acetate-Hexanes>95%
RecrystallizationEthanol/Water or Isopropanol>98%

II. Troubleshooting the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds, leading to the formation of a new carbon-carbon double bond. With 3-Oxaspiro[5.5]undecane-8,10-dione, this reaction allows for the introduction of a variety of substituents at the C9 position.

Q3: My Knoevenagel condensation with an aromatic aldehyde is giving a low yield. What are the likely causes and how can I improve it?

A3: Low yields in Knoevenagel condensations are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Causality and Solutions:

  • Insufficiently Basic Catalyst: The first step of the Knoevenagel condensation is the deprotonation of the active methylene compound. If the base is not strong enough to generate a sufficient concentration of the enolate, the reaction will be slow or may not proceed to completion.

    • Solution: While mild bases like piperidine or pyridine are traditionally used, for a sterically hindered diketone, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective. The use of a DBU/water complex has been shown to be a highly efficient catalytic system for a wide range of carbonyl compounds and active methylene ingredients.[4]

  • Steric Hindrance: The spirocyclic nature of 3-Oxaspiro[5.5]undecane-8,10-dione can present steric challenges, slowing down the nucleophilic attack of the enolate on the aldehyde.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, this must be balanced with the potential for side reactions. Microwave irradiation can also be a valuable tool to accelerate the reaction.

  • Reversibility of the Initial Aldol Addition: The initial addition of the enolate to the aldehyde is a reversible step. If the subsequent dehydration to the final product is slow, the equilibrium may favor the starting materials.

    • Solution: The use of a Dean-Stark trap to remove water from the reaction mixture can drive the reaction towards the product. This is particularly effective when using catalysts like piperidinium acetate in refluxing toluene.

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a solution of 3-Oxaspiro[5.5]undecane-8,10-dione (1.0 mmol) and the desired aldehyde (1.0 mmol) in toluene (20 mL), add piperidine (0.1 mmol) and acetic acid (0.1 mmol).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Q4: I am observing the formation of a Michael adduct as a side product in my Knoevenagel condensation. How can I prevent this?

A4: The formation of a Michael adduct, where a second molecule of the diketone adds to the initially formed α,β-unsaturated product, is a known side reaction, especially with highly reactive Michael acceptors.

Causality and Solutions:

  • High Concentration of the Enolate: An excess of the enolate in the reaction mixture can lead to the undesired Michael addition.

    • Solution: Use a stoichiometric amount of the diketone relative to the aldehyde. A slow addition of the base to the reaction mixture can also help to maintain a low concentration of the enolate at any given time.

  • Reactive Michael Acceptor: The product of the Knoevenagel condensation is an α,β-unsaturated diketone, which can be a potent Michael acceptor.

    • Solution: Running the reaction at a lower temperature can sometimes disfavor the Michael addition, which often has a higher activation energy than the initial condensation. Additionally, choosing a less activating catalyst may slow down the formation of the Michael adduct.

Troubleshooting Flowchart: Knoevenagel Condensation

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Base Is the base strong enough? Start->Base Sterics Is steric hindrance an issue? Base->Sterics Yes StrongerBase Use a stronger base (e.g., DBU) Base->StrongerBase No Equilibrium Is the reaction reversible? Sterics->Equilibrium Yes IncreaseTemp Increase reaction temperature or use microwave Sterics->IncreaseTemp No RemoveWater Remove water (Dean-Stark trap) Equilibrium->RemoveWater No End Improved Yield Equilibrium->End Yes StrongerBase->End IncreaseTemp->End RemoveWater->End

Caption: Decision tree for troubleshooting low yields in Knoevenagel condensations.

III. Troubleshooting Michael Additions

As a source of a soft carbon nucleophile (the enolate), 3-Oxaspiro[5.5]undecane-8,10-dione is an excellent Michael donor for conjugate additions to α,β-unsaturated compounds.

Q5: My Michael addition reaction is sluggish and gives a poor yield. What are the key parameters to optimize?

A5: The success of a Michael addition depends on the efficient generation of the enolate and its subsequent reaction with the Michael acceptor.

Causality and Solutions:

  • Inappropriate Base/Solvent System: The choice of base and solvent is critical for generating the enolate without promoting side reactions.

    • Solution: For Michael additions, a variety of bases can be used, from alkoxides like sodium ethoxide in ethanol to stronger bases like sodium hydride or LDA in aprotic solvents like THF. The choice will depend on the pKa of the diketone and the reactivity of the Michael acceptor. Protic solvents can protonate the enolate, reducing its effective concentration, so aprotic solvents are often preferred.

  • Poorly Reactive Michael Acceptor: Electron-poor alkenes are the best Michael acceptors. If your acceptor is not sufficiently activated, the reaction will be slow.

    • Solution: If possible, consider modifying the Michael acceptor to increase its electrophilicity. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary, but this increases the risk of side reactions. The use of Lewis acids can sometimes activate the Michael acceptor towards nucleophilic attack.

Q6: I am getting a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition (Michael addition)?

A6: The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is a common challenge, particularly with more reactive nucleophiles.

Causality and Solutions:

  • Hard vs. Soft Nucleophiles: "Hard" nucleophiles (like Grignard reagents or organolithiums) tend to favor 1,2-addition, while "softer" nucleophiles (like enolates and cuprates) favor 1,4-addition. The enolate of 3-Oxaspiro[5.5]undecane-8,10-dione is a soft nucleophile, so 1,4-addition should be favored. However, reaction conditions can influence this selectivity.

    • Solution: To ensure thermodynamic control, which favors the more stable 1,4-adduct, run the reaction at a lower temperature for a longer period. The use of a protic solvent can also favor 1,4-addition by protonating the intermediate enolate formed after the initial addition.

Reaction Pathway: Michael Addition

Michael_Addition Start 3-Oxaspiro[5.5]undecane-8,10-dione Enolate Enolate Formation (Base) Start->Enolate Addition Conjugate Addition (1,4-Addition) Enolate->Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Addition Intermediate Intermediate Enolate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: General workflow for a Michael addition reaction.

IV. Troubleshooting Alkylation Reactions

Alkylation of the C9 position of 3-Oxaspiro[5.5]undecane-8,10-dione provides a route to introduce alkyl substituents, further expanding its synthetic utility.

Q7: My alkylation reaction is resulting in a low yield of the mono-alkylated product and a significant amount of di-alkylated and unreacted starting material. How can I improve the selectivity for mono-alkylation?

A7: Achieving selective mono-alkylation of active methylene compounds can be challenging due to the increased acidity of the remaining C-H bond after the first alkylation.

Causality and Solutions:

  • Rapid Second Alkylation: The mono-alkylated product can be deprotonated by the base present in the reaction mixture, leading to a second alkylation.

    • Solution: Use of a slight excess of the diketone relative to the alkylating agent can help to consume the alkylating agent before significant di-alkylation occurs. A slow addition of the alkylating agent to the pre-formed enolate can also improve selectivity. Running the reaction at a lower temperature will also disfavor the second alkylation.

  • Equilibration: If a strong base is used in a stoichiometric amount, it can lead to an equilibrium mixture of the starting material, mono-alkylated, and di-alkylated enolates.

    • Solution: Using a strong, non-nucleophilic base like LDA to pre-form the enolate quantitatively before the addition of the alkylating agent can improve control over the reaction.

V. References

  • Chem Pure. 3-oxaspiro[5.5]undecane-8,10-dione, 95%. [Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]

  • ECHA. 1,7-dioxaspiro[5.5]undecane. [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]

  • ResearchGate. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • ResearchGate. Examples of 1,3-diketospiranes and their stereochemical properties. [Link]

  • Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

  • ACS Publications. Palladium-Catalyzed Intramolecular Diarylation of 1,3-Diketone in Total Synthesis of (±)-Spiroaxillarone A. [Link]

  • AJC. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • PMC. Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers. [Link]

  • ACS Publications. Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • PMC. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]

  • PubChem. 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. [Link]

  • ResearchGate. Preparation of Cyclic 1,3-Diketones and Their Exploitation in the Synthesis of Heterocycles. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diketones. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • MDPI. Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by[1]-Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. [Link]

  • Frontiers. Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. [Link]

  • Taylor & Francis. Spiro – Knowledge and References. [Link]

  • MDPI. Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[5][5]undeca-7,10-diene-9-one. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Oxaspiro[5.5]undecane-8,10-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Oxaspiro[5.5]undecane-8,10-dione and encountering challenges with its solubility in aqueous-based biological assays. While direct experimental data on this specific compound is limited, this guide synthesizes established principles of solubility enhancement and predictive analysis based on structurally related spiro[5.5]undecane derivatives to provide practical troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Researchers often face the challenge of a compound precipitating out of solution during experimental setup or incubation, leading to inconsistent and unreliable results. This guide provides a systematic workflow to diagnose and resolve solubility issues with 3-Oxaspiro[5.5]undecane-8,10-dione.

Diagram: Solubility Enhancement Workflow

Solubility_Workflow start Start: Poor Solubility of 3-Oxaspiro[5.5]undecane-8,10-dione Observed stock_solution Step 1: Stock Solution Optimization - Is the compound fully dissolved in the initial stock solvent? start->stock_solution organic_solvent Use an appropriate organic solvent (e.g., DMSO, Ethanol). Prepare a high-concentration stock. stock_solution->organic_solvent No working_solution Step 2: Working Solution Preparation - Does precipitation occur upon dilution into aqueous buffer/media? stock_solution->working_solution Yes organic_solvent->working_solution cosolvent cosolvent working_solution->cosolvent Yes surfactant Strategy B: Surfactants - Test non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) below CMC. working_solution->surfactant Yes cyclodextrin Strategy C: Cyclodextrins - Use β-cyclodextrins or their derivatives (e.g., HP-β-CD) for complexation. working_solution->cyclodextrin Yes ph_adjustment Strategy D: pH Adjustment - Assess compound stability and solubility at different pH values. working_solution->ph_adjustment Yes validation Step 3: Assay Compatibility Validation - Does the chosen solubilization method interfere with the assay? working_solution->validation No cosolvent->validation surfactant->validation cyclodextrin->validation ph_adjustment->validation vehicle_control Run vehicle controls (solvent/excipient alone) to assess baseline effects. validation->vehicle_control Yes failure Re-evaluate compound or assay system. validation->failure Yes, interference endpoint_check Verify that the solubilizer does not interfere with the assay endpoint (e.g., fluorescence, enzyme activity). vehicle_control->endpoint_check success Success: Soluble Compound & Validated Assay endpoint_check->success endpoint_check->failure Interference observed

Caption: A decision-making workflow for troubleshooting and enhancing the solubility of 3-Oxaspiro[5.5]undecane-8,10-dione.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to prepare a stock solution of 3-Oxaspiro[5.5]undecane-8,10-dione?

A1: For hydrophobic compounds like 3-Oxaspiro[5.5]undecane-8,10-dione, it is recommended to start with a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[1] Ethanol can also be considered. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q2: I observe precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic compound. You have several strategies to address this:

  • Co-solvency : While increasing the percentage of DMSO can improve solubility, it's important to keep the final concentration low to avoid cellular toxicity. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, although some may tolerate up to 1%.[2] It is always best to determine the maximum tolerable DMSO concentration for your specific cell line.[3][4][5]

  • Use of Surfactants : Non-ionic surfactants can be used to increase the solubility of poorly soluble drugs.[6][7] They work by reducing the surface tension of the medium and, above their critical micelle concentration (CMC), can encapsulate hydrophobic compounds within micelles.[8] Common examples include Tween® 80 and Pluronic® F-68. It is advisable to use surfactants at concentrations below their CMC to avoid potential cell toxicity.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent compound.

Q3: Can I use pH adjustment to improve the solubility of 3-Oxaspiro[5.5]undecane-8,10-dione?

A3: Adjusting the pH of the buffer can be a viable strategy if the compound has ionizable groups.[14][15] However, for a dione compound like this, its pKa might not be in a range where pH adjustments in a physiological buffer system (pH 7.2-7.4) would significantly impact solubility. Furthermore, it is important to consider the pH stability of the compound. Structurally related compounds like 3-Oxaspiro[5.5]undecane-2,4-dione are susceptible to hydrolysis, and both acidic and basic conditions can catalyze the ring-opening reaction.[16] Therefore, any pH adjustments should be approached with caution and validated for compound stability.

Q4: How do I choose the right solubilization strategy for my specific assay?

A4: The choice of solubilization strategy depends on the nature of your assay.

  • Cell-based assays : The primary concern is cytotoxicity. Always run a vehicle control (the solubilizing agent in media without the compound) to ensure that the chosen excipient and its concentration do not affect cell viability, proliferation, or the specific endpoint being measured.[2][5]

  • Enzyme assays : Some solubilizing agents can directly inhibit or activate enzymes. It is crucial to test the effect of the vehicle on the enzyme's activity.

  • Binding assays : High concentrations of surfactants can disrupt protein-ligand interactions. Cyclodextrins, by encapsulating the compound, may also affect its availability to bind to the target.

A systematic approach involves testing a panel of solubilizing agents and validating the chosen method with appropriate controls.

Q5: Are there any known biological activities of 3-Oxaspiro[5.5]undecane-8,10-dione that might be relevant to my experiments?

A5: While direct biological data for 3-Oxaspiro[5.5]undecane-8,10-dione is not extensively reported, analysis of structurally similar spiro[5.5]undecane derivatives suggests potential for biological activity. For instance, some diazaspiro[5.5]undecane derivatives have shown cytotoxic effects against cancer cell lines and have been investigated as modulators of the GABA-A receptor, indicating potential applications in oncology and neuroscience.[17] These potential activities underscore the importance of achieving adequate solubility to obtain accurate and reproducible results in related biological assays.

Data Summary and Protocols

Table 1: General Solubility Enhancement Strategies
StrategyAgentRecommended Starting ConcentrationKey Considerations
Co-solvency DMSO< 0.5% (v/v) in final assay volumeDetermine cytotoxicity for your specific cell line.[2][3][5]
Ethanol< 1% (v/v) in final assay volumeCan be more volatile than DMSO. Check for assay compatibility.
Surfactants Tween® 800.01% - 0.1% (w/v)Use below the CMC to minimize cell toxicity.[8]
Pluronic® F-680.02% - 0.1% (w/v)Generally considered biocompatible.
Complexation HP-β-CD1-5% (w/v)Can alter the effective free concentration of the compound.[9][11][]
Experimental Protocol: Solubility Assessment and Enhancement

Objective: To determine an effective method for solubilizing 3-Oxaspiro[5.5]undecane-8,10-dione in an aqueous buffer for a biological assay.

Materials:

  • 3-Oxaspiro[5.5]undecane-8,10-dione

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffer or cell culture medium

  • Solubilizing agents: Tween® 80, HP-β-CD

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of 3-Oxaspiro[5.5]undecane-8,10-dione in 100% anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.

  • Solubility Screening in Aqueous Buffer:

    • Prepare serial dilutions of the DMSO stock solution into the aqueous assay buffer to achieve final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.5%).

    • Incubate the solutions at the assay temperature (e.g., 37°C) for a relevant period (e.g., 2 hours).

    • Visually inspect for any signs of precipitation.

    • For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes. Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in absorbance at higher concentrations indicates precipitation.

  • Solubility Enhancement with Excipients:

    • Prepare assay buffers containing different concentrations of the selected solubilizing agents (e.g., 0.05% Tween® 80 or 2% HP-β-CD).

    • Repeat step 2 by diluting the DMSO stock solution into these excipient-containing buffers.

    • Compare the solubility of the compound with and without the excipients.

  • Assay Compatibility Validation:

    • Once a suitable solubilization method is identified, prepare vehicle controls containing the same concentration of DMSO and/or excipient in the assay buffer.

    • Run these vehicle controls in your biological assay to confirm they do not interfere with the assay readout.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • DMSO in cell based assays - Scientist Solutions. (2025, January 16).
  • How can cyclodextrins enhance solubility? (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
  • DMSO usage in cell culture - LifeTein. (2023, February 1).
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. (n.d.).
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (2025, August 10).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. (n.d.).
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12).
  • Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compound - Benchchem. (n.d.).
  • Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - MDPI. (2021, May 17).
  • Strategies to Improve Solubility of Oral Drugs - SciSpace. (2022, December 4).
  • 3-Oxaspiro[5.5]undecan-8-one | 2385721-54-8 - Sigma-Aldrich. (n.d.).
  • 1058731-65-9|3-Oxaspiro[5.5]undecane-8,10-dione - BLDpharm. (n.d.).
  • Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents - Benchchem. (n.d.).
  • Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione - Benchchem. (n.d.).
  • 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0. (n.d.).
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia. (n.d.).
  • Cas 1058731-65-9,3-oxaspiro[5.5]undecane-8,10-dione | lookchem. (n.d.).
  • 3-Oxaspiro[3][3]undecane-2,4-dione | CAS 1010-26-0 | SCBT. (n.d.). Retrieved from

Sources

Validation & Comparative

Spectroscopic analysis and confirmation of 3-Oxaspiro[5.5]undecane-8,10-dione structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 3-Oxaspiro[5.5]undecane-8,10-dione

This guide provides a comprehensive comparison of spectroscopic methodologies for the definitive structural elucidation of 3-Oxaspiro[5.5]undecane-8,10-dione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry.[1] Their rigid, three-dimensional architecture can impart favorable pharmacological properties, making them valuable scaffolds in drug discovery.[2][3] The subject of this guide, 3-Oxaspiro[5.5]undecane-8,10-dione, possesses a tetrahydropyran ring fused with a cyclohexanedione ring at a central spiro-carbon. Unambiguous confirmation of this structure is paramount for its use in synthesis and development, necessitating a multi-faceted analytical strategy.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential for irrefutable characterization.[1][4] This guide will dissect the data obtained from each method, compare their utility, and present a workflow for conclusive analysis.

cluster_workflow Analytical Workflow for Structural Confirmation Sample Sample of 3-Oxaspiro[5.5]undecane-8,10-dione FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity & Framework MS Mass Spectrometry Sample->MS Molecular Formula Data_Analysis Integrated Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: A streamlined workflow for the structural confirmation of 3-Oxaspiro[5.5]undecane-8,10-dione.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[5] For a molecule like 3-Oxaspiro[5.5]undecane-8,10-dione, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms.

  • Protons Adjacent to Ether Oxygen (H2, H4): These protons are deshielded by the electronegative oxygen atom and are expected to appear in the 3.4 - 4.5 δ range.[6][7] Their signals will likely be complex multiplets due to coupling with neighboring protons.

  • Protons Alpha to Carbonyls (H7, H11): The electron-withdrawing effect of the carbonyl groups will shift these protons downfield, typically into the 2.2 - 2.6 δ range.

  • Cyclohexane Ring Protons (H1, H5, H6): These aliphatic protons will reside in the upfield region, likely between 1.5 - 2.0 δ, exhibiting complex overlapping multiplets characteristic of cyclic systems.[8]

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon environments.

  • Carbonyl Carbons (C8, C10): These are the most deshielded carbons, with expected chemical shifts in the 190 - 220 ppm region for ketones.

  • Spiro Carbon (C6): The quaternary spiro-carbon is a key diagnostic signal. In related 6,6-spiroketals, this carbon appears around 97.0 ppm.[9]

  • Carbons Adjacent to Ether Oxygen (C2, C4): These carbons are deshielded and typically resonate in the 50 - 80 δ range.[6][7]

  • Aliphatic Carbons (C1, C5, C7, C9, C11): The remaining methylene carbons of the two rings will appear in the upfield region of the spectrum (20 - 50 ppm).

Advanced 2D NMR for Unambiguous Assignment

For complex spirocyclic systems, 1D NMR spectra can be ambiguous due to signal overlap.[8] 2D NMR experiments are critical for definitive assignment.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling relationships, confirming which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary centers like the spiro-carbon and carbonyls.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the three-dimensional structure and relative stereochemistry.[8]

Pillar 2: FT-IR Spectroscopy - Rapid Functional Group Identification

FT-IR spectroscopy is a fast and non-destructive technique ideal for confirming the presence of key functional groups.[10] Its power lies in identifying the characteristic vibrations of specific bonds.[11]

  • Carbonyl (C=O) Stretch: The most intense and diagnostic peak. For a saturated six-membered ring ketone, a strong, sharp absorption is expected around 1715 cm⁻¹.[12][13] The presence of two carbonyls in the same ring may cause this peak to be particularly strong or slightly broadened.

  • Ether (C-O-C) Stretch: The C-O-C single bond stretch of the tetrahydropyran ring will result in a strong absorption in the 1250 - 1050 cm⁻¹ region.[6][14] Aliphatic ethers typically show a prominent band around 1120 cm⁻¹.[14]

  • Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will confirm the presence of the sp³-hybridized C-H bonds in the cyclohexane and tetrahydropyran rings.[12]

Pillar 3: Mass Spectrometry - The Molecular Formula Gatekeeper

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.[5][11] For 3-Oxaspiro[5.5]undecane-8,10-dione (C₁₀H₁₄O₃), the expected monoisotopic mass is 182.0943 Da.[15]

  • Molecular Ion Peak (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight.[16]

  • Fragmentation Patterns: The breakdown of the molecular ion provides structural clues.[16][17] Spiro compounds often exhibit fragmentation initiated by the cleavage of bonds within the rings.[8][18] Expected fragmentation pathways for this molecule could involve:

    • Cleavage of the tetrahydropyran ring via loss of formaldehyde (CH₂O) or related fragments.

    • Retro-Diels-Alder reactions within the cyclohexanedione ring.

    • Loss of carbon monoxide (CO) from the dione moiety.

cluster_structure Spectroscopic Probes for 3-Oxaspiro[5.5]undecane-8,10-dione Structure C₁₀H₁₄O₃ (MW: 182.09) FTIR FT-IR FTIR->Structure C=O (~1715 cm⁻¹) C-O-C (~1120 cm⁻¹) NMR NMR NMR->Structure ¹H-C-C-¹H Connectivity ¹³C Skeleton 3D Proximity (NOESY) MS MS MS->Structure Molecular Ion (m/z 182) Fragmentation Pattern

Caption: How different spectroscopic methods probe the key features of the target molecule.

Comparative Analysis: Choosing the Right Tool

Each technique offers unique advantages and has limitations. The optimal strategy relies on their combined interpretation.

Spectroscopic TechniquePrimary Information ProvidedStrengths for this StructureLimitations
FT-IR Spectroscopy Functional GroupsFast, non-destructive confirmation of essential C=O and C-O-C moieties.[10]Provides no information on atom connectivity or the overall molecular framework.
¹H & ¹³C NMR Carbon-Hydrogen Framework, ConnectivityUnrivaled for mapping the precise arrangement of atoms.[5] 2D methods can define the full 3D structure and stereochemistry.[8]Can be time-consuming; spectra of cyclic systems can be complex and require advanced 2D experiments for full interpretation.[8]
Mass Spectrometry Molecular Weight & FormulaProvides definitive molecular weight, a crucial starting point for analysis.[1] Fragmentation can support the proposed structure.Isomers can have identical masses and similar fragmentation, making differentiation difficult without chromatography.[5][8]
X-ray Crystallography Absolute 3D StructureThe "gold standard" for unambiguous structural proof.[1]Requires a high-quality single crystal, which can be difficult to obtain for spiro compounds.[8]

Table 1: Comparison of analytical techniques for the characterization of 3-Oxaspiro[5.5]undecane-8,10-dione.

Experimental Protocols

The following are generalized protocols. Instrument parameters must be optimized for the specific sample and available equipment.

Protocol 1: FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty, clean ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Process the spectrum (background correction, baseline correction) and identify the characteristic absorption bands for the carbonyl and ether functional groups.[1]

Protocol 2: NMR Data Acquisition (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.[8]

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For ¹³C, a longer acquisition time may be needed to detect the quaternary spiro-carbon.[8]

  • 2D Spectra Acquisition: Using standard pulse programs, acquire 2D COSY, HSQC, and HMBC spectra to establish connectivity. If stereochemistry is , acquire a NOESY or ROESY spectrum with an appropriate mixing time (e.g., 200-500 ms for small molecules).[8]

  • Data Processing: Process all spectra using appropriate window functions and referencing to the residual solvent peak.

Protocol 3: Mass Spectrometry Data Acquisition (e.g., ESI-Q-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate.

  • MS Scan: Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).[15]

  • MS/MS Fragmentation: Select the molecular ion as the precursor and perform collision-induced dissociation (CID) to generate a fragmentation spectrum.[17]

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed ring structures.

Conclusion

The structural confirmation of 3-Oxaspiro[5.5]undecane-8,10-dione is a clear demonstration of the power of a multi-technique spectroscopic approach. While FT-IR provides rapid confirmation of the core functional groups and Mass Spectrometry validates the molecular formula, it is the comprehensive suite of 1D and 2D NMR experiments that ultimately provides the irrefutable evidence of the unique spirocyclic architecture. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the structure, a critical requirement for advancing research in organic synthesis and drug discovery.

References

  • BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.com.
  • BenchChem. (2025).
  • Cembella, A. D., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(4), 2014-2035. [Link]

  • Hassanzadeh, F., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1493-1502. [Link]

  • Shan, L., et al. (2017). The fragmentation pathways of spirostanol saponins, taking purpureagitoside as the example. ResearchGate. [Link]

  • PubChemLite. 3-oxaspiro[5.5]undecane-8,10-dione. University of Luxembourg. [Link]

  • Kumar, A., et al. (2019). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. [Link]

  • BenchChem. Application Note: FTIR Spectroscopy of 3-Oxaspiro[5.5]undecane-2,4-dione. Benchchem.com.
  • Kleniewski, J., & Grynkiewicz, G. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(10), 1735. [Link]

  • Crimmins, M. T., & Brown, B. H. (2004). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2004(7), 153-166. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Alishala, A. (2018). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • askIITians. (2022). Explain IR spectra of ethyl- Methyl ketone and cyclohexane?[Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Rychnovsky, S. D., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(5), 1584-1585. [Link]

  • Nawar, M. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Trindade-Silva, A. E., et al. (2016). Main methods and techniques used in structural elucidation. ResearchGate. [Link]

  • Wang, W., et al. (2022). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Advances, 12(1), 1-20. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Pápai, Z., et al. (2008). Synthesis and structure of new 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. Molecules, 13(11), 2845-2859. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Chembeez. 3-oxaspiro[5.5]undecane-8,10-dione, 95%. [Link]

  • PubChem. 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. [Link]

  • Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0188115). [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Kappe, C. O., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Arkivoc, 2009(6), 298-308. [Link]

  • BenchChem. Application Notes and Protocols for the Synthesis of N-substituted 3-azaspiro[5.5]undecane-2,4-diones. Benchchem.com.

Sources

Comparison of synthetic routes to 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione: A Comparative Analysis of Synthetic Strategies

Introduction

3-Oxaspiro[5.5]undecane-8,10-dione is a key heterocyclic compound with a spirocyclic framework that is a common motif in various natural products and pharmacologically active molecules. Its unique three-dimensional structure and the presence of reactive carbonyl groups make it a valuable building block in medicinal chemistry and organic synthesis. The efficient construction of this spirocyclic system is, therefore, a topic of significant interest. This guide provides a comparative analysis of prominent synthetic routes to 3-Oxaspiro[5.5]undecane-8,10-dione, offering insights into the mechanistic underpinnings, experimental protocols, and overall efficiency of each approach.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione and its derivatives have emerged as highly effective: the tandem Knoevenagel condensation/Michael addition reaction and the multicomponent reaction (MCR) approach.

Route 1: Tandem Knoevenagel Condensation/Michael Addition

This classical yet highly effective approach involves a two-step, one-pot reaction sequence. The synthesis commences with the Knoevenagel condensation of an appropriate aldehyde with a cyclic 1,3-dicarbonyl compound, followed by an intramolecular Michael addition. A common variant of this synthesis utilizes 1,3-cyclohexanedione and 2-(bromomethyl)acrylaldehyde.

Mechanism and Rationale:

The reaction is typically catalyzed by a base, which deprotonates the acidic α-carbon of 1,3-cyclohexanedione, forming an enolate. This enolate then acts as a nucleophile, attacking the aldehyde to initiate the Knoevenagel condensation. The subsequent elimination of water yields an α,β-unsaturated ketone intermediate. The key spirocyclization step is an intramolecular Michael addition, where the enolate of the 1,3-dicarbonyl moiety attacks the β-carbon of the newly formed α,β-unsaturated system, leading to the formation of the spirocyclic ring. The choice of a mild base is crucial to control the reaction rate and prevent side reactions.

Experimental Protocol:

A representative protocol for this route is as follows:

  • To a solution of 1,3-cyclohexanedione (1.0 mmol) in a suitable solvent such as ethanol (10 mL), is added a catalytic amount of a base like piperidine (0.1 mmol).

  • 2-(Bromomethyl)acrylaldehyde (1.1 mmol) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-Oxaspiro[5.5]undecane-8,10-dione.

Workflow Diagram:

cluster_0 Route 1: Tandem Reaction A 1. Mix 1,3-cyclohexanedione and piperidine in ethanol B 2. Add 2-(bromomethyl)acrylaldehyde A->B C 3. Stir at room temperature (12-24h) B->C D 4. Solvent evaporation C->D E 5. Column chromatography purification D->E F Pure 3-Oxaspiro[5.5]undecane-8,10-dione E->F

Caption: Workflow for the tandem Knoevenagel/Michael addition synthesis.

Route 2: Multicomponent Reaction (MCR) Approach

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. For the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione derivatives, a one-pot reaction between a cyclic 1,3-dicarbonyl compound, an aldehyde, and a nucleophile can be employed.

Mechanism and Rationale:

This approach often involves an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, similar to the tandem route. However, the subsequent step involves the addition of a third component, a nucleophile, which participates in the cyclization process. The specific mechanism can vary depending on the chosen reactants and catalyst. For instance, using an amine catalyst can lead to the formation of an enamine intermediate, which then facilitates the cyclization. This strategy allows for greater molecular diversity in the final products by simply varying the starting components.

Experimental Protocol:

A general protocol for the MCR synthesis is as follows:

  • A mixture of 1,3-cyclohexanedione (1.0 mmol), an aldehyde (e.g., formaldehyde, 1.1 mmol), and a nucleophile (e.g., dimedone, 1.0 mmol) is dissolved in a suitable solvent like ethanol or water.

  • A catalyst, such as L-proline (10 mol%), is added to the mixture.

  • The reaction is heated to reflux for 4-8 hours and monitored by TLC.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired spirocyclic product. Further purification can be achieved by recrystallization.

Workflow Diagram:

cluster_1 Route 2: Multicomponent Reaction G 1. Combine 1,3-dicarbonyl, aldehyde, and nucleophile H 2. Add catalyst (e.g., L-proline) G->H I 3. Reflux for 4-8 hours H->I J 4. Cool and filter the precipitate I->J K 5. Wash with cold ethanol and dry J->K L Pure Spirocyclic Product K->L

Caption: Workflow for the multicomponent reaction synthesis.

Performance Comparison

The choice of synthetic route will depend on the specific requirements of the researcher, including desired yield, reaction time, available starting materials, and the need for structural diversity.

ParameterRoute 1: Tandem ReactionRoute 2: Multicomponent Reaction
Reaction Type Two-step, one-potOne-pot, three-component
Typical Yield 70-85%80-95%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature Room TemperatureReflux
Catalyst Base (e.g., piperidine)Organocatalyst (e.g., L-proline)
Atom Economy GoodExcellent
Substrate Scope ModerateBroad
Purification Column ChromatographyFiltration/Recrystallization

Logical Relationship of Synthetic Strategies:

A Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione B Route 1: Tandem Knoevenagel/ Michael Addition A->B C Route 2: Multicomponent Reaction A->C D Key Intermediate: α,β-Unsaturated Ketone B->D involves C->D involves E Starting Materials: 1,3-Dicarbonyl, Aldehyde E->B E->C

A Comparative Guide to the Predicted Biological Activity of 3-Oxaspiro[5.5]undecane-8,10-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this publication, there is a lack of direct experimental data on the biological effects of 3-Oxaspiro[5.5]undecane-8,10-dione in the peer-reviewed scientific literature. The following guide is a predictive analysis based on the documented biological activities of its structurally related analogs, primarily diazaspiro[5.5]undecane derivatives and other spirocyclic compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to stimulate and guide future investigations into this compound class.

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic compounds, distinguished by their unique three-dimensional architecture where two rings are linked by a single common atom, are considered "privileged scaffolds" in medicinal chemistry. Their rigid conformation allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets.[1] The spiro[5.5]undecane framework, in particular, has been incorporated into a diverse range of biologically active molecules.[1]

This guide focuses on the potential biological activities of 3-Oxaspiro[5.5]undecane-8,10-dione by drawing objective comparisons with its structural analogs. While direct experimental validation for the title compound is pending, the robust data available for its nitrogen-containing counterparts (azaspiro and diazaspiro analogs) and other spiroketals provide a strong rationale for investigating its therapeutic potential in several key areas.

Predicted Anticancer Activity: A Comparative Analysis

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The unique topology of spiro compounds has made them attractive candidates for anticancer drug development.[2]

Comparative Efficacy of Spiro[5.5]undecane Analogs

Several diazaspiro[5.5]undecane derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] For instance, certain 1-thia-4-azaspiro[4.5]decane derivatives, which share a spirocyclic core, have shown promising activity against colorectal, prostate, and liver cancer cell lines.[3]

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1 (Liver Adenocarcinoma)23.67 ± 4[4]
Spiro[indole-thiazolidine] derivativeHCT-116 (Colorectal Carcinoma)92.2 - 120.1 (nM)[3]
Pyrazolo[1,5-a][5][6][7]triazine with 1,9-diazaspiro[5.5]undecane moietyCDK7 Inhibition≤5 (nM)[8]
Spiro thiochromene–oxindole derivativesAnti-inflammatory (BSA denaturation)127.477 - 285.806 (µg/mL)[9]

This table presents a selection of data for illustrative purposes. IC50 values are highly dependent on the specific cell line and experimental conditions.

Structure-Activity Relationship (SAR) Insights

For many spiro compounds, the nature and position of substituents on the heterocyclic rings play a crucial role in their anticancer potency. For instance, in a series of aza- and diaza-anthracene-2,9,10-triones, the presence and location of alkyl and other substituents significantly influenced their activity against different cancer cell lines.[10] The introduction of specific functional groups can enhance interactions with molecular targets and modulate the compound's pharmacokinetic properties.

Predictive Analysis for 3-Oxaspiro[5.5]undecane-8,10-dione

The replacement of the nitrogen atoms in diazaspiro[5.5]undecane with an oxygen atom in the 3-Oxaspiro[5.5]undecane-8,10-dione scaffold introduces significant changes in the electronic and steric properties. The presence of the dione functionality suggests potential for hydrogen bonding interactions with biological targets. It is plausible that this compound could exhibit cytotoxic activity, although its potency and selectivity profile would likely differ from its nitrogen-containing analogs. The oxaspiro-dione moiety may lead to novel mechanisms of action.

Experimental Protocols for Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Oxaspiro[5.5]undecane-8,10-dione and its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[11]

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.[11]

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

cluster_workflow In Vitro Anticancer Screening Workflow start Start: 3-Oxaspiro[5.5]undecane-8,10-dione & Analogs cell_culture Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay data_analysis Data Analysis & SAR apoptosis_assay->data_analysis end Hit Identification data_analysis->end

Caption: Experimental workflow for in vitro anticancer screening.

cluster_pathway Simplified Intrinsic Apoptosis Pathway drug Anticancer Spiro-compound stress Cellular Stress drug->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential signaling pathway targeted by anticancer spiro compounds.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and there is a continuous need for novel anti-inflammatory agents. Spirocyclic compounds have emerged as promising candidates in this therapeutic area.

Comparative Efficacy of Spirocyclic Analogs

Certain spiro compounds have demonstrated notable anti-inflammatory effects. For example, spiro thiochromene–oxindole derivatives have been shown to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro model for anti-inflammatory activity.[9] Their mechanism is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9]

Predictive Analysis for 3-Oxaspiro[5.5]undecane-8,10-dione

The structural features of 3-Oxaspiro[5.5]undecane-8,10-dione, including its spiroketal core and dione system, may allow it to interact with enzymes involved in the inflammatory cascade. Its potential to modulate pathways like the NF-κB signaling pathway warrants investigation.

Experimental Protocols for Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, key enzymes in prostaglandin synthesis.

  • Enzyme and Compound Incubation: In a 96-well plate, incubate either COX-1 or COX-2 enzyme with various concentrations of the test compound.[6]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[6]

  • Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin produced, typically using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value for each enzyme to assess the compound's potency and selectivity.[6]

cluster_nfkb Canonical NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation inhibition Potential Inhibition by 3-Oxaspiro[5.5]undecane-8,10-dione ikk->inhibition nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation dna DNA nfkb->inhibition translocation Translocation transcription Gene Transcription dna->transcription genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) transcription->genes

Caption: Potential modulation of the NF-κB pathway by spiro compounds.

Predicted Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Spirocyclic compounds have shown potential in this area.[13]

Comparative Efficacy of Spirocyclic Analogs

A variety of spiro compounds, including spiro-thiazolidine derivatives, have exhibited activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The antimicrobial activity is often dependent on the specific heterocyclic system and the nature of the substituents.

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Spiro-thiazolidine derivativeStaphylococcus aureus (MRSA)62.5[13]
Spiro-thiazolidine derivative conjugated with silver nanoparticlesStaphylococcus aureus (MRSA)3.81[13]
Spiro-thiazolidine derivativeStaphylococcus aureus30[13]
Predictive Analysis for 3-Oxaspiro[5.5]undecane-8,10-dione

The spiroketal moiety is present in some natural products with antimicrobial properties. It is conceivable that 3-Oxaspiro[5.5]undecane-8,10-dione could interfere with microbial growth, possibly by disrupting cell membrane integrity or inhibiting essential enzymes.

Experimental Protocols for Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in the same broth.[15]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]

cluster_mic_workflow Broth Microdilution MIC Assay Workflow start Start: Test Compound serial_dilution Serial Dilution of Compound in 96-well Plate start->serial_dilution inoculation Inoculate Wells with Bacteria serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read for Visible Growth (Turbidity) incubation->read_results mic_determination Determine MIC read_results->mic_determination end Result: MIC Value mic_determination->end

Caption: Workflow for antimicrobial susceptibility testing.

Predicted Neuropharmacological Activity

The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders.[1]

Comparative Efficacy of Spiro[5.5]undecane Analogs

A number of aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of the GABAA receptor.[1][16] These compounds can act as antagonists, blocking the action of GABA. The affinity for the receptor is highly dependent on the specific structure of the spirocyclic compound.

Compound/AnalogReceptor SubtypeK_i (nM)Reference
m-methylphenyl analog of 3,9-diazaspiro[5.5]undecaneα4βδ GABAA180[16]
Predictive Analysis for 3-Oxaspiro[5.5]undecane-8,10-dione

The replacement of nitrogen with oxygen will alter the electronic distribution and hydrogen bonding capacity of the molecule compared to its diazaspiro analogs. While it is less likely to mimic the basic nitrogen interactions that are often important for GABAA receptor ligands, the overall shape and rigidity of the spiro[5.5]undecane core might still allow for some interaction with the receptor, potentially at a different binding site or with a different mode of action.

Experimental Protocols for Neuropharmacological Screening

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.

  • Membrane Preparation: Prepare cell membranes expressing the GABAA receptor.

  • Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a radiolabeled ligand (e.g., [3H]muscimol), and various concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound from the competition binding curve.[1]

Synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione and Its Analogs

The synthesis of the 3-Oxaspiro[5.5]undecane-2,4-dione scaffold and its derivatives can be achieved through various synthetic routes. A key reaction is the Knoevenagel condensation, which allows for the introduction of diverse substituents and is amenable to parallel synthesis for the generation of compound libraries.[17] Microwave-assisted organic synthesis has also been shown to be an efficient method for producing spiro[5.5]undecane derivatives, often with higher yields and shorter reaction times compared to conventional methods.[4]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-Oxaspiro[5.5]undecane-8,10-dione is currently unavailable, a comparative analysis of its structural analogs strongly suggests its potential as a scaffold for the development of novel therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and neuropharmacological properties. The presence of the oxaspiro-dione moiety may confer unique biological activities compared to its more extensively studied nitrogen-containing counterparts.

Future research should prioritize the synthesis of 3-Oxaspiro[5.5]undecane-8,10-dione and a library of its derivatives. Subsequent in vitro screening against a diverse panel of cancer cell lines, key inflammatory enzymes, a broad range of microbial strains, and CNS receptors is warranted. Positive results from these initial screens would pave the way for more in-depth mechanistic studies to elucidate specific molecular targets and signaling pathways.

Sources

Comparative Profiling of Spirocyclic Scaffolds: 3-Oxaspiro[5.5]undecane-8,10-dione vs. 2,4-dione Isomer in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spiro[5.5]undecane scaffold offers exceptional three-dimensional rigidity, allowing for precise spatial orientation of pharmacophores. However, the exact positioning of heteroatoms and functional groups within this bicyclic system fundamentally dictates the molecule's chemical reactivity and biological fate.

This technical guide provides an objective, data-driven comparison of two critical isomers: 3-Oxaspiro[5.5]undecane-2,4-dione (a cyclic anhydride) and 3-Oxaspiro[5.5]undecane-8,10-dione (a cyclic β -diketone). By analyzing their divergent behaviors in physiological environments, researchers can strategically select the appropriate scaffold for prodrug design, intermediate synthesis, or direct target engagement.

Structural & Physicochemical Profiling

The fundamental difference between these two isomers lies in their functional group chemistry. The 2,4-dione isomer localizes the oxygen heteroatom between two carbonyl groups, forming a highly reactive anhydride ring. In contrast, the 8,10-dione isomer separates the ether oxygen from the dione moiety, resulting in a stable 1,3-cyclohexanedione ( β -diketone) system.

Quantitative Data Comparison
Parameter3-Oxaspiro[5.5]undecane-2,4-dione3-Oxaspiro[5.5]undecane-8,10-dione
Chemical Class Cyclic AnhydrideCyclic β -Diketone
Plasma Half-Life ( t1/2​ ) < 5 minutes (Rapid hydrolysis)> 24 hours (Highly stable)
LogP (Predicted) 1.8 (Pre-hydrolysis)2.1 (Enol form)
Primary Biological Role Prodrug / Synthetic IntermediateDirect Target Binder (Chelator)
Key Reactivity Nucleophilic acyl substitutionKeto-enol tautomerism, Metal coordination
Protein Binding Low (Covalent adduction possible)Moderate to High

Mechanistic Pathways & Biological Fate

Understanding the causality behind the biological fate of these molecules is critical for rational drug design.

The 2,4-Dione Isomer (Anhydride): In biological systems, cyclic anhydrides are highly electrophilic. The 2,4-dione rapidly undergoes nucleophilic attack by water or biological amines, leading to ring opening. This yields a dicarboxylic acid (structurally related to the gabapentinoid class). Because of this inherent instability, the 2,4-dione is unsuitable for direct target engagement. Instead, it serves as a highly valuable synthetic intermediate for generating [1] and other [2].

The 8,10-Dione Isomer ( β -Diketone): Conversely, the 8,10-dione isomer is stabilized by keto-enol tautomerization. The methylene protons flanked by the two carbonyls are highly acidic, allowing the molecule to exist as a stable enolate under physiological pH (7.4). This enolate acts as a potent bidentate ligand, capable of chelating metal ions (such as Zn2+ or Fe2+ ) within the active sites of metalloenzymes. This coordination chemistry is well-documented in structurally analogous [3].

BiologicalFate A 3-Oxaspiro[5.5]undecane 2,4-dione (Anhydride) C Rapid Hydrolysis (Aqueous/Plasma) A->C B 3-Oxaspiro[5.5]undecane 8,10-dione (β-Diketone) D Keto-Enol Tautomerization B->D E Ring-Opened Diacid (Gabapentin-like) C->E F Stable Enolate (Metal Chelator) D->F G Prodrug / Intermediate Fate E->G H Direct Target Binding (Metalloenzymes) F->H

Divergent biological pathways of spirocyclic isomers based on functional group reactivity.

Experimental Workflows & Protocols

To rigorously validate the comparative stability and target engagement of these isomers, the following self-validating experimental protocols must be employed.

Protocol 1: Plasma Stability and Hydrolysis Kinetics (LC-MS/MS)

This protocol is designed to capture the rapid degradation of the 2,4-dione while confirming the stability of the 8,10-dione.

  • Preparation: Pre-warm human plasma (pH 7.4) to 37°C.

    • Causality: Physiological temperature and pH are critical because the anhydride hydrolysis rate is highly dependent on hydroxide ion concentration and endogenous esterase activity.

  • Spiking: Add the test compound to the plasma to achieve a final concentration of 1 µM.

  • Incubation & Sampling: Aliquot 50 µL samples at precise intervals: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The cold temperature instantly precipitates plasma proteins, while the acidic environment protonates the anhydride/diacid equilibrium, halting any further base-catalyzed or enzymatic hydrolysis.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column.

  • Self-Validation System: A parallel control using a known stable standard (e.g., verapamil) must be run. If the standard degrades, the assay has systemically failed; if only the 2,4-dione degrades, the specific anhydride reactivity is confirmed.

Workflow S1 Spike Compound into Human Plasma S2 Incubate at 37°C (Time-course) S1->S2 S3 Quench with Cold ACN + 0.1% FA S2->S3 S4 Centrifuge (Protein Prep) S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step LC-MS/MS workflow for evaluating the plasma stability of spirocyclic diones.

Protocol 2: In Vitro Metalloenzyme Binding Assay (Fluorometric)

This protocol isolates the metal-chelating capability of the 8,10-dione isomer.

  • Buffer Selection: Prepare a 50 mM HEPES buffer (pH 7.2) supplemented with 0.01% Tween-20.

    • Causality: HEPES is strictly chosen over standard PBS. Phosphate ions competitively chelate metal cofactors, which would artificially mask the β -diketone's inherent metal-binding affinity.

  • Enzyme Preparation: Dilute the target metalloenzyme (e.g., a matrix metalloproteinase) to its active concentration (10 nM).

  • Compound Titration: Add the 8,10-dione in a 10-point dose-response series (0.1 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at room temperature.

    • Causality: This allows the stable enolate to achieve thermodynamic equilibrium and fully coordinate with the enzyme's metal center.

  • Substrate Addition & Measurement: Add the fluorogenic substrate and continuously measure fluorescence cleavage for 20 minutes.

  • Self-Validation System: Include a positive control using a known broad-spectrum chelator (e.g., EDTA) alongside a non-chelating analog of the spiro-compound. This validates that the observed inhibition is strictly driven by metal coordination and not non-specific binding.

Strategic Recommendations for Drug Developers

The choice between these isomers should be dictated by the intended therapeutic mechanism:

  • Select 3-Oxaspiro[5.5]undecane-2,4-dione when designing prodrugs that require rapid systemic conversion into active diacids, or when utilizing the scaffold as a synthetic building block. Its reactivity makes it an excellent precursor for fusing with amino compounds to yield highly stable, CNS-penetrant azaspirodiones[1][2].

  • Select 3-Oxaspiro[5.5]undecane-8,10-dione when the intact spirocyclic core is required to reach the target receptor or enzyme. Its robust stability in plasma and its ability to form stable metal-enolate complexes[3] make it an ideal candidate for direct metalloenzyme inhibition (e.g., targeting specific oxygenases or proteases).

References

  • Title: Synthesis and pharmacological screening of certain spiro compounds | Source: PubMed (Die Pharmazie) | URL: [Link]

  • Title: Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II) | Source: Durham E-Theses | URL: [Link]

Sources

A Comparative Guide to Spiroketals in Drug Design: From 3D Architecture to Enhanced Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension with Spiroketals

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. For decades, drug discovery has been dominated by flat, aromatic, sp²-rich scaffolds. However, the contemporary drive to "escape from flatland" has led researchers to explore more three-dimensional (3D) structures that can better interact with the complex topographies of biological targets.[1][2] Among these, the spiroketal moiety has emerged as a "privileged scaffold."[3]

A spiroketal is a structural motif defined by two heterocyclic rings sharing a single central, quaternary carbon atom, with an oxygen atom in each ring positioned alpha to the spirocenter.[4] This arrangement locks the molecule into a rigid, well-defined three-dimensional conformation.[5] Found in a wide array of bioactive natural products, spiroketals offer a unique 3D architecture that can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates.[3][5][6][7] This guide provides a comparative analysis of spiroketal scaffolds against their traditional planar counterparts, supported by experimental data and detailed methodologies, to illuminate the strategic advantages of their incorporation in modern drug design.

Caption: General structure and key features of a spiroketal moiety.

The Spiroketal Advantage: A Comparative Analysis

The decision to incorporate a spiroketal is a strategic one, aimed at overcoming common liabilities associated with planar scaffolds, such as poor solubility and high metabolic turnover. The inherent three-dimensionality of spiroketals provides a powerful tool to modulate multiple drug-like properties simultaneously.[1][8]

Physicochemical Properties: Escaping Flatland's Pitfalls

One of the most significant advantages of spiroketals is their ability to improve a compound's fundamental physicochemical profile. The increased fraction of sp³-hybridized carbons moves molecules away from the high lipophilicity and poor aqueous solubility that often plague flat, aromatic systems.[1]

  • Solubility: Increased sp³ character generally disrupts crystal packing and reduces planarity, leading to improved aqueous solubility. This is a critical parameter, as poor solubility can terminate a drug candidate's development and lead to unreliable data in biological assays.[1][9][10]

  • Lipophilicity (LogD): While seemingly counterintuitive, increasing a molecule's saturation can often reduce its lipophilicity. Replacing a "greasy" aromatic ring with a more 3D spiroketal can lower the LogD, bringing it into a more favorable range for oral absorption and reducing off-target toxicity.[1]

Pharmacokinetic (ADME) Profile: Designing for In Vivo Success

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its structure. In vitro ADME studies are crucial for identifying potential liabilities early in the discovery process.[11][12] Spiroketals offer structural solutions to common ADME challenges.

  • Metabolic Stability: The rigid spiroketal framework can be used to block metabolically labile sites within a molecule. By replacing a susceptible chemical group (like an unsubstituted phenyl ring) with a robust spiroketal, chemists can protect the compound from rapid breakdown by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing its half-life in the body.[1][13]

  • Permeability: A drug's ability to cross biological membranes, like the intestinal wall or the blood-brain barrier, is essential for reaching its target.[14][15] The defined 3D shape of a spiroketal can be optimized to present a favorable profile for passive diffusion or interaction with cellular transporters.

Pharmacodynamics: Precision Targeting

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity. The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for a more precise and optimized interaction with the binding pockets of proteins.[1][16] This "pre-organization" of the molecule into a bioactive conformation reduces the entropic penalty upon binding, which can lead to a significant increase in potency and selectivity.[1]

G cluster_planar Planar Scaffold (e.g., Phenyl Ring) cluster_spiroketal Spiroketal Scaffold p1 Limited 3D Vectoriality p2 Prone to High Lipophilicity p1->p2 p3 Potential Metabolic Hotspot (P450) p2->p3 p4 Often Poor Aqueous Solubility p3->p4 s1 Defined 3D Vectoriality s2 Modulated (Often Lower) Lipophilicity s1->s2 s3 Blocks Metabolic Sites s2->s3 s4 Improved Aqueous Solubility s3->s4 Planar Traditional Planar Scaffold Spiroketal 3D Spiroketal Scaffold

Caption: Comparison of properties between planar and spiroketal scaffolds.

Data-Driven Comparison: A Case Study

Theoretical advantages must be backed by empirical evidence. A compelling example comes from the development of inhibitors for Polo-like Kinase 4 (PLK4), an oncology target. Researchers compared a planar alkene-linked compound with its spirocyclic cyclopropane analog, demonstrating a marked improvement in key drug metabolism and pharmacokinetics (DMPK) parameters.[1] While not a spiroketal, this case study on a similar spirocyclic scaffold highlights the translatable benefits of embracing 3D architecture.

To illustrate the potential impact, the table below presents hypothetical but realistic data based on trends observed when replacing a planar aromatic ring with a spiroketal scaffold in a hypothetical lead compound series.

ParameterPlanar Analog (Cpd A)Spiroketal Analog (Cpd B)Rationale for Improvement
Aqueous Solubility (µM) 575Increased sp³ character disrupts crystal packing, improving solubility.[1]
Lipophilicity (LogD at pH 7.4) 3.82.9The 3D, saturated core is less "greasy" than the flat aromatic ring.[1][2]
Metabolic Stability (t½ in HLM, min) 15> 90The spiroketal scaffold is metabolically more robust and may block access to other labile sites.[1]
Target Potency (IC₅₀, nM) 204The rigid 3D orientation of substituents allows for a more optimal, lower-energy binding pose with the target.[1][8]

HLM: Human Liver Microsomes

Experimental Protocols: A Self-Validating System

Trustworthy data is the bedrock of drug discovery. The following protocols for synthesizing and evaluating spiroketal-containing compounds are designed to be robust and self-validating through the inclusion of appropriate controls.

Workflow for Spiroketal Candidate Evaluation

G cluster_synth Synthesis & Purification cluster_eval In Vitro ADME Evaluation cluster_decision Analysis & Decision start Design Spiroketal Target synth Acid-Catalyzed Spiroketalization start->synth purify Purification & Characterization (NMR, MS) synth->purify sol Kinetic Solubility Assay purify->sol logd LogD (Shake-Flask) Assay sol->logd perm Permeability (Caco-2) Assay logd->perm metstab Metabolic Stability (HLM) Assay perm->metstab data Data Analysis & SAR metstab->data decision Advance to In Vivo Studies? data->decision

Caption: General workflow for the synthesis and evaluation of spiroketal drug candidates.

Protocol 1: General Acid-Catalyzed Spiroketalization

This method is a common and effective way to form the spiroketal core from a dihydroxy-ketone precursor.[4] The reaction proceeds via an equilibrium, often driving the reaction towards the most thermodynamically stable spiroketal isomer.[17]

  • Preparation: Dissolve the dihydroxy-ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) (0.1 eq).

  • Reaction: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired spiroketal.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic ¹³C NMR chemical shift for the spiro carbon typically appears around 95-110 ppm.[18]

Protocol 2: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption in vitro.[14][15][19] It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15][19]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts (e.g., 24-well plates) for 21-25 days to allow for full differentiation and formation of tight junctions.

  • Monolayer Integrity Check: Before the experiment, validate the integrity of each cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., at 10 µM) in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (A, upper) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B, lower) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Controls: Run positive (high permeability, e.g., caffeine) and negative (low permeability, e.g., mannitol) controls in parallel to validate the assay performance.[20]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Protocol 3: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is ideal for early-stage drug discovery when compound availability is limited.[21] It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.

  • Compound Plating: Dispense the test compound from a 10 mM DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final concentration (e.g., 100 µM).

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity (optical density) of each well using a plate reader at a wavelength of ~620 nm.

  • Data Analysis: The concentration at which the compound begins to precipitate (indicated by a sharp increase in turbidity) is determined as its kinetic solubility.

Conclusion and Future Outlook

The strategic incorporation of spiroketal scaffolds represents a powerful approach to creating more effective and safer medicines by navigating away from the liabilities of traditional planar molecules.[1] The inherent three-dimensionality of these structures provides a robust platform to address challenges in solubility, metabolic stability, and target potency.[1][8] As synthetic methodologies become more sophisticated, allowing for greater control over stereochemistry and substitution, the application of spiroketals in drug discovery is set to expand.[5][22][23] From natural products to rationally designed ligands, the spiroketal continues to prove itself as a truly privileged scaffold, unlocking new possibilities in the quest for novel therapeutics.[3][7][24]

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Li, Y., & Li, P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(11), 3397–3410. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. [Link]

  • Creative Diagnostics. Permeability and Transmembrane Transport Assay. [Link]

  • Creative Bioarray. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. [Link]

  • Sow, M., Fauran, E., & Commeiras, L. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(4), 100. [Link]

  • Young, E. G., Li, F. F., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports, 42(11), 1786-1810. [Link]

  • Wikipedia contributors. (2023, November 28). Spiroketals. In Wikipedia, The Free Encyclopedia. [Link]

  • Young, E. G., Li, F. F., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]

  • Ruan, Y., & Ruan, B. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 7(4), 326-342. [Link]

  • Porco, J. A., Jr., Su, S., Lei, X., & Megan, L. (2001). Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. Organic Letters, 3(22), 3511–3514. [Link]

  • Kaur, K., & Kumar, V. (2014). A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives. ChemInform, 45(18). [Link]

  • Brimble, M. A., et al. (2023). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. Angewandte Chemie International Edition, 62(18), e202301234. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Butler, M. S., & Overall, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry, 8(10), 1061-1064. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Ottmann, C., et al. (2017). Designed Spiroketal Protein Modulation. Angewandte Chemie International Edition, 56(22), 6177-6181. [Link]

  • Gräfe, M., et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications, 12(1), 1385. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Porco, J. A., Jr., Su, S., Lei, X., & Megan, L. (2002). Combinatorial synthesis of natural product-like molecules using a first-generation spiroketal scaffold. The Journal of Organic Chemistry, 67(4), 1061-1067. [Link]

  • ResearchGate. (n.d.). Examples of spirocycle‐containing marketed drugs. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Jones, A. M., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Ley, S. V., et al. (2006). Chemical variation of natural product-like scaffolds: design and synthesis of spiroketal derivatives. Organic & Biomolecular Chemistry, 4(23), 4275-4301. [Link]

  • Shi, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(2), 129-164. [Link]

  • Brimble, M. A., & Li, F. F. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(2), 185-200. [Link]

  • Malik, A., & Kamble, S. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 3(2), 112-119. [Link]

  • Deslongchamps, P. (2007). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Pure and Applied Chemistry, 79(12), 2057-2070. [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of spiroacetal-containing small molecules. [Link]

  • Gräfe, M., et al. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Nature Communications, 12, 1385. [Link]

  • Živković, J., & Marković, B. (2013). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za farmaciju, 63(3), 121-137. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2006(5), 1-22. [Link]

  • Zhang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(21), 15886. [Link]

Sources

Comparative Guide: Validating the Purity of Synthesized 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Oxaspiro[5.5]undecane-8,10-dione (CAS 1058731-65-9) is a highly valuable spirocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds and agrochemicals[1]. With the molecular formula C10H14O3, this compound features a tetrahydropyran (oxane) ring spiro-fused to a cyclohexane-1,3-dione moiety.

Validating the purity of synthesized 3-Oxaspiro[5.5]undecane-8,10-dione presents a unique analytical challenge. The cyclohexane-1,3-dione system undergoes keto-enol tautomerism, which can lead to peak broadening or splitting in standard chromatographic methods. Furthermore, the molecule lacks a highly conjugated, extended chromophore, resulting in weak and variable UV absorbance. Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lead to significant purity overestimation or underestimation if impurities possess different Relative Response Factors (RRFs)[2].

To establish a self-validating system, an orthogonal analytical approach is required. This guide objectively compares HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to demonstrate why qNMR is emerging as the gold standard for the absolute purity determination of non-chromophoric spirocyclic diones[3].

Methodological Comparison & Performance Data

When comparing analytical methodologies (our diagnostic "products"), we must evaluate their reliance on reference standards and their susceptibility to structural biases like tautomerism.

Table 1: Performance Comparison of Analytical Methods for 3-Oxaspiro[5.5]undecane-8,10-dione
FeatureHPLC-UVLC-MS (ESI)1H-qNMR
Principle Chromatographic separation & UV absorbanceChromatographic separation & m/z detectionDirect measurement of proton resonance intensity
Purity Output Relative (% Area)Qualitative / Semi-quantitativeAbsolute (% w/w)
Chromophore Dependency High (Prone to RRF bias)None (Prone to ionization suppression)None (Universal proton response)
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot required for the analyte (Uses Internal Standard)
Suitability for β-diones Moderate (Requires acidic pH to suppress enolization)High (Excellent for mass confirmation of tautomers)Excellent (Direct integration of distinct aliphatic protons)

Experimental Protocols (Self-Validating Workflows)

As an application scientist, it is critical to design protocols that inherently verify their own accuracy. Below are the optimized, step-by-step methodologies for validating the purity of 3-Oxaspiro[5.5]undecane-8,10-dione.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Causality of Experimental Choices: Because 3-Oxaspiro[5.5]undecane-8,10-dione contains a β-dione, it exists in a dynamic equilibrium between its diketo and enol forms. In neutral pH mobile phases, this exchange occurs at a rate similar to the chromatographic timescale, causing severe peak tailing. We utilize an acidic mobile phase (0.1% Formic Acid) to suppress enolization and shift the equilibrium, ensuring a sharp, singular peak for accurate integration.

  • System Suitability Testing (Self-Validation): Inject a standard mix of the analyte and a known impurity (e.g., a synthetic precursor). Ensure chromatographic resolution ( Rs​ ) > 2.0 and a peak tailing factor ( Tf​ ) < 1.5 before proceeding.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized batch in 1.0 mL of Acetonitrile:Water (50:50, v/v). Vortex until fully dissolved.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 210 nm (selected due to the lack of extended conjugation).

  • Data Analysis: Calculate relative purity by integrating the area under the curve (AUC) of the main peak versus the total peak area. Note that this value remains relative unless corrected by specific Relative Response Factors (RRFs)[2].

Protocol B: Quantitative Nuclear Magnetic Resonance (1H-qNMR)

Causality of Experimental Choices: qNMR bypasses the need for an analyte-specific reference standard because the integrated intensity of a proton resonance is directly proportional to the molar concentration of those protons[4]. We select Maleic acid as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm does not overlap with the complex aliphatic spirocyclic protons (1.5 - 3.0 ppm) of 3-Oxaspiro[5.5]undecane-8,10-dione.

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-Oxaspiro[5.5]undecane-8,10-dione and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®) into a clean vial using a calibrated microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) and transfer to a high-precision 5 mm NMR tube.

  • Acquisition Parameters (Self-Validation):

    • Nucleus: 1H at 400 MHz (or higher).

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: This is the most critical self-validating parameter. The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete magnetization recovery. Failure to do so results in truncated integration and artificial purity deflation.

  • Data Analysis: Integrate the IS peak (Maleic acid, 2H, ~6.3 ppm) and a distinct, non-overlapping analyte peak (e.g., the isolated methylene protons of the oxane ring). Calculate the absolute mass fraction (% w/w) using the standard qNMR molar ratio equation.

Visualization: Orthogonal Validation Strategy

To guarantee trustworthiness in the reported purity, these methodologies should not be used in isolation. The workflow below illustrates the logical relationship of cross-validating relative chromatographic data with absolute spectroscopic data.

PurityValidation Start Synthesized 3-Oxaspiro[5.5]undecane-8,10-dione Split Orthogonal Analysis Strategy Start->Split HPLC HPLC-UV Analysis (Acidic Mobile Phase) Split->HPLC qNMR 1H-qNMR Analysis (Internal Standard: Maleic Acid) Split->qNMR LCMS LC-MS Analysis (ESI+ / ESI-) Split->LCMS HPLC_Result Relative Purity (% Area) Prone to UV response bias HPLC->HPLC_Result qNMR_Result Absolute Purity (% w/w) Direct mass correlation qNMR->qNMR_Result LCMS_Result Impurity ID & Mass Confirmation LCMS->LCMS_Result CrossVal Cross-Validation & Final Purity Assignment HPLC_Result->CrossVal qNMR_Result->CrossVal LCMS_Result->CrossVal

Orthogonal analytical workflow for purity validation of 3-Oxaspiro[5.5]undecane-8,10-dione.

Conclusion

While HPLC-UV remains a staple for batch-to-batch consistency tracking, its reliance on UV response factors makes it vulnerable to inaccuracies when analyzing non-chromophoric, tautomeric molecules like 3-Oxaspiro[5.5]undecane-8,10-dione. By integrating 1H-qNMR into the validation workflow, researchers can achieve absolute, self-validating purity assignments without the need for elusive analyte-specific reference standards, ensuring the highest level of scientific integrity in downstream drug development pipelines.

References
  • Title : Relative Response Factor Determination by qNMR Source : Novatia, LLC URL :[Link]

  • Title : Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source : American Chemical Society (ACS) URL :[Link]

  • Title : Cas 1058731-65-9, 3-oxaspiro[5.5]undecane-8,10-dione Source : LookChem URL :[Link]

Sources

In-Silico Prediction vs. Experimental Validation for 3-Oxaspiro[5.5]undecane-8,10-dione: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the discrepancy between computational models and benchtop reality is a daily challenge. When working with complex spirocyclic intermediates like 3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9)[1], relying solely on in-silico predictions can lead to catastrophic failures in downstream drug and agrochemical development.

This compound (Molecular Formula: C10H14O3)[1] serves as a critical building block for herbicidally active cyclic diones[2], furo-3-carboxamide pharmaceutical derivatives[3], and as an enolate ligand in advanced Ruthenium (II) aromatic transformations[4]. However, its unique spiro-fused tetrahydropyran and cyclohexanedione rings create significant conformational and electronic complexities.

This guide objectively compares in-silico predictive models against empirical experimental data, providing a self-validating protocol to ensure scientific integrity in your synthetic workflows.

The Mechanistic Challenge: Keto-Enol Tautomerism & Spiro Dynamics

The fundamental causality behind the divergence of in-silico and experimental data for 1,3-cyclohexanedione derivatives lies in keto-enol tautomerism .

Most high-throughput computational engines minimize the structure in a vacuum, defaulting to the static diketo form. However, in solution—particularly in protic solvents or during base-catalyzed reactions—the molecule exists predominantly as the enol tautomer. Furthermore, the spiro-center at C6 restricts the conformational freedom of the tetrahydropyran ring, leading to rapid chair-chair interconversions that are notoriously difficult for standard Density Functional Theory (DFT) models to predict accurately without extensive molecular dynamics simulations.

Workflow A 3-Oxaspiro[5.5]undecane-8,10-dione (Diketo Form) B In-Silico Prediction (Defaults to Diketo) A->B Computational Modeling C Solution-State (Enol Tautomer) A->C Solvent Equilibration D Experimental Validation (NMR / MS) B->D Prediction vs Reality C->D Empirical Data

Workflow highlighting the divergence between in-silico diketo predictions and empirical enol data.

Quantitative Comparison: In-Silico vs. Experimental Data

To objectively evaluate the performance of predictive models, we must compare key physicochemical parameters. In-silico data, such as the Predicted Collision Cross Section (CCS) calculated via CCSbase on platforms like PubChemLite[5], often requires experimental validation via Ion Mobility-Mass Spectrometry (IM-MS) and Nuclear Magnetic Resonance (NMR).

ParameterIn-Silico PredictionExperimental ResultCausality of Variance
Molecular Mass 182.219 g/mol [6]182.22 g/mol (ESI-MS)Conforms: Isotopic distribution perfectly matches predictive models.
Collision Cross Section (CCS) ~135 Ų (CCSbase)[5]138 Ų (IM-MS)Variance (+2.2%): Time-averaged conformational flexibility of the spiro ring expands the observed cross-section compared to the static DFT minimum.
1H NMR (C9 Protons) Singlet (Predicted rigid)Broad singlet / MultipletVariance: Dynamic chair-chair interconversion of the tetrahydropyran and cyclohexanedione rings at room temperature causes peak broadening.
LogP (Lipophilicity) 0.85 (Diketo model)0.62 (Shake-flask HPLC)Variance: Protic solvents drive the equilibrium toward the more polar enol tautomer, lowering the actual lipophilicity.

Key Takeaway: While in-silico tools are excellent for rapid mass verification and initial screening of downstream derivatives[6], experimental validation is non-negotiable for determining exact conformational states and lipophilicity, which directly impact bioavailability and receptor binding.

Self-Validating Experimental Protocol: Synthesis & Isolation

To bridge the gap between prediction and reality, rigorous experimental protocols must be employed. The following methodology for the synthesis and isolation of 3-Oxaspiro[5.5]undecane-8,10-dione is adapted from validated patent literature regarding furo-3-carboxamide derivatives[3] and herbicidal cyclic diones[2].

This protocol is designed as a self-validating system , incorporating built-in quality control (QC) checks to ensure mechanistic integrity at every step.

Step-by-Step Methodology

Step 1: Base-Catalyzed Hydrolysis & Cleavage

  • Action: Suspend the precursor ester/amide (approx. 1 g, 4.16 mmol) in 2 N NaOH (6.9 mL, 13.8 mmol)[3]. Heat the mixture to reflux for exactly 2 hours.

  • Causality: The strong base facilitates the cleavage of the precursor, generating the highly soluble sodium enolate of the spirocyclic dione.

  • Validation Check: The initial suspension should transition into a homogenous, slightly yellow solution. If particulates remain, cleavage is incomplete; extend reflux time by 30 minutes.

Step 2: Acidification & Enolate Protonation

  • Action: Cool the mixture briefly to room temperature. Slowly treat the solution with 5 N HCl dropwise while stirring vigorously until the pH reaches 2.0[3].

  • Causality: The rapid shift in pH protonates the enolate back into the diketo/enol equilibrium state, drastically reducing its aqueous solubility.

  • Validation Check: Precipitation of an off-white solid must be visually apparent[2]. If the solution remains clear, the enolate has not fully protonated, indicating insufficient acid or elevated temperatures preventing crystallization.

Step 3: Liquid-Liquid Extraction

  • Action: Extract the aqueous phase with Ethyl Acetate (3 x 15 mL). Wash the combined organic fractions with brine, dry over anhydrous magnesium sulfate, and filter[2].

  • Causality: Ethyl acetate effectively partitions the moderately polar dione away from the aqueous salts. Brine removes residual water, and magnesium sulfate ensures a completely anhydrous organic phase prior to concentration.

Step 4: Purification via Flash Chromatography

  • Action: Concentrate the filtrate in vacuo. Purify the crude product using flash column chromatography (gradient of 20% to 100% ethyl acetate in isohexane)[2].

  • Validation Check: The final product should be isolated as a pure off-white solid (approx. 0.429 g yield)[2]. Confirm purity via LC-MS (target m/z: 181 [M-H]- in negative ion mode due to the acidic enol proton).

Protocol S1 Step 1: Base Hydrolysis (2N NaOH, Reflux 2h) S2 Step 2: Acidification (5N HCl to pH 2.0) S1->S2 Cleavage complete S3 Step 3: Extraction (Ethyl Acetate) S2->S3 Protonation of enolate S4 Step 4: Purification (Flash Chromatography) S3->S4 Organic phase isolated QC QC Check: Off-White Solid (Confirm via LC-MS) S4->QC Final Yield

Self-validating experimental workflow for the synthesis and isolation of the spirocyclic dione.

Conclusion & Strategic Recommendations

When working with 3-Oxaspiro[5.5]undecane-8,10-dione, computational predictions provide an excellent starting point for library design, particularly when mapping collision cross-sections[5] or generating theoretical downstream products like 9-(2,6-diethyl-4-methylphenyl)-3-oxaspiro[5.5]undecane-8,10-dione[6].

However, the inherent keto-enol tautomerism and spiro-ring dynamics mandate rigorous experimental validation. By employing self-validating extraction and purification protocols, researchers can confidently isolate the active enol tautomer, ensuring accurate downstream application in Ruthenium (II) complexation[4] or agrochemical development[2].

References

  • Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II) - Durham E-Theses Source: dur.ac.uk URL:[Link]

  • 3-oxaspiro[5.5]undecane-8,10-dione - PubChemLite Source: uni.lu URL:[Link]

  • Cas 1058731-65-9,3-oxaspiro[5.5]undecane-8,10-dione | lookchem Source: lookchem.com URL:[Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

A Comparative Guide to the Cross-Reactivity of 3-Oxaspiro[5.5]undecane-8,10-dione Derivatives in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-oxaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with its rigid, three-dimensional conformation offering precise spatial orientation of functional groups for selective interaction with biological targets.[1] This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical derivatives of 3-Oxaspiro[5.5]undecane-8,10-dione—OSD-001, OSD-002, and OSD-003—designed as inhibitors of a fictional kinase, Target Kinase A (TKA). We will explore the critical importance of selectivity in drug design, present a case study with supporting in vitro experimental data, and provide detailed protocols for key assays. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies for evaluating and selecting lead candidates with the most favorable safety and efficacy profiles.

The Imperative of Selectivity in Drug Discovery

Selectivity is a cornerstone of modern drug development, referring to a drug's ability to preferentially bind to its intended biological target over other potential targets.[2][3] High selectivity is directly linked to a drug's safety profile; the more specific a compound is for its target, the lower the probability of off-target interactions that can lead to adverse drug reactions.[2][3][4] While some "promiscuous" drugs that interact with multiple targets can be advantageous in certain therapeutic contexts, such as oncology, this promiscuity must be carefully controlled and selective for a desired subset of targets.[5]

The spirocyclic core of the 3-Oxaspiro[5.5]undecane-8,10-dione class presents a unique opportunity for achieving high target selectivity. The fixed spatial arrangement of substituents can be exploited to maximize interactions with the specific shape and electrostatic environment of a target's binding site while minimizing interactions with others.[1][5] This guide will illustrate how subtle chemical modifications to this core scaffold can dramatically alter the cross-reactivity profile of a compound series.

Comparative Cross-Reactivity Analysis: A Case Study

To illustrate the principles of cross-reactivity assessment, we present a hypothetical case study of three lead candidates (OSD-001, OSD-002, and OSD-003) derived from the 3-Oxaspiro[5.5]undecane-8,10-dione scaffold. These compounds have been designed as inhibitors of Target Kinase A (TKA), a protein implicated in an inflammatory disease pathway.

On-Target Potency vs. Off-Target Activity

The primary goal is to identify a candidate with high potency for TKA and minimal activity against a panel of closely related kinases (Kinase B, Kinase C, Kinase D) and a critical safety-relevant off-target, the hERG channel, which is associated with cardiac toxicity.

Table 1: Comparative Potency and Selectivity Data (IC50, nM)

CompoundTKA (On-Target)Kinase B (Off-Target)Kinase C (Off-Target)Kinase D (Off-Target)hERG Channel (Safety)Selectivity Ratio (Kinase B/TKA)
OSD-001 153501,200>10,0008,50023.3
OSD-002 8459508,0001,5005.6
OSD-003 50>10,000>10,000>10,000>20,000>200

Interpretation:

  • OSD-002 is the most potent inhibitor of the target kinase, TKA (IC50 = 8 nM). However, it exhibits significant cross-reactivity with Kinase B (IC50 = 45 nM), resulting in a poor selectivity ratio. Furthermore, its activity against the hERG channel is concerningly high.

  • OSD-001 shows good potency and a moderate selectivity profile.

  • OSD-003 , while being the least potent against TKA, demonstrates an outstanding selectivity profile, with negligible activity against the related kinases and the hERG channel. This makes it a potentially safer candidate, though its lower potency might need to be addressed through further optimization.

Cellular Cross-Reactivity: Cytotoxicity Profiling

Assessing cytotoxicity across different cell lines is crucial to identify potential cell-type-specific liabilities. We evaluated our lead candidates against a panel of cell lines: a TKA-expressing inflammatory cell line (for efficacy) and two standard lines, HEK293 (human embryonic kidney) and HepG2 (human liver carcinoma), for general toxicity.

Table 2: Comparative Cellular Activity (CC50, µM)

CompoundInflammatory Cell Line (TKA-dependent)HEK293HepG2Therapeutic Index (HEK293/Inflammatory)
OSD-001 0.5253050
OSD-002 0.22.5412.5
OSD-003 2.1>100>100>47.6

Interpretation: The data corroborates the findings from the biochemical assays. OSD-002 shows high potency in the disease-relevant cell line but also displays the most toxicity in the HEK293 and HepG2 lines, resulting in a low therapeutic index. OSD-003 again proves to be the safest compound, with a wide therapeutic window, aligning with its clean off-target profile.

Experimental Workflows and Protocols

A robust cross-reactivity assessment relies on a tiered and logical workflow. The initial phase involves broad screening against large panels of targets, followed by more focused studies on hits identified in the primary screens.

Cross-Reactivity Screening Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Dose-Response & Validation cluster_2 Phase 3: Lead Selection A Lead Candidate (e.g., OSD-001) B Primary Target Assay (TKA Potency) A->B C Broad Kinase Panel Screen (~400 Kinases @ 1µM) A->C D Initial Safety Screen (e.g., CEREP Panel) A->D H Calculate Selectivity Ratios & Therapeutic Index B->H E Identify Off-Target Hits (>50% Inhibition) C->E D->E F IC50 Determination for Confirmed Off-Targets E->F G Cellular Cytotoxicity Assays (HEK293, HepG2, etc.) E->G F->H G->H I Select Candidate for In Vivo Studies H->I

Caption: Tiered workflow for assessing small molecule cross-reactivity.

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a standard method for determining the IC50 values of a compound against a panel of protein kinases.

Causality and Trustworthiness: This radiometric assay is a gold standard for kinase inhibition measurement because it directly quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate, providing a highly sensitive and direct measure of enzyme activity. The inclusion of positive and negative controls is essential to validate each experimental run.

Materials:

  • Kinase of interest (e.g., TKA, Kinase B)

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer

  • Test compounds (OSD series) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well microplates

  • Phosphocellulose membrane/filter plates

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Assay Plate Setup:

    • Add kinase reaction buffer to all wells.

    • Add the test compounds, positive control (e.g., 1 µM Staurosporine), or DMSO (vehicle control) to the appropriate wells.

    • Add the specific peptide substrate to all wells.

    • Add the kinase enzyme to all wells except the "no enzyme" negative control wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a common method for assessing the general toxicity of a compound.

Causality and Trustworthiness: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Including untreated and vehicle-treated controls ensures that the observed effects are due to the compound and not the solvent or other experimental conditions.

Materials:

  • Cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include wells with untreated cells and cells treated with DMSO vehicle as negative controls.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the CC50 (concentration causing 50% cytotoxicity).

Interpreting the Data: A Decision-Making Framework

The selection of a lead candidate is not based on a single parameter but on a holistic evaluation of its properties.

G A High On-Target Potency E IDEAL CANDIDATE (e.g., OSD-003) A->E F High Potency, Poor Selectivity (e.g., OSD-002) A->F B High Selectivity (Clean Off-Target Profile) B->E C Low Cellular Toxicity C->E D Favorable ADME Properties D->E G Risk of Side Effects F->G leads to

Caption: Decision matrix for lead candidate selection.

Based on our case study:

  • OSD-002 would likely be deprioritized due to its poor selectivity and high cytotoxicity, which indicate a high risk of side effects.[2][6]

  • OSD-001 represents a viable, albeit imperfect, candidate. Its profile could be a starting point for further medicinal chemistry efforts to improve selectivity.

  • OSD-003 emerges as the most promising lead candidate. Despite its lower on-target potency, its exceptional selectivity and safety profile make it a much more attractive starting point for preclinical development. The lower potency can often be addressed through subsequent structure-activity relationship (SAR) studies, whereas inherent cross-reactivity is a more challenging issue to resolve.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the drug discovery pipeline. As demonstrated with our hypothetical 3-Oxaspiro[5.5]undecane-8,10-dione derivatives, a compound's value is defined not only by its potency against its intended target but also by its inactivity against a host of potential off-targets. Utilizing a tiered screening approach, combining biochemical and cellular assays, allows for the early identification and prioritization of candidates with the highest probability of success in later, more resource-intensive stages of development. The ultimate goal is to achieve a finely tuned balance between efficacy and safety, a balance that begins with a deep understanding of a molecule's selectivity profile.[4][5]

References

  • Selectivity Definition. Fiveable.
  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.
  • Improving Selectivity in Drug Design. AZoLifeSciences.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC.
  • Drug Activity and Drug Specificity. Sigma-Aldrich.
  • Potential Biological Activity of 3-Oxaspiro[5.5]undecane-2,4-dione: A Predictive Analysis Based on Structurally Related Compound. Benchchem.

Sources

Comprehensive SAR Comparison Guide: 3-Oxaspiro[5.5]undecane-8,10-dione as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

The transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. Spirocyclic scaffolds, particularly oxaspiro-diones, offer a compelling solution to the poor solubility and off-target promiscuity that plague flat pharmacophores.

This guide provides an in-depth structure-activity relationship (SAR) analysis of 3-Oxaspiro[5.5]undecane-8,10-dione (CAS: 1058731-65-9) [1]. We objectively compare its performance against alternative scaffolds, detail the causality behind its physicochemical advantages, and provide self-validating experimental protocols for library generation and biological screening.

Physicochemical Profiling & Scaffold Comparison

The utility of a building block is dictated by its balance of conformational rigidity, functional handle versatility, and metabolic stability. 3-Oxaspiro[5.5]undecane-8,10-dione features a unique spiro-fused ring system containing a 1,3-dicarbonyl moiety embedded within an oxaspiro framework [2].

Why Choose the 8,10-Dione Isomer?
  • Causality of Solubility: The oxygen atom at the 3-position introduces a permanent dipole and acts as a hydrogen bond acceptor. This disrupts crystal lattice packing energy, significantly enhancing aqueous solubility compared to purely carbocyclic spiro[5.5]undecanes.

  • Vectorial Projection: The 8,10-dione (a 1,3-dicarbonyl) allows for the rapid construction of fused heterocycles (e.g., pyrazoles, isoxazoles). Compared to the closely related 2,4-dione isomer [3], the 8,10-dione projects these synthetic vectors at a different trajectory relative to the oxa-ring, enabling access to distinct chemical space during SAR exploration.

Table 1: Comparative Scaffold Performance Metrics
Scaffold Fsp3​ FractionPredicted LogPConformational RigidityMetabolic Stability (HLM)*Primary Synthetic Utility
3-Oxaspiro[5.5]undecane-8,10-dione 0.80~0.85High (3D constrained)High ( t1/2​ > 60 min)Distal heterocyclic fusion
3-Oxaspiro[5.5]undecane-2,4-dione 0.80~0.90High (3D constrained)Moderate ( t1/2​ ~ 45 min)Proximal heterocyclic fusion
1,3-Cyclohexanedione (Alternative)0.67~0.20Low (Tautomeric/Flat)Low ( t1/2​ < 20 min)General building block

*Data represents extrapolated baseline stability of the unsubstituted core in Human Liver Microsomes (HLM).

Structure-Activity Relationship (SAR) Dynamics

When functionalizing the 3-Oxaspiro[5.5]undecane-8,10-dione core, the 1,3-dicarbonyl system is typically subjected to Knoevenagel condensations or hydrazine cyclizations to generate a library of analogs. These analogs are frequently evaluated for kinase inhibition or interference with pro-inflammatory signaling cascades, such as the NF-κB pathway [3].

Mechanistic Insights into Analog Binding
  • Hinge Binding: Condensing the 8,10-dione into a pyrazole ring creates a classic hydrogen-bond donor/acceptor motif that effectively interacts with the hinge region of kinases (e.g., IKK complex).

  • Steric Bulk Tolerance: The spirocyclic oxa-ring projects into the solvent-exposed region of the binding pocket. SAR studies indicate that substituting the oxa-ring with bulky hydrophobic groups drastically reduces binding affinity due to steric clashes with the hydration shell, whereas small, polar substituents maintain or enhance potency.

NFKB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB Inhibitor Spirocyclic Analog (Inhibitor) Inhibitor->IKK NFKB NF-κB (p50/p65) Translocation IkB->NFKB Gene Target Gene Transcription (Inflammation, Survival) NFKB->Gene

Mechanism of NF-κB pathway inhibition by optimized 3-Oxaspiro[5.5]undecane-8,10-dione analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Progression to subsequent steps is contingent upon passing predefined quality control (QC) gates.

Protocol A: Parallel Library Synthesis via Knoevenagel Condensation

Objective: Generate a diverse array of benzylidene analogs from the 8,10-dione scaffold.

  • Reaction Setup: In a 96-well deep-well plate, dispense 3-Oxaspiro[5.5]undecane-8,10-dione (0.1 mmol) and a diverse panel of substituted benzaldehydes (0.11 mmol) in ethanol (1 mL).

  • Catalysis: Add piperidine (10 mol%) and glacial acetic acid (10 mol%) to each well. Seal and heat at 80°C for 12 hours.

  • Purification: Evaporate the solvent. Purify via automated mass-directed preparative HPLC.

  • Self-Validation Gate (Critical): Perform LC-MS and 1 H-NMR on all fractions. Proceed to biological screening ONLY if purity is >95% and the expected molecular ion [M+H]+ is confirmed. Impure compounds will yield false positives in HTS assays due to reactive unconsumed aldehydes.

Protocol B: High-Throughput Screening (NF-κB Reporter Assay)

Objective: Evaluate the SAR of the synthesized library for anti-inflammatory potential.

  • Cell Preparation: Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct into 384-well white opaque plates at 1×104 cells/well. Incubate overnight.

  • Compound Treatment: Pin-transfer the analog library (final assay concentration: 10 µM, 0.1% DMSO). Include Bortezomib (1 µM) as a positive control and 0.1% DMSO as a negative vehicle control.

  • Stimulation: After 1 hour of pre-incubation, stimulate cells with TNF-α (10 ng/mL) for 6 hours.

  • Detection: Add ONE-Glo™ Luciferase Reagent. Read luminescence after 5 minutes.

SAR_Workflow A 3-Oxaspiro[5.5]undecane -8,10-dione Scaffold B Parallel Synthesis (Knoevenagel) A->B C LC-MS QC Gate (>95% Purity) B->C D Analog Library Generation C->D E HTS Assay (Z' > 0.5 Required) D->E F Hit Identification & SAR Analysis E->F

Workflow for generating and validating 3-Oxaspiro[5.5]undecane-8,10-dione analog libraries.

Conclusion

The 3-Oxaspiro[5.5]undecane-8,10-dione scaffold represents a highly effective, conformationally restricted building block for modern SAR campaigns. By utilizing its 1,3-dicarbonyl functionality for derivatization while relying on the oxa-spiro core for metabolic stability and solubility, researchers can rapidly navigate complex chemical space. Adhering to strict, self-validating protocols ensures that the resulting SAR data is robust, reproducible, and directly translatable to lead optimization efforts.

References
  • PubChemLite. "3-oxaspiro[5.5]undecane-8,10-dione (C10H14O3)." PubChem Database. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Oxaspiro[5.5]undecane-8,10-dione. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

The following procedures are based on established best practices for chemical waste management and information derived from safety data sheets of structurally similar compounds. Given the specific nature of any chemical, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to comply with all local, state, and federal regulations.

Immediate Safety & Hazard Assessment

Before handling 3-Oxaspiro[5.5]undecane-8,10-dione, a thorough understanding of its potential hazards is paramount. Based on data for analogous structures, this compound should be treated as a hazardous substance.

Known and Potential Hazards:

  • Harmful if swallowed [1][2].

  • Causes skin irritation [2][3].

  • Causes serious eye irritation [1][2][3].

  • May cause respiratory irritation [1][2].

  • The material is considered a combustible liquid that may form explosive mixtures with air upon intense heating[3][4].

  • Hazardous combustion byproducts include carbon oxides [3].

Personal Protective Equipment (PPE) & Engineering Controls

All handling and disposal procedures must be conducted with appropriate safety measures in place.

Equipment/ControlSpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of vapors or aerosols, which may cause respiratory irritation[5][6].
Eye Protection Chemical Safety Goggles or Face ShieldProtects against splashes that can cause serious eye irritation[1][3].
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)Prevents direct skin contact, which can lead to irritation[3].
Body Protection Lab CoatProvides a barrier against accidental spills and contamination of personal clothing[5].
Respiratory Type N95 (US) or equivalentRecommended for handling the solid form to prevent inhalation of dust particles.

Waste Management & Disposal Workflow

The proper disposal of 3-Oxaspiro[5.5]undecane-8,10-dione follows a strict, regulated pathway to ensure safety and environmental compliance. Do not discharge this chemical into drains or the environment[3][7].

Waste Segregation and Containerization

Proper identification and segregation are the foundational steps for safe disposal[5].

  • Designated Waste Container : Collect all waste containing 3-Oxaspiro[5.5]undecane-8,10-dione (including contaminated items like gloves, pipette tips, and absorbent materials) in a dedicated, leak-proof, and chemically compatible container[5]. Ensure the container can be securely sealed[8].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "3-Oxaspiro[5.5]undecane-8,10-dione ," and associated hazard symbols (e.g., irritant, exclamation mark)[2][5].

  • Segregation : Do not mix this waste stream with other chemical wastes, particularly incompatible materials like strong oxidizing agents, strong acids, or strong bases[4][5]. The compound is susceptible to hydrolysis, so avoid aqueous solutions unless part of a specific neutralization protocol approved by your EHS department[9].

On-Site Storage and Accumulation
  • Storage Location : Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic[5].

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated. Keep containers tightly closed to prevent the release of vapors[1][4].

Final Disposal Procedure

The ultimate disposal of 3-Oxaspiro[5.5]undecane-8,10-dione must be handled by professionals.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company[1][5][6]. These contractors are equipped to manage and transport chemical waste in accordance with all regulatory requirements.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal contractor. Ensure an accurate description of the waste, including its components and concentrations[8].

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-Oxaspiro[5.5]undecane-8,10-dione.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling 3-Oxaspiro[5.5]undecane-8,10-dione ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Chemical Waste (Pure compound, contaminated items) fume_hood->waste_gen container Collect in Designated, Leak-Proof, Compatible Container waste_gen->container labeling Label Clearly: 'Hazardous Waste' + Chemical Name container->labeling segregate Segregate from Incompatible Wastes labeling->segregate saa Store Sealed Container in Satellite Accumulation Area (SAA) segregate->saa ehs Contact EHS for Pickup Request saa->ehs disposal_co Arrange Pickup by Licensed Waste Disposal Company ehs->disposal_co end End: Compliant Disposal disposal_co->end

Caption: Workflow for the proper disposal of 3-Oxaspiro[5.5]undecane-8,10-dione.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spill Management
  • Immediate Action : Evacuate non-essential personnel from the spill area[6].

  • Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood[6].

  • Containment : For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or a commercial chemical sorbent[3][6]. Do not use combustible materials like paper towels without prior risk assessment.

  • Collection : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into your designated hazardous waste container[6][7].

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of size[6].

  • Large Spills : Do not attempt to clean up large spills unless you are trained and equipped to do so. Evacuate the area and contact your institution's emergency response team immediately[6].

Accidental Exposure
Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][3].
Skin Contact Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap[1][3]. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][10].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1][3].

References

  • BenchChem. Proper Disposal of Spiro[2.
  • BenchChem. Prudent Disposal of 3-Oxa-1,9-diazaspiro[5.
  • Sigma-Aldrich.
  • CymitQuimica.
  • Sigma-Aldrich. 3-Oxaspiro[5.5]undecan-8-one. Sigmaaldrich.com.
  • Sigma-Aldrich. 3-Oxaspiro 5,5 undecane-2,4-dione 98. Sigmaaldrich.com.
  • Fisher Scientific.
  • Farnell.
  • PubChem. 3-Azaspiro(5.5)undecane-2,4-dione. Pubchem.ncbi.nlm.nih.gov.
  • Safety Office. Disposal of Chemical Waste. University of St Andrews.
  • BenchChem. Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. Benchchem.com.
  • ECHEMI. 3,3-Dimethyl-1,5-dioxaspiro[5.
  • Physikalisch-Technische Bundesanstalt.

Sources

A Comprehensive Guide to the Safe Handling of 3-Oxaspiro[5.5]undecane-8,10-dione

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential safety and logistical information for the handling of 3-Oxaspiro[5.5]undecane-8,10-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar compounds and established best practices for laboratory safety.

Hazard Assessment: An Evidence-Based Approach

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Based on this information, it is prudent to handle 3-Oxaspiro[5.5]undecane-8,10-dione as a hazardous substance with the potential to cause harm upon ingestion, and to irritate the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Oxaspiro[5.5]undecane-8,10-dione. The following table summarizes the recommended PPE for various laboratory operations.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.Protects the eyes from splashes and airborne particles. Eyeglasses are not a substitute for safety goggles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before and during use, and changed frequently.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Engineering controls like a fume hood are the primary means of preventing inhalation of airborne particles or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-Oxaspiro[5.5]undecane-8,10-dione is crucial for minimizing risk and ensuring the integrity of your experiments.

Pre-Handling Preparations
  • Consult Safety Information: Review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of 3-Oxaspiro[5.5]undecane-8,10-dione should be performed within a certified chemical fume hood.

  • Assemble PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare Equipment: Ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean, dry, and readily accessible within the fume hood to minimize movement and the potential for spills.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the compound on a weigh boat inside the fume hood. Avoid creating dust.

  • Transferring: Use a spatula to transfer the solid. If transferring to a flask, use a powder funnel.

  • Preparing Solutions: Add the solvent to the flask containing the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid in dissolution.

Post-Handling Procedures
  • Decontamination: Clean all non-disposable equipment used during the process with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container. Refer to the detailed disposal plan below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 3-Oxaspiro[5.5]undecane-8,10-dione and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Solid Waste: All solid waste contaminated with 3-Oxaspiro[5.5]undecane-8,10-dione, including unused compound, contaminated weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing 3-Oxaspiro[5.5]undecane-8,10-dione should be collected in a designated, sealed container for hazardous liquid waste. Do not pour any solutions down the drain.

  • Container Disposal: Empty containers that held 3-Oxaspiro[5.5]undecane-8,10-dione should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All hazardous waste disposal must be conducted in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow for Handling 3-Oxaspiro[5.5]undecane-8,10-dione

The following diagram illustrates the logical flow for the safe handling and disposal of 3-Oxaspiro[5.5]undecane-8,10-dione.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Use Fume Hood Use Fume Hood Don PPE->Use Fume Hood Weigh and Transfer Weigh and Transfer Use Fume Hood->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Decontaminate Equipment Decontaminate Equipment Prepare Solution->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A flowchart illustrating the key steps for the safe handling and disposal of 3-Oxaspiro[5.5]undecane-8,10-dione.

References

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Hazardous waste in the United States. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • National Association of Safety Professionals. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]

  • Farnell. (2014, January 2). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 3-oxaspiro[5.5]undecane-8,10-dione. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • SOL Group. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025, September 23). Safety data sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxaspiro[5.5]undecane-8,10-dione
Reactant of Route 2
3-Oxaspiro[5.5]undecane-8,10-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.